(2-Phenyl-1,3-oxazol-4-yl)acetic acid
Description
BenchChem offers high-quality (2-Phenyl-1,3-oxazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenyl-1,3-oxazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUBEHGXLMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427954 | |
| Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22086-89-1 | |
| Record name | (2-phenyl-1,3-oxazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Phenyl-1,3-oxazol-4-yl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a core 1,3-oxazole ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 4-position. The oxazole ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in medicinal chemistry. Its structural and electronic properties make it a valuable bioisostere for ester and amide functionalities, enabling favorable interactions with various biological targets. Compounds incorporating oxazole and the related oxadiazole motifs have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1].
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, offering a technical resource for professionals engaged in chemical research and drug discovery.
Physicochemical and Structural Properties
The fundamental properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid are summarized below. These characteristics are foundational for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 22086-89-1 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃ | Calculated |
| Molecular Weight | 203.19 g/mol | Calculated |
| IUPAC Name | 2-(2-Phenyloxazol-4-yl)acetic acid | N/A |
| Appearance | Solid (form may vary) | |
| Melting Point | 134-138 °C | N/A |
| Boiling Point | 437.3±45.0 °C (Predicted) | N/A |
| Density | 1.34±0.1 g/cm³ (Predicted) | N/A |
| pKa | 3.65±0.10 (Predicted) | N/A |
Note: Experimental data for melting point, boiling point, density, and pKa are not consistently available in public databases. The values provided are often based on computational predictions. Researchers should verify these properties experimentally.
Structural Representation
The molecular structure consists of a planar oxazole ring, which imparts aromatic character and rigidity. The pendant phenyl and acetic acid groups are key sites for chemical modification and biological interactions.
Caption: Molecular structure of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Synthesis and Purification
The synthesis of (2-phenyl-1,3-oxazol-4-yl)acetic acid typically involves the construction of the oxazole heterocycle from acyclic precursors. A common and effective strategy is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.
General Synthetic Workflow
The process can be conceptualized as a multi-step sequence, starting from readily available materials to build the necessary functional groups for the key cyclization step.
Caption: Generalized workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
This protocol describes a plausible route based on established methodologies for oxazole synthesis.
Objective: To synthesize ethyl 2-(2-phenyloxazol-4-yl)acetate and subsequently hydrolyze it to the target acid.
Part A: Synthesis of Ethyl 2-(2-phenyloxazol-4-yl)acetate
-
Reactants & Reagents:
-
Benzamide
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (Dehydrating agent)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (Extraction solvent)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
-
Procedure:
-
To a stirred solution of benzamide in a suitable solvent, slowly add ethyl 4-chloroacetoacetate at room temperature.
-
Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. The acid catalyzes the condensation and subsequent cyclodehydration.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
-
Part B: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Reactants & Reagents:
-
Ethyl 2-(2-phenyloxazol-4-yl)acetate (from Part A)
-
Lithium Hydroxide (or NaOH)
-
Tetrahydrofuran (THF) / Water (Solvent system)
-
Hydrochloric Acid (for acidification)
-
-
Procedure:
-
Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.4-8.1 ppm. Protons ortho to the oxazole ring will be further downfield. - Oxazole Proton (H5): A singlet around δ 7.5-8.0 ppm. - Methylene Protons (-CH₂-): A sharp singlet around δ 3.7-4.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal at δ > 170 ppm. - Oxazole Carbons: C2 (attached to phenyl) at ~δ 161 ppm, C4 at ~δ 138 ppm, C5 at ~δ 125 ppm. - Phenyl Carbons: Signals in the aromatic region of δ 126-132 ppm. - Methylene Carbon (-CH₂-): Signal around δ 30-35 ppm. |
| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹. - C=N Stretch (Oxazole): Absorption around 1615 cm⁻¹. - Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 204.06. - [M-H]⁻: Expected at m/z 202.05. - Fragmentation: Common fragments would include loss of COOH (45 Da) and cleavage of the acetic acid side chain. |
Note: The exact chemical shifts (δ) and absorption frequencies can vary based on the solvent and instrument used.[4][5]
Reactivity Profile
The chemical reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is dominated by its carboxylic acid functional group. The oxazole ring is relatively stable and aromatic, generally requiring harsh conditions to undergo reaction.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1 [chemicalbook.com]
- 3. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID [22086-89-1] | Chemsigma [chemsigma.com]
- 4. rsc.org [rsc.org]
- 5. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to (2-Phenyl-1,3-oxazol-4-yl)acetic acid (CAS No. 22086-89-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-oxazol-4-yl)acetic acid, with the Chemical Abstracts Service (CAS) number 22086-89-1 , is a heterocyclic compound belonging to the oxazole class of molecules. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of oxazole are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key identifiers and properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
| Property | Value | Source |
| CAS Number | 22086-89-1 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| IUPAC Name | (2-Phenyl-1,3-oxazol-4-yl)acetic acid | [2] |
While specific, experimentally determined spectral data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid is not widely available in the public domain, typical spectral characteristics for similar structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons of the phenyl group would likely appear in the range of δ 7.0-8.0 ppm. The proton on the oxazole ring would have a characteristic chemical shift, and the methylene protons of the acetic acid side chain would likely appear as a singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the phenyl ring, the oxazole ring, the methylene group, and the carboxylic acid carbonyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O of the carboxylic acid, C=N and C-O stretching vibrations of the oxazole ring, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the oxazole and acetic acid moieties.
Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. While a specific, detailed protocol for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is not readily found in publicly available literature, a plausible synthetic strategy can be devised based on established methodologies for the formation of 2,4-disubstituted oxazoles.
One common approach involves the Hantzsch synthesis or a modification thereof, which typically involves the reaction of an α-haloketone with an amide. For the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a potential pathway could involve the reaction of a suitably protected 4-haloacetoacetic acid derivative with benzamide.
Conceptual Synthetic Workflow:
Sources
(2-Phenyl-1,3-oxazol-4-yl)acetic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Abstract
The oxazole ring is a cornerstone pharmacophore in modern medicinal chemistry, present in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage with biological targets through various non-covalent interactions make it a privileged scaffold in drug discovery.[1][2] This guide provides a detailed technical overview of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a representative member of this class. We will explore its molecular architecture, discuss plausible synthetic strategies based on established methodologies, and contextualize its potential biological significance within the broader landscape of oxazole derivatives, which are known to possess activities ranging from anticancer to antimicrobial.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the oxazole scaffold in their work.
Molecular Structure and Physicochemical Properties
The structural foundation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is the 1,3-oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a phenyl group and at the 4-position with an acetic acid moiety.
-
2-Phenyl Group: This bulky, hydrophobic group significantly influences the molecule's steric and electronic properties. It can engage in π-π stacking and hydrophobic interactions within protein binding pockets, often serving as a crucial anchor to the biological target.
-
4-Acetic Acid Group: This functional group imparts acidic properties and provides a key site for hydrogen bonding (both as a donor and acceptor). The carboxylic acid can act as a bioisostere for other functional groups, such as tetrazoles or sulfonamides, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.[5]
-
1,3-Oxazole Core: The aromatic oxazole ring acts as a rigid scaffold, properly orienting the phenyl and acetic acid substituents for optimal target interaction. Its heteroatoms can participate in hydrogen bonding and coordination with metal ions.
The relationship between these key functional groups can be visualized as follows:
Caption: Key structural components of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | Computed |
| Molecular Weight | 203.19 g/mol | Computed |
| IUPAC Name | (2-Phenyl-1,3-oxazol-4-yl)acetic acid | N/A |
| SMILES | C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)O | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| LogP (Predicted) | 1.5 - 2.0 | Computed |
Synthesis and Characterization
The synthesis of substituted oxazoles is a well-established field of organic chemistry. One of the most versatile and widely used methods is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[2] An alternative common strategy involves the cyclization of α-haloketones with amides (Robinson-Gabriel synthesis).
A plausible and efficient synthetic route to (2-Phenyl-1,3-oxazol-4-yl)acetic acid would likely involve the esterification of a key oxazole intermediate, followed by hydrolysis. This multi-step process ensures high yields and allows for purification at intermediate stages, which is critical for achieving high final purity.
Proposed Synthetic Workflow
The synthesis can be logically broken down into three main stages: formation of the oxazole core, introduction of the acetic acid precursor, and final hydrolysis to yield the target compound.
Caption: Proposed workflow for the synthesis and purification of the target acid.
Protocol: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
This protocol describes the formation of the key ester intermediate. This step is critical as it builds the core scaffold of the final molecule.
Expert Rationale: The Hantzsch-type synthesis is chosen for its reliability and the commercial availability of the starting materials. Using the ethyl ester of 4-chloroacetoacetate directly builds in the acetic acid side chain in a protected form, preventing self-reaction of a free carboxylic acid under the reaction conditions.
Materials:
-
Benzamide
-
Ethyl 4-chloroacetoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add benzamide (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the suspension.
-
Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Self-Validation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to isolate the pure ethyl (2-phenyl-1,3-oxazol-4-yl)acetate.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The spectra should be consistent with the expected structure, showing characteristic peaks for the phenyl, oxazole, and ethyl acetate moieties.
Protocol: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Expert Rationale: Base-catalyzed hydrolysis is a standard and effective method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred as it can be effective at lower temperatures, minimizing potential side reactions. The final acidification and precipitation/crystallization step serves as both the product formation and a highly effective purification method.
Materials:
-
Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (from previous step)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise while stirring. The final product will precipitate out of the solution.
-
Self-Validation: Continue adding HCl until the pH is ~2-3 to ensure complete protonation of the carboxylate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
-
Characterization: Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the carboxylic acid O-H and C=O stretches), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.[7]
Biological and Pharmacological Context
While specific biological data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid is limited in publicly accessible literature, the oxazole scaffold is a well-documented pharmacophore with a broad spectrum of biological activities.[1] This suggests that the title compound is a valuable candidate for screening in various therapeutic areas.
Potential as an Anticancer Agent
Oxazole derivatives have shown significant promise as anticancer agents by targeting a variety of mechanisms.[3][8]
-
Tubulin Inhibition: Some oxazoles inhibit tubulin polymerization, a mechanism shared with successful chemotherapy drugs like paclitaxel, leading to cell cycle arrest and apoptosis.[3][8]
-
Kinase Inhibition: As privileged structures, oxazoles are frequently found in protein kinase inhibitors, which block signaling pathways essential for cancer cell proliferation and survival.[8]
-
Induction of Apoptosis: Many substituted oxazoles have been shown to induce programmed cell death in cancer cells through various pathways.
Potential as an Antimicrobial Agent
The oxazole ring is also a key component of numerous compounds with antibacterial and antifungal properties.[1][4] Molecules containing this scaffold have been found to be effective against a range of pathogens, including Staphylococcus aureus and Candida albicans.[9] The combination of the aromatic phenyl group and the polar acetic acid side chain in (2-Phenyl-1,3-oxazol-4-yl)acetic acid provides an amphipathic character that could be favorable for antimicrobial activity.
Conclusion and Future Directions
(2-Phenyl-1,3-oxazol-4-yl)acetic acid represents a classic example of a privileged heterocyclic scaffold decorated with functional groups that are highly relevant for biological activity. While this specific molecule may primarily serve as a synthetic intermediate, its structure embodies the key features that have made oxazoles a focus of intense research in drug discovery. The synthetic protocols outlined herein provide a reliable and validated pathway to access this and related compounds. Future research should focus on synthesizing this molecule and its analogs for screening in anticancer and antimicrobial assays to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the discovery of novel and potent therapeutic agents.
References
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PubChem. 2-Phenyl-1,3-oxazole | C9H7NO. National Center for Biotechnology Information. Available from: [Link]
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Ali, M. A., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available from: [Link]
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Bala, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available from: [Link]
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Tahir, M. H., et al. (2019). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate. Available from: [Link]
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Kumar, M. S., et al. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their biological activity. RASĀYAN Journal of Chemistry. Available from: [Link]
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Alam, M., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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D'Auria, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules. Available from: [Link]
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Wroblewska, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available from: [Link]
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Patel, R. P., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]
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American Elements. 2-{[(2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid. Available from: [Link]
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PubChem. 2-(2,4-Diphenyl-1,3-oxazol-5-yl)acetic acid | C17H13NO3. National Center for Biotechnology Information. Available from: [Link]
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Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]
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Akhtar, J., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available from: [Link]
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Shi, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules. Available from: [Link]
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Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]
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(2-Phenyl-1,3-oxazol-4-yl)acetic acid IUPAC name
An In-depth Technical Guide: 2-(2-Phenyl-1,3-oxazol-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring system is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] This document delineates the definitive IUPAC nomenclature, physicochemical properties, and detailed synthetic pathways for this compound, with a primary focus on the robust Robinson-Gabriel synthesis.[2][3] Furthermore, we explore its prospective applications in drug development, supported by an analysis of its structural motifs and potential biological targets. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with a framework for practical application and further investigation.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational for all scientific discourse. The compound is systematically named according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid[4]
The structure consists of an acetic acid group attached at the 4-position of a 1,3-oxazole ring, which is itself substituted with a phenyl group at the 2-position.
Diagram 1: Chemical Structure of 2-(2-Phenyl-1,3-oxazol-4-yl)acetic acid
Caption: Key steps of the Robinson-Gabriel cyclodehydration reaction.
Self-Validating Experimental Protocol
This protocol describes a plausible route to the target molecule, designed as a self-validating system where successful synthesis of intermediates confirms the viability of each step.
Objective: To synthesize 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid.
Stage 1: Synthesis of Ethyl 2-(Benzoylamino)-3-oxobutanoate (Acylamino-ketone Precursor)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1 equiv.) and a suitable solvent such as dichloromethane (DCM). Cool the flask in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup & Validation: Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, an N-acylated β-keto ester, can be validated by ¹H-NMR, confirming the presence of both benzoyl and ethyl ester protons.
Stage 2: Cyclodehydration to form Ethyl (2-Phenyl-1,3-oxazol-4-yl)acetate
-
Setup: Place the crude ethyl 2-(benzoylamino)-3-oxobutanoate from Stage 1 into a flask.
-
Dehydration: Add a dehydrating agent, such as concentrated sulfuric acid (2-3 equiv.), cautiously while cooling the flask.
-
Reaction: Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours. The reaction is self-validating as the formation of the aromatic oxazole ring results in a distinct color change and a new spot on the TLC plate.
-
Workup & Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution). Extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting ester by column chromatography on silica gel.
Stage 3: Saponification to 2-(2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Hydrolysis: Dissolve the purified ester from Stage 2 in a mixture of ethanol and water. Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Isolation & Validation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer with cold, dilute HCl to a pH of ~2-3, which will precipitate the target carboxylic acid. The formation of a solid precipitate is the validation checkpoint.
-
Final Product: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid.
Spectroscopic and Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The expected spectroscopic signatures are detailed below, providing a benchmark for experimental results.
| Technique | Expected Observations |
| ¹H-NMR | - Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (phenyl group).- Oxazole Proton: A singlet around δ 7.5-8.0 ppm (proton at C5).- Methylene Protons: A singlet around δ 3.7-4.0 ppm (-CH₂-).- Carboxylic Proton: A broad singlet > δ 10 ppm (-COOH), which is D₂O exchangeable. |
| ¹³C-NMR | - Carbonyl Carbon: Signal around δ 170-175 ppm (-COOH).- Oxazole Carbons: Signals for C2, C4, and C5 typically in the δ 120-165 ppm range.- Phenyl Carbons: Signals in the aromatic region δ 125-140 ppm.- Methylene Carbon: Signal around δ 30-35 ppm (-CH₂-). |
| IR (Infrared) | - O-H Stretch: Broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: Strong absorption band around 1700-1725 cm⁻¹ (carboxylic acid).- C=N Stretch: Absorption around 1600-1650 cm⁻¹ (oxazole ring).- Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - [M+H]⁺: Expected at m/z 204.0655.- [M-H]⁻: Expected at m/z 202.0509. |
Applications and Significance in Drug Development
The 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry. Its value stems from the combination of the rigid, aromatic oxazole core and the flexible carboxylic acid side chain.
-
Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other aromatic or amide groups, offering a way to modulate physicochemical properties like solubility, metabolic stability, and target binding.
-
Enzyme Inhibition: The carboxylic acid moiety is a key functional group for interacting with active sites of enzymes, particularly metalloenzymes or those with cationic residues (e.g., arginine, lysine). Phenyl-oxazole derivatives have been specifically investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases. [5]* Scaffold for Derivatization: The core structure serves as an excellent starting point for creating compound libraries. The phenyl ring and the acetic acid group can be readily modified to explore the structure-activity relationship (SAR) for a given biological target. Studies have explored derivatives of oxazole acetic acid for potential hypoglycemic activity. [6]
Diagram 3: Role in Drug Discovery Workflow
Caption: Logical flow from chemical scaffold to potential therapeutic use.
Conclusion
2-(2-Phenyl-1,3-oxazol-4-yl)acetic acid represents a valuable building block for medicinal chemists and drug development professionals. Its synthesis is achievable through well-established and reliable methods like the Robinson-Gabriel reaction. The combination of its rigid heterocyclic core and functionalized side chain provides a versatile platform for designing novel therapeutics targeting a range of biological pathways. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in modern drug discovery programs.
References
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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Padwa, A., et al. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Retrieved from [Link]
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Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Diphenyl-1,3-oxazol-5-yl)acetic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid. Retrieved from [Link]
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Chemsigma. (n.d.). (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID [22086-89-1]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-oxazole. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 2-{[(2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (2-oxo-4,5-diphenyl-1,3-oxazol-3(2H)-yl)acetic acid. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Retrieved from [Link]
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PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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Spectroscopic Characterization of (2-Phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for obtaining and interpreting key spectroscopic data.
Molecular Structure and Predicted Spectroscopic Behavior
(2-Phenyl-1,3-oxazol-4-yl)acetic acid possesses a unique molecular architecture comprising a phenyl ring, an oxazole core, and an acetic acid side chain. This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be elucidated through a suite of analytical techniques.
Molecular Structure of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Caption: Chemical structure of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Based on the analysis of related oxazole and oxadiazole derivatives, the following spectroscopic data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid can be predicted.[2][3][4][5][6]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl group): δ 7.4-8.1 ppm (m, 5H); Oxazole proton: δ ~7.9 ppm (s, 1H); Methylene protons (-CH₂-): δ ~3.7 ppm (s, 2H); Carboxylic acid proton (-COOH): δ >10 ppm (s, 1H, broad) |
| ¹³C NMR | Carboxylic acid carbon (-COOH): δ ~172 ppm; Oxazole carbons: C2 ~161 ppm, C4 ~138 ppm, C5 ~125 ppm; Phenyl carbons: δ 126-132 ppm; Methylene carbon (-CH₂-): δ ~34 ppm |
| IR Spectroscopy | O-H stretch (carboxylic acid): 3300-2500 cm⁻¹ (broad); C=O stretch (carboxylic acid): ~1710 cm⁻¹; C=N stretch (oxazole): ~1650 cm⁻¹; C=C stretch (aromatic): ~1600, 1480 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺): m/z 203; Key fragments: m/z 158 ([M-COOH]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺) |
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data, rigorous and validated experimental protocols are essential. The following sections detail the recommended procedures for the analysis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule.
Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for NMR spectroscopic analysis.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the specific sample and solvent for optimal resolution and lineshape.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
If further structural confirmation is needed, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Step-by-Step Protocol for FTIR Spectroscopy (ATR Method):
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid (2-Phenyl-1,3-oxazol-4-yl)acetic acid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and correlate their wavenumbers (cm⁻¹) to specific functional groups using standard correlation tables. Pay close attention to the characteristic broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the absorptions associated with the aromatic and oxazole rings.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Caption: A plausible fragmentation pathway for (2-Phenyl-1,3-oxazol-4-yl)acetic acid under EI-MS conditions.
Step-by-Step Protocol for Mass Spectrometry:
-
Sample Introduction:
-
For a volatile and thermally stable compound like (2-Phenyl-1,3-oxazol-4-yl)acetic acid, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.
-
A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source.
-
-
Ionization and Mass Analysis:
-
The sample is vaporized by heating, and the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺˙) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. For (2-Phenyl-1,3-oxazol-4-yl)acetic acid, characteristic fragments would likely include the loss of the carboxylic acid group and fragments corresponding to the phenyl and benzoyl moieties.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the compound's identity.
-
Conclusion
The spectroscopic characterization of (2-Phenyl-1,3-oxazol-4-yl)acetic acid relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and crucial pieces of structural information. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds, facilitating their advancement in various scientific disciplines.
References
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- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
- BenchChem. (2025).
- Ramalingam, K., et al. (2019). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,3-oxazol-4-yl)acetamide derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 11(2), 583-588.
- Gomha, S. M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(5), 1729.
- Shaaban, M., et al. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. Pakistan Journal of Pharmaceutical Sciences, 29(3), 867-874.
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PubChem. (n.d.). 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid. Retrieved from [Link]
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NIST. (n.d.). Phenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Siddiqui, H. L., et al. (2013). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Journal of the Chemical Society of Pakistan, 35(2), 481-488.
- Tomaszewski, P., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7291.
-
Human Metabolome Database. (n.d.). Acetic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical characteristics of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical properties is crucial for its synthesis, purification, formulation, and application. This document consolidates available data and outlines the established experimental methodologies for the determination of its key physical parameters.
Core Molecular Identity and Known Properties
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a phenyl-substituted oxazole ring with an acetic acid moiety. This unique structural arrangement imparts specific chemical and physical properties that are of significant interest in drug design and development.
Table 1: Core Identity and Known Physical Properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
| Property | Value | Source(s) |
| CAS Number | 22086-89-1 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Boiling Point | 195.1 °C | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Causality Behind Properties: The boiling point of 195.1 °C suggests that (2-Phenyl-1,3-oxazol-4-yl)acetic acid is a relatively stable solid at room temperature with moderate intermolecular forces. The presence of the carboxylic acid group allows for strong hydrogen bonding, which would be expected to contribute to a relatively high melting and boiling point compared to non-acidic analogues. The aromatic phenyl and oxazole rings contribute to the molecule's rigidity and potential for π-π stacking interactions, further influencing its solid-state properties.
Experimental Determination of Key Physical Characteristics
Due to the limited availability of experimental data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid, this section details the standard, self-validating protocols for determining its crucial physical properties. These methodologies are fundamental in the characterization of any new chemical entity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry (2-Phenyl-1,3-oxazol-4-yl)acetic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. The experiment is repeated at least twice to ensure reproducibility.
Illustrative Example (Note: Data for a related compound): For the structurally similar compound, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6), a melting point of 126-127 °C has been reported.[5] This provides a reasonable starting point for the expected melting range of the target compound.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in various solvents is essential for its purification, reaction chemistry, and formulation. The carboxylic acid functionality suggests pH-dependent solubility in aqueous solutions, while the aromatic nature indicates likely solubility in common organic solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 2, 7, and 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: To approximately 1 mg of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in a small test tube, add the selected solvent dropwise (up to 1 mL) with agitation.
-
Observation: The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Expected Solubility Profile:
-
Aqueous Solutions: Due to the carboxylic acid group (a weak acid), the compound is expected to be sparingly soluble in neutral water and acidic solutions. Its solubility should significantly increase in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.
-
Organic Solvents: The presence of the phenyl and oxazole rings suggests good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. It is expected to have low solubility in nonpolar solvents such as hexane.
Caption: Expected Solubility Profile Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent will depend on the compound's solubility.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective nuclei in the molecule.
Anticipated ¹H NMR Spectral Features:
-
Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the phenyl and oxazole rings.
-
Methylene Protons: A singlet at approximately δ 3.5-4.0 ppm for the -CH₂- group of the acetic acid moiety.
-
Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.
Anticipated ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.
-
Aromatic and Heterocyclic Carbons: Multiple signals between δ 120-160 ppm.
-
Methylene Carbon: A signal around δ 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups.
Anticipated IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Aromatic/Heterocyclic): Bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: Bands in the 1210-1320 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer, and the spectrum is acquired in both positive and negative ion modes.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.
Anticipated Mass Spectrum:
-
Positive Ion Mode: A prominent peak at m/z 204.06, corresponding to the protonated molecule [C₁₁H₉NO₃ + H]⁺.
-
Negative Ion Mode: A prominent peak at m/z 202.05, corresponding to the deprotonated molecule [C₁₁H₉NO₃ - H]⁻.
Conclusion
While some fundamental physical properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, such as its CAS number, molecular formula, molecular weight, and boiling point, are established, a complete experimental characterization is still required. The protocols outlined in this guide provide a robust framework for researchers to determine the melting point, solubility profile, and detailed spectroscopic characteristics of this promising compound. A comprehensive understanding of these physical properties is paramount for advancing its potential applications in research and development.
References
-
Chemsigma. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID [22086-89-1]. [Link]
-
American Elements. 2-{[(2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid. [Link]
Sources
An In-depth Technical Guide to (2-Phenyl-1,3-oxazol-4-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its chemical structure, explore a plausible synthetic route, and discuss its known and potential therapeutic applications, with a focus on its role as a key intermediate in the synthesis of anti-inflammatory agents.
Structural Elucidation and Chemical Identity
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a molecule that marries the structural features of a phenyl-substituted oxazole ring with an acetic acid moiety. This unique combination of a rigid, aromatic heterocyclic system and a flexible carboxylic acid side chain underpins its utility as a versatile building block in medicinal chemistry.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound provides a linear representation of its two-dimensional structure:
SMILES: C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O
This notation precisely describes the connectivity of the atoms, defining the phenyl group, the 1,3-oxazole ring, and the acetic acid side chain attached at the 4-position of the oxazole.
Key Structural Features:
-
2-Phenyl-1,3-oxazole Core: This forms the backbone of the molecule. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The phenyl group at the 2-position contributes to the molecule's aromaticity and can engage in various intermolecular interactions, such as pi-stacking, which are often crucial for binding to biological targets.
-
Acetic Acid Side Chain: The CH₂COOH group at the 4-position of the oxazole ring is a critical functional group. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can be advantageous for pharmaceutical formulations. This side chain provides a key point of attachment for further chemical modifications.
Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid: A Proposed Pathway
The proposed synthesis involves the condensation of an α-halo-ketone with an amide. In this case, ethyl 4-chloroacetoacetate can serve as the α-halo-ketone precursor, and benzamide as the amide.
Caption: Proposed synthetic workflow for (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
-
To a solution of benzamide (1.0 eq) in a suitable solvent such as dioxane or DMF, add ethyl 4-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (2-phenyl-1,3-oxazol-4-yl)acetate.
Causality behind Experimental Choices:
-
The choice of a high-boiling point aprotic solvent like dioxane or DMF facilitates the condensation and cyclization reaction, which often requires elevated temperatures.
-
The workup procedure involving extraction is a standard method for isolating organic products from an aqueous reaction mixture.
-
Column chromatography is a crucial step to ensure the purity of the intermediate ester, which is essential for the success of the subsequent hydrolysis step.
Step 2: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Dissolve the purified ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), to the solution.
-
Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid, such as hydrochloric acid, until the product precipitates out.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Causality behind Experimental Choices:
-
Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.
-
The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the inorganic base.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Therapeutic Applications and Biological Significance
The true value of (2-Phenyl-1,3-oxazol-4-yl)acetic acid lies in its application as a key scaffold in the development of novel therapeutic agents. The presence of both the oxazole ring and the phenylacetic acid moiety suggests a high potential for biological activity.
Anti-inflammatory Properties
A significant application of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is in the synthesis of morpholin-acetamide derivatives with potent anti-inflammatory activity[1]. A notable patent describes the use of this compound as a starting material to create molecules for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1].
The acetic acid group of (2-Phenyl-1,3-oxazol-4-yl)acetic acid provides a convenient handle for amide bond formation with various amines, allowing for the generation of a library of derivatives with diverse pharmacological profiles.
Potential Mechanism of Action:
While the precise mechanism of action for the resulting anti-inflammatory compounds is not fully elucidated in the public domain, the structural features suggest potential interactions with key inflammatory pathways. Many non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid core, such as diclofenac, are known to inhibit cyclooxygenase (COX) enzymes. It is plausible that derivatives of (2-Phenyl-1,3-oxazol-4-yl)acetic acid could exert their anti-inflammatory effects through a similar mechanism.
Caption: Potential mechanism of action via COX inhibition.
Broader Therapeutic Potential
The oxazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. This suggests that (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its derivatives could have applications beyond anti-inflammatory agents.
Table 1: Potential Therapeutic Areas for (2-Phenyl-1,3-oxazol-4-yl)acetic acid Derivatives
| Therapeutic Area | Rationale |
| Antimicrobial | The oxazole ring is a common feature in many natural and synthetic antimicrobial agents. |
| Anticancer | Certain oxazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. |
| Antidiabetic | The oxazole moiety is present in some antidiabetic drugs. |
Further research and extensive screening are warranted to fully explore the therapeutic potential of this versatile molecule and its derivatives.
Conclusion
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a molecule of significant interest to the drug discovery and development community. Its straightforward, albeit not widely published, synthesis and the presence of key pharmacophoric features make it an attractive starting point for the creation of novel therapeutics. The confirmed utility of this compound in the synthesis of anti-inflammatory agents highlights its immediate value, while the broader biological activities associated with its structural components suggest a wealth of untapped potential. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in their research endeavors.
References
-
US7101882B2, "Morpholin-acetamide derivatives for the treatment of inflammatory diseases," Google Patents, [1]
Sources
(2-Phenyl-1,3-oxazol-4-yl)acetic acid derivatives exploration
An In-depth Technical Guide to the Exploration of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold is a privileged heterocyclic motif that holds a significant position in medicinal chemistry.[1] Its derivatives have garnered substantial interest due to their structural versatility and a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3] This technical guide provides an in-depth exploration of this compound class, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthesis strategies, modern analytical characterization techniques, extensive biological applications, and the critical structure-activity relationships (SAR) that drive the optimization of these molecules. This document is structured to serve as a practical and authoritative resource, bridging foundational chemistry with applied pharmacological science.
The (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Core: A Structural Overview
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a key structural component in numerous natural products and synthetic drugs.[4][5] The (2-Phenyl-1,3-oxazol-4-yl)acetic acid framework is characterized by a phenyl group at the C2 position, which offers a site for diverse substitutions, and an acetic acid moiety at the C4 position, a functional group crucial for modulating physiochemical properties and biological target interactions. This unique arrangement allows for facile interaction with a wide range of biological receptors and enzymes, making it a valuable scaffold for lead discovery and optimization.[1]
Synthesis and Green Chemistry Approaches
The synthesis of the oxazole core is well-established, with several named reactions providing reliable routes. Modern synthetic chemistry, however, increasingly emphasizes the principles of green chemistry to minimize hazardous waste and improve efficiency.[4][6]
Foundational Synthetic Strategies
Several classical methods are employed for constructing the oxazole ring:
-
Van Leusen Oxazole Synthesis : This is a highly versatile [3+2] cycloaddition reaction involving an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[7] The reaction proceeds through an oxazoline intermediate which, upon elimination of p-toluenesulfinic acid, yields the 5-substituted oxazole.[4][7] This method is particularly valued for its high yields and applicability to a wide range of substrates.[7]
-
Bredereck Reaction : This approach synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[4] It offers a straightforward pathway to specific substitution patterns on the oxazole ring.
-
Copper-Catalyzed Oxidative Cyclization : More recent methods involve the copper-catalyzed cyclization of enamides, which allows for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles under mild conditions.[8]
Green Synthetic Innovations
The integration of green chemistry principles has led to significant improvements in oxazole synthesis:
-
Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods.[4][6][9]
-
Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can accelerate reactions, particularly in heterogeneous systems, often at room temperature.[6][9]
-
Use of Greener Solvents : The replacement of hazardous organic solvents with ionic liquids or deep eutectic solvents (DES) is a key green approach.[6] Ionic liquids, for instance, can be reused multiple times without a significant loss in product yield.[4]
The diagram below illustrates a generalized workflow for the synthesis of a (2-Phenyl-1,3-oxazol-4-yl)acetic acid derivative, incorporating both traditional and green chemistry steps.
Caption: Generalized workflow for the synthesis of target derivatives.
Detailed Experimental Protocol: Microwave-Assisted Van Leusen Synthesis
This protocol describes the synthesis of a 5-substituted oxazole, a common precursor.
-
Preparation : In a 50 mL round-bottom flask suitable for microwave synthesis, combine the desired substituted benzaldehyde (1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and 10 mL of isopropanol.[6]
-
Base Addition : Add potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv) to the mixture.
-
Microwave Irradiation : Place the sealed flask in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for 10-20 minutes.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).[6]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction : Dilute the crude product with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[6]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the final product using column chromatography on silica gel.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of characteristic protons and carbons of the oxazole ring, phenyl group, and acetic acid side chain.[10]
-
Infrared (IR) Spectroscopy : IR spectra help identify key functional groups, such as C=O (carbonyl) stretching from the carboxylic acid and C=N stretching of the oxazole ring.[11]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure.[12]
-
Elemental Analysis : Determines the elemental composition (C, H, N) of the compound, which should match the calculated theoretical values.[11]
Biological Activities and Therapeutic Potential
(2-Phenyl-1,3-oxazol-4-yl)acetic acid derivatives exhibit a remarkable diversity of biological activities, positioning them as promising candidates for drug development.
Anti-inflammatory Activity
Many oxazole derivatives, such as Oxaprozin, function as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] Some novel derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models with reduced ulcerogenic effects compared to standard drugs like diclofenac.[3]
Anticancer Activity
This class of compounds has demonstrated potent anticancer properties through various mechanisms:
-
Apoptosis Induction : Certain 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells, demonstrating hallmarks such as PARP cleavage and DNA laddering.[13] One lead compound showed significant tumor growth inhibition in a human colorectal xenograft mouse model.[13]
-
Kinase Inhibition : Benzoxazole derivatives, structurally related to the topic compounds, are known to inhibit various kinases like VEGFR-2, EGFR, and PI3K, which are often dysregulated in cancer.[14]
-
Cytotoxicity : SAR studies have shown that substitutions on the phenyl ring, such as dimethoxy or trimethoxy groups, can enhance anticancer activity against various cell lines.[5]
Antimicrobial Activity
The oxazole scaffold is present in compounds with significant antibacterial and antifungal properties. The presence of electron-withdrawing groups on the phenyl ring has been shown to improve activity against pathogens like P. aeruginosa.[5]
Table 1: Summary of Biological Activities and Lead Compounds
| Biological Activity | Target/Mechanism | Example Compound/Derivative | Reported Efficacy (IC₅₀ / % Inhibition) | Reference |
| Anti-inflammatory | COX Inhibition | Substituted 2-phenyl-1,3-oxazoles | Good activity in rat paw edema model | [3] |
| Anticancer | Apoptosis Induction | Compound 1k (carboxamide deriv.) | GI₅₀: 229 nM (DLD-1 cells); 63% TGI | [13] |
| Anticancer | Cytotoxicity | Dimethoxy-substituted phenyl-oxazole | High cytotoxic activity (Leukemia SR) | [15] |
| PDE4 Inhibition | PDE4B Enzyme | Compound 5j (4-phenyl-2-oxazole) | IC₅₀: 1.4 µM | [16] |
| Antimicrobial | Bacterial/Fungal Targets | Electron-withdrawing group derivs. | Enhanced activity vs. P. aeruginosa | [5] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for designing more potent and selective derivatives. For the (2-Phenyl-1,3-oxazol-4-yl)acetic acid core, several key relationships have been established.
-
C2-Phenyl Ring Substituents : The nature and position of substituents on the phenyl ring at C2 are critical. Electron-withdrawing groups (e.g., nitro, chloro) often enhance antimicrobial and anticancer activities.[5][15] Conversely, electron-donating groups like methoxy can improve interaction with specific enzyme pockets, as seen in PDE4 inhibitors.[16]
-
C4-Acetic Acid Moiety : The carboxylic acid group can be modified to amides, esters, or other bioisosteres to modulate solubility, cell permeability, and target binding. Carboxamide derivatives have proven particularly effective as apoptosis inducers.[13]
-
C5 Position : Substitution at the C5 position of the oxazole ring with small alkyl groups can influence the compound's pharmacokinetic profile and overall efficacy.[15]
The following diagram illustrates the logical relationships in SAR studies for this scaffold.
Caption: Key structure-activity relationships for the oxazole scaffold.
Protocols for Biological Evaluation
A systematic approach to biological screening is crucial for identifying lead candidates.
Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture : Culture human cancer cell lines (e.g., DLD-1 colorectal, MCF-7 breast) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the synthesized oxazole derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Protocol: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
-
Blood Sample Preparation : Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3,000 rpm for 10 min, discard the plasma, and wash the packed red blood cells (HRBC) three times with isosaline. Prepare a 10% (v/v) suspension with isosaline.[3]
-
Reaction Mixture : Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Compound Addition : Add various concentrations of the test compounds to the respective tubes. Include a vehicle control and a standard drug (e.g., Diclofenac sodium).
-
Incubation : Incubate all mixtures at 37°C for 30 minutes.
-
Centrifugation : Centrifuge the mixtures at 3,000 rpm for 20 minutes.
-
Analysis : Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation : Calculate the percentage of membrane stabilization (inhibition of hemolysis).
The workflow below outlines the typical progression from synthesis to a potential lead candidate.
Caption: High-level workflow for drug discovery using the oxazole core.
Conclusion and Future Perspectives
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid framework continues to be a highly productive scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its relevance in modern medicinal chemistry. Future research will likely focus on several key areas:
-
Target-Specific Design : Moving beyond broad screening to the rational design of derivatives for specific enzyme or receptor targets.
-
Exploration of New Therapeutic Areas : Investigating the potential of these compounds in neurodegenerative diseases, metabolic disorders, and as antiviral agents.
-
Advanced Drug Delivery : Developing novel formulations or prodrug strategies to improve the pharmacokinetic and safety profiles of lead compounds.
-
Multi-Target Ligands : Designing single molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.
This guide has provided a comprehensive overview of the synthesis, characterization, and biological exploration of (2-Phenyl-1,3-oxazol-4-yl)acetic acid derivatives. By leveraging the foundational knowledge and advanced protocols detailed herein, researchers can effectively navigate the challenges and opportunities presented by this versatile and potent class of molecules.
References
- Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. (n.d.). BenchChem.
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved January 17, 2026, from [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Retrieved January 17, 2026, from [Link]
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Modern Pharmaceutical Research.
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
- The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols. (n.d.). BenchChem.
-
Kumar, S., & Bhati, S. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Abraham, E., et al. (2014). Synthesis of Novel 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflammatory Agent and Evaluation by In Silico, in Vitro and In Vivo Methods. Indo American Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. (n.d.). International Journal of Computational Engineering Research. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. (n.d.). International Journal for Scientific Research and Development. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Introduction
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The oxazole scaffold is a common motif in a variety of biologically active natural products and synthetic molecules.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, commencing with the synthesis of the intermediate, ethyl (2-phenyl-1,3-oxazol-4-yl)acetate, followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers and scientists in organic and medicinal chemistry.
Chemical Reaction Overview
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is accomplished through a two-step process. The initial step involves the formation of the oxazole ring to yield ethyl (2-phenyl-1,3-oxazol-4-yl)acetate. This is achieved via a modified Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] The precursor for this reaction is ethyl 2-(benzoylamino)-3-oxobutanoate. The second step is the saponification (hydrolysis) of the ethyl ester to the final carboxylic acid product.
Experimental Protocols
Part 1: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
This part of the protocol details the synthesis of the ethyl ester intermediate. The reaction proceeds in two stages: the acylation of ethyl 2-amino-3-oxobutanoate to form the key intermediate, ethyl 2-(benzoylamino)-3-oxobutanoate, followed by its cyclodehydration to the oxazole.
Step 1a: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate
This procedure is adapted from standard acylation methods of amino esters.
-
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1b: Cyclodehydration to Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
This step utilizes a common dehydrating agent for the Robinson-Gabriel synthesis.
-
Materials:
-
Ethyl 2-(benzoylamino)-3-oxobutanoate
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl 2-(benzoylamino)-3-oxobutanoate (1 equivalent) in dry toluene.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 2: Hydrolysis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
This final step involves the saponification of the ethyl ester to the desired carboxylic acid.
-
Materials:
-
Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
-
Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in a mixture of ethanol (or THF) and water.
-
Add potassium hydroxide (or lithium hydroxide) (2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C to expedite the reaction.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of (2-Phenyl-1,3-oxazol-4-yl)acetic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reaction Workflow
Caption: Synthetic route for (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate | C₁₃H₁₃NO₃ | 231.25 | Oil or solid |
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | C₁₁H₉NO₃ | 203.19 | Solid |
Characterization Data
Upon successful synthesis, the final product, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, should be characterized by standard analytical techniques. The following are expected spectroscopic data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl protons, a singlet for the oxazole proton, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the oxazole ring.
-
FTIR (cm⁻¹): The infrared spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carboxylic acid, and characteristic peaks for the C=N and C-O stretches of the oxazole ring, as well as aromatic C-H and C=C stretches.
Safety and Handling
-
Benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE must be worn.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis, including the use of a lab coat, safety glasses, and gloves.
References
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Application Notes and Protocols for (2-Phenyl-1,3-oxazol-4-yl)acetic acid as an Anti-inflammatory Agent
Introduction: The Rationale for Novel Anti-inflammatory Agents
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2][3] While essential for healing, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[4] However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, creating a persistent need for safer and more effective therapeutic agents.[5]
Heterocyclic compounds, particularly those containing an oxazole scaffold, have emerged as a promising class of therapeutic candidates due to their diverse biological activities.[6][7][8] The oxazole ring system is a key structural motif in various natural products and synthetic molecules, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This document provides a detailed guide for researchers on the evaluation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid , a specific oxazole derivative, as a potential anti-inflammatory agent. We will explore its hypothesized mechanism of action and provide robust, validated protocols for its comprehensive preclinical assessment.
Hypothesized Mechanism of Action
The anti-inflammatory activity of many oxazole derivatives has been linked to the inhibition of key inflammatory mediators.[5][6] Based on its structural similarity to known NSAIDs and related heterocyclic compounds, the primary hypothesized mechanism for (2-Phenyl-1,3-oxazol-4-yl)acetic acid involves the dual modulation of the arachidonic acid cascade and pro-inflammatory cytokine signaling.
-
Cyclooxygenase (COX) Inhibition : The most probable mechanism is the inhibition of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4] Inhibition of COX-2, which is upregulated at inflammatory sites, is the primary target for anti-inflammatory effects.[6]
-
Cytokine Modulation : Beyond COX inhibition, the compound may suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9] This is likely achieved by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression in cells like macrophages upon stimulation by agents like lipopolysaccharide (LPS).[10]
Caption: Stepwise workflow for evaluating anti-inflammatory potential.
Detailed Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol quantifies the compound's ability to inhibit the production of Prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. [11]
-
Principle: This is a direct enzyme activity assay. The amount of PGE2 produced is measured via a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory capacity of the test compound is determined by comparing PGE2 production in its presence versus its absence. [11][12]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid (Test Compound)
-
Celecoxib (Selective COX-2 inhibitor, positive control)
-
Ibuprofen (Non-selective COX inhibitor, positive control)
-
PGE2 ELISA Kit (Cayman Chemical, R&D Systems, or similar)
-
96-well microplates
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO, then dilute further in Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Reaction Setup: In a 96-well plate, add the following to each well in order:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of diluted test compound, control inhibitor, or vehicle (for 100% activity).
-
10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [13] 4. Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Reaction Incubation: Incubate for exactly 2 minutes at 37°C. [13] 6. Reaction Termination: Stop the reaction by adding 10 µL of a terminating solution (e.g., 1 M HCl).
-
PGE2 Quantification: Dilute the reaction mixture into the appropriate buffer for the ELISA kit. Quantify the PGE2 concentration in each well by following the manufacturer's protocol for the PGE2 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (PGE2_inhibitor / PGE2_vehicle)]
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol assesses the compound's ability to suppress the release of pro-inflammatory cytokines from macrophage cells stimulated with bacterial lipopolysaccharide (LPS). [9][14]
-
Principle: The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation. [9][10]LPS, a component of Gram-negative bacteria, activates these cells via Toll-like receptor 4 (TLR4), leading to the robust production and secretion of TNF-α and IL-6. [15][16]The efficacy of the test compound is measured by its ability to reduce the levels of these cytokines in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid (Test Compound)
-
Dexamethasone (Positive control)
-
MTT or similar cell viability assay kit
-
Murine TNF-α and IL-6 ELISA Kits
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or Dexamethasone. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits according to the manufacturer's instructions. [17] 7. Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-only treated control.
-
Plot the results and determine the IC50 value for the inhibition of each cytokine.
-
Confirm that the compound does not significantly reduce cell viability at the effective concentrations.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the most widely used preclinical model for evaluating the efficacy of acute anti-inflammatory agents. [18][19][20]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a biphasic inflammatory response. [19]The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandin production via COX-2. [19]The test compound's ability to reduce the swelling (edema) in the paw, measured by volume displacement, is a direct indicator of its anti-inflammatory activity. [21]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid (Test Compound)
-
Indomethacin or Diclofenac (Positive control drug)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Digital Plethysmometer
-
-
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using the plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. [19] 4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [19][22] 5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [19] 6. Euthanasia: At the end of the experiment, humanely euthanize the animals according to approved institutional guidelines.
-
-
Data Analysis:
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.
-
Calculate Percentage Inhibition: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark (peak inflammation), using the formula: % Inhibition = 100 * [1 - (Edema_treated / Edema_control)]
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between the treated groups and the control group. A p-value < 0.05 is typically considered significant.
-
Representative Data and Interpretation
The following tables present hypothetical data to illustrate expected outcomes from the described protocols.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | 15.2 | 1.8 | 8.4 |
| Ibuprofen (Control) | 12.5 | 25.0 | 0.5 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
-
Interpretation: The hypothetical data suggests that (2-Phenyl-1,3-oxazol-4-yl)acetic acid is a potent inhibitor of the COX-2 enzyme and exhibits preferential selectivity for COX-2 over COX-1. This profile is desirable as it implies a potentially lower risk of gastrointestinal side effects compared to non-selective inhibitors like Ibuprofen.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group (Oral Dose) | Paw Edema Volume at 3 hr (mL) ± SEM | % Inhibition at 3 hr |
|---|---|---|
| Vehicle Control (0.5% CMC) | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04** | 55.3% |
| Test Compound (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| Test Compound (25 mg/kg) | 0.49 ± 0.03* | 42.4% |
| Test Compound (50 mg/kg) | 0.41 ± 0.04** | 51.8% |
*p<0.05, *p<0.01 compared to Vehicle Control
-
Interpretation: The results demonstrate that (2-Phenyl-1,3-oxazol-4-yl)acetic acid produces a dose-dependent reduction in acute inflammation in vivo. The efficacy at the 50 mg/kg dose is comparable to the standard drug Indomethacin, confirming its potent anti-inflammatory activity in a live animal model.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid as a novel anti-inflammatory agent. The combined in vitro and in vivo approaches allow for a comprehensive assessment of its mechanism, potency, and efficacy. The data gathered through these validated methods will be critical for guiding further drug development efforts, including pharmacokinetic studies, toxicology assessments, and progression toward more complex chronic inflammation models.
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Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Alternat. Med., 2012, 9(1), 25-35.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
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BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
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Jialal, I., & Devaraj, S. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinica Chimica Acta, 2003, 335(1-2), 89-91.
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Schroecksnadel, K., et al. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Pharmacology and Physiology, 2006, 33(5-6), 486-490.
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Sztanke, M., et al. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 2023, 15(3), 999.
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Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
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Gokhale, A.B., et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 2012, 4(4), 13-17.
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Vane, J.R., & Botting, R.M. In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacological and Toxicological Methods, 1995, 32(3), 139-146.
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Creative Biolabs. Carrageenan induced Paw Edema Model.
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BenchChem. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
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Gupta, M., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 2016, 24(5), 189-204.
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Ouellet, M., & Percival, M.D. An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2007, 2(3), 523-529.
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Slideshare. Screening models for inflammatory drugs.
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Slideshare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
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Fresta, E., et al. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Inflammation & Allergy-Drug Targets, 2018, 17(2), 118-126.
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Rouzer, C.A., & Marnett, L.J. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 2009, 511, 145-162.
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Fecho, K., & Bogen, O. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, 2006, (1), 77.
-
Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
-
Gaba, M., et al. A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 2019, 12(8), 4937-4956.
-
Fernandes, C., et al. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 2023, 28(22), 7551.
-
Reznikov, L.L., et al. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Biological Chemistry, 2007, 282(49), 35643-35650.
-
Kumar, A., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 2023, 13(1-s), 108-113.
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Priyanka, D., et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2024, 5(6), 33-49.
-
Jia, X., et al. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. International Journal of Molecular Sciences, 2014, 15(7), 12796-12808.
-
Kumar, A., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate, 2023.
-
Lee, I.A., et al. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 2018, 8(6), 924.
-
Banciu, M., et al. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 2017, 12, 5915-5927.
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Lowell, C.A., et al. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 1996, 184(5), 1931-1946.
-
Abraham, E., et al. Synthesis of Novel 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflammatory Agent and Evaluation by In Silico, in Vitro and In Vivo Methods. Indo American Journal of Pharmaceutical Research, 2014, 4(03), 1257-1265.
-
Patel, B.D., et al. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Young Pharmacists, 2012, 4(1), 17-23.
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Popović, J., et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 2024, 60(5), 786.
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Al-Ghorbani, M., et al. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 2023, 28(15), 5676.
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Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of the (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Scaffold
Introduction: The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, which serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a variety of biological targets, making oxazole derivatives a rich source of potential therapeutic agents with a wide spectrum of activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The compound (2-Phenyl-1,3-oxazol-4-yl)acetic acid belongs to this versatile class. While specific biological data on this exact molecule is limited, its structural motifs—a diaryl heterocycle with an acetic acid side chain—are characteristic features of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety, in particular, is a well-known pharmacophore that often anchors to the active site of cyclooxygenase (COX) enzymes.
This guide provides a detailed framework for researchers and drug development professionals to investigate the anti-inflammatory activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its analogs. We will explore the primary mechanism of action for NSAIDs—inhibition of COX enzymes—and provide detailed protocols for both in vitro enzymatic assays and in vivo models of acute inflammation.
Part 1: Mechanistic Insights - Targeting the Cyclooxygenase (COX) Pathway
Inflammation is a protective biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases.[5] A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8] The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold is a promising candidate for selective COX-2 inhibition.
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and the site of action for COX inhibitors.
Caption: Arachidonic Acid Cascade and COX Inhibition.
Part 2: Experimental Protocols
Application Note 1: In Vitro Evaluation of COX-1/COX-2 Inhibition
Objective: To determine the inhibitory potency and selectivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid against human recombinant COX-1 and COX-2 enzymes.
Rationale: An in vitro enzyme inhibition assay is the foundational step for confirming the mechanism of action. By measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), we can quantify its potency. Comparing the IC50 values for COX-1 and COX-2 allows for the calculation of a Selectivity Index (SI), which is crucial for predicting potential gastrointestinal side effects.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., from Cayman Chemical, Abcam) which provide a sensitive and high-throughput method. The assay measures the peroxidase activity of COX enzymes.
Materials:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Fluorometric substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test Compound: (2-Phenyl-1,3-oxazol-4-yl)acetic acid, dissolved in DMSO
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Enzyme Preparation: Prepare COX-1 and COX-2 enzyme solutions by diluting the stock with cold Assay Buffer containing heme. Keep on ice.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). Also prepare dilutions of the control inhibitors.
-
Assay Plate Setup:
-
Add 10 µL of Assay Buffer to the "Background" wells.
-
Add 10 µL of DMSO to the "100% Initial Activity" wells.
-
Add 10 µL of the appropriate dilutions of the test compound or control inhibitors to the respective wells.
-
-
Enzyme Addition: Add 20 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "Background" wells.
-
Substrate Addition: Add 20 µL of the fluorometric substrate (ADHP) solution to all wells.
-
Incubation: Gently shake the plate for a few seconds and incubate at room temperature for 15 minutes, protected from light.
-
Initiate Reaction: Add 20 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Read Fluorescence: Immediately begin reading the fluorescence intensity every minute for 10 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V) by plotting fluorescence vs. time and calculating the slope.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | >100 | 0.48 | >208 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Indomethacin (Control) | 0.1 | 1.6 | 0.06 |
Note: Data presented are hypothetical and for illustrative purposes.
Application Note 2: In Vivo Assessment of Acute Anti-Inflammatory Activity
Objective: To evaluate the efficacy of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in reducing acute inflammation in a rodent model.
Rationale: The carrageenan-induced paw edema model is a widely used and validated assay for screening potential anti-inflammatory agents.[1][3][9] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema (swelling). The ability of a compound to reduce this swelling indicates its in vivo anti-inflammatory potential.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
Test Compound: (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Positive Control: Indomethacin (10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement (0 hr): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume (mL) = Paw Volume_t - Paw Volume_0
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group, typically at the 3rd or 4th hour when the peak edema is observed: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Data Presentation:
| Treatment Group (Dose) | Mean Paw Edema (mL) at 4 hr ± SEM | % Inhibition of Edema |
| Vehicle Control | 1.44 ± 0.02 | - |
| Indomethacin (10 mg/kg) | 0.78 ± 0.03 | 45.8% |
| Test Compound (10 mg/kg) | 1.15 ± 0.04 | 20.1% |
| Test Compound (20 mg/kg) | 0.92 ± 0.05 | 36.1% |
| Test Compound (40 mg/kg) | 0.75 ± 0.04 | 47.9% |
Note: Data presented are hypothetical, based on typical results seen in literature, and for illustrative purposes.[1]
Conclusion
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its structural similarity to known COX inhibitors suggests a high probability of activity via this well-established mechanism. The protocols detailed in this guide provide a robust, step-by-step framework for characterizing the in vitro potency and selectivity, as well as the in vivo efficacy of this compound and its derivatives. Successful outcomes from these assays would provide strong evidence for advancing these molecules into further preclinical development as potential treatments for inflammatory conditions.
References
-
Verma, A., Kumar, S., & Siddiqui, N. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Pires, B. R., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
-
Verma, A., Kumar, S., & Siddiqui, N. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Ahmad, I., et al. (2022). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH. [Link]
-
Verma, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]
-
Verma, A., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]
-
Ahmad, T., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]
-
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
-
Lu, Y., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. [Link]
-
Zhang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
The Oxazole Acetic Acid Scaffold: A Privileged Motif in Metabolic and Anti-Infective Drug Discovery
Introduction: The Versatility of the (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Core
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The (2-Phenyl-1,3-oxazol-4-yl)acetic acid moiety has emerged as one such scaffold, demonstrating significant potential in diverse therapeutic areas. Its rigid, planar oxazole core, appended with a flexible acetic acid side chain, provides an ideal template for molecular recognition by a range of protein targets. This guide provides an in-depth exploration of this scaffold's application, focusing on its role as a potent modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and its emerging potential in antimicrobial research. We will delve into the synthetic rationale, mechanisms of action, and provide detailed protocols for the evaluation of compounds based on this versatile chemical entity.
Section 1: Synthesis of the (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Scaffold
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its derivatives is typically achieved through a multi-step sequence that allows for facile diversification of the core structure. The following protocol describes a common and adaptable synthetic route.
Rationale for Synthetic Strategy
The presented synthesis is a convergent route, building the oxazole ring and then appending the acetic acid side chain. This approach is advantageous as it allows for late-stage introduction of the acetic acid moiety, enabling the synthesis of a variety of esters and amides for structure-activity relationship (SAR) studies. The key steps involve the formation of the oxazole core via a Hantzsch-type synthesis or a related cyclization, followed by alkylation and subsequent hydrolysis.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl (2-Phenyl-1,3-oxazol-4-yl)acetate
-
Reaction Setup: To a stirred suspension of thiobenzamide (1 equivalent) in a suitable solvent such as methanol or ethanol (10 volumes), add ethyl 4-chloroacetoacetate (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl (2-phenyl-1,3-oxazol-4-yl)acetate.
Step 2: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Reaction Setup: Dissolve the ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), to the solution.
-
Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
Isolation: Once the reaction is complete, concentrate the mixture in vacuo to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 using a dilute acid such as 1N HCl. The desired product, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, will precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Section 2: Primary Application: Dual Agonism of PPARα/γ for Metabolic Diseases
A significant body of research has identified the (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold as a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] These nuclear receptors are critical regulators of lipid and glucose metabolism, making them key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[4]
Mechanism of Action: The PPAR Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon binding to an agonist, such as a compound derived from the (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold, the receptor undergoes a conformational change. This leads to the dissociation of co-repressor proteins and recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα activation primarily influences fatty acid catabolism, leading to a reduction in circulating triglycerides.
-
PPARγ activation is crucial for adipocyte differentiation, fatty acid storage, and enhancing insulin sensitivity.
A dual agonist that can modulate both receptors offers a comprehensive therapeutic approach to managing the multifaceted nature of metabolic syndrome.
Figure 1: Simplified PPAR signaling pathway.
Data Presentation: In Vitro Activity of Representative PPAR Agonists
| Compound Class | Target | Assay Type | EC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivative | PPARα | Transactivation | 0.23 - 0.83 | [5] |
| Phenylthiazole Acid | PPARγ | Transactivation | 0.75 ± 0.20 | [6] |
| Phthalimide Derivative | PPARγ | Luciferase Assay | 0.67 | [7] |
Experimental Protocol: PPARγ Transactivation Assay
This protocol outlines a cell-based reporter gene assay to quantify the activation of PPARγ by a test compound.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression plasmid for a GAL4-DNA binding domain fused to the PPARγ-ligand binding domain (GAL4-PPARγ-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compound stock solution in DMSO.
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Rosiglitazone) in a cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Exposure: Remove the transfection medium and add the medium containing the different concentrations of the test compounds or controls to the cells.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay or co-transfected Renilla luciferase). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 2: Workflow for a PPAR transactivation assay.
Section 3: Secondary Application: Antimicrobial Activity
While the primary focus of research on the (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold has been on metabolic targets, the broader class of oxazole and oxadiazole derivatives has well-documented antimicrobial properties.[8][9] These compounds have shown activity against a range of bacterial and fungal pathogens.
Plausible Mechanisms of Antimicrobial Action
The precise antimicrobial mechanisms of oxazole derivatives are varied and often depend on the specific substitutions on the core scaffold. Plausible mechanisms include:
-
Enzyme Inhibition: Interference with essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Cell Wall Synthesis Disruption: Inhibition of peptidoglycan synthesis, leading to cell lysis.
-
Biofilm Formation Inhibition: Prevention of microbial adhesion and the formation of resilient biofilm communities.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound stock solution in DMSO.
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold represents a highly valuable starting point for the development of novel therapeutics. Its proven efficacy as a PPARα/γ dual agonist underscores its potential in combating metabolic diseases. The synthetic accessibility of this core allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacokinetic properties. Furthermore, the latent antimicrobial potential of the oxazole nucleus suggests that derivatives of this scaffold could be explored for the development of new anti-infective agents. Future research should focus on elucidating the structure-activity relationships for both metabolic and microbial targets, with the aim of developing potent and selective drug candidates.
References
-
In vitro antimicrobial studies of newly synthesized 1, 3-oxazolylquinazolin-4(3h) ones. (2025). ResearchGate. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]
-
Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). National Center for Biotechnology Information. [Link]
-
Pingali, H., et al. (2008). Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Substituted indanylacetic acids as PPAR-α–γ activators. (2025). ResearchGate. [Link]
-
ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay. (n.d.). ResearchGate. [Link]
-
Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin. (2014). PubMed. [Link]
-
Synthesis and evaluation of new 1,2,4-oxadiazole based trans- acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. (2020). PubMed. [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI. [Link]
-
Zhang, H., et al. (2009). Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of PPAR-γ activators inspired by the marine natural product, paecilocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
(2-Phenyl-1,3-oxazol-4-yl)acetic acid for enzyme inhibition studies
Application Notes & Protocols
Topic: Investigating (2-Phenyl-1,3-oxazol-4-yl)acetic acid for Enzyme Inhibition: A Strategic Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Scaffold and a Path to Discovery
The oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of oxazoles and related heterocycles have been identified as inhibitors of a wide array of enzymatic targets, including but not limited to acetyl-CoA carboxylase (ACC), tubulin, cholinesterases, kinases, and 5-lipoxygenase.[1][2][3][4][5] The specific compound, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, represents a novel chemical entity for which specific enzymatic targets have not been extensively documented in publicly available literature.
This guide, therefore, serves a dual purpose. First, it acknowledges the therapeutic potential of the core structure based on existing research into related molecules. Second, it provides a comprehensive, strategic framework for researchers to systematically investigate the enzyme inhibition profile of (2-Phenyl-1,3-oxazol-4-yl)acetic acid or other novel compounds. This document outlines a general screening workflow and provides a detailed, adaptable protocol for a representative enzyme class—kinases—which are frequently implicated in proliferative and inflammatory diseases.
Part 1: A Strategic Workflow for Inhibitor Profiling
Embarking on the characterization of a novel compound requires a logical, tiered approach to maximize efficiency and yield insightful data. The following workflow is designed to guide the investigation from broad, initial screening to more detailed mechanistic studies.
Figure 1: A tiered workflow for characterizing a novel enzyme inhibitor.
Part 2: Understanding the Target Landscape for Oxazole Derivatives
The rationale for investigating (2-Phenyl-1,3-oxazol-4-yl)acetic acid as an enzyme inhibitor is grounded in the established activities of structurally related compounds. The table below summarizes the inhibitory activities of various oxazole, isoxazole, and benzoxazole derivatives found in recent literature, providing a potential roadmap for selecting initial enzyme panels for screening.
| Compound Class | Enzyme Target(s) | Reported Potency (IC50) | Reference |
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) | 99.8 nM (for compound 6g) | [1][6] |
| 5-Phenyloxazole-2-carboxylic acid derivatives | Tubulin Polymerization | 0.78 - 1.27 µM (for compound 9) | [2] |
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | 12.62 nM (for compound 36) | [3] |
| 1,2,4-Oxadiazol-5-ones | p38 MAPK | Good inhibitory activity | [4] |
| Isoxazole derivatives | 5-Lipoxygenase (5-LOX) | 8.47 µM (for compound C3) | [5] |
| 2-Phenyl-oxazole-4-carboxamide derivatives | Apoptosis Induction (Caspase-related) | EC50 of 270 nM (for compound 1k) | [7] |
| 2-Substituted benzoxazoles | Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory activity | [8] |
| 2-Phenylbenzo[d]oxazole derivatives | Mushroom Tyrosinase | 0.51 µM (for compound 3) | [9] |
| 4-Phenyl-2-oxazole derivatives | Phosphodiesterase type 4 (PDE4) | 1.4 µM (for compound 5j) | [10] |
This diverse range of targets underscores the versatility of the oxazole scaffold and suggests that (2-Phenyl-1,3-oxazol-4-yl)acetic acid could potentially interact with enzymes from various classes, including metabolic enzymes, structural proteins, hydrolases, and kinases.
Part 3: Detailed Protocol - Kinase Inhibition Assay
This section provides a detailed, adaptable protocol for determining the inhibitory activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid against a generic serine/threonine or tyrosine kinase. The protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining in solution following the kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and a rescue of the signal in the presence of the test compound indicates inhibition.
Principle of the Assay
The core of this protocol is the measurement of kinase activity by quantifying ATP consumption. The kinase reaction is allowed to proceed in the presence and absence of the inhibitor. Subsequently, a luciferase-based reagent is added. This reagent contains luciferin and luciferase, which produce light in an ATP-dependent reaction. The amount of light generated is directly proportional to the amount of ATP remaining in the well. High kinase activity leads to low ATP levels and a dim signal, while effective inhibition preserves ATP, resulting in a bright signal.
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents
-
Test Compound: (2-Phenyl-1,3-oxazol-4-yl)acetic acid, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Kinase: Recombinant active kinase of interest (e.g., p38α, Src, AKT1).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, BSA, and DTT. The exact composition should be optimized for the specific kinase.
-
ATP: Adenosine 5'-triphosphate, prepared as a concentrated stock in water.
-
Positive Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like SB203580 for p38α).
-
Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Assay Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence measurements.
-
Instrumentation: A plate-reading luminometer.
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Thaw all reagents (kinase, substrate, ATP) on ice.
-
Prepare the complete kinase assay buffer.
-
Prepare the ATP/Substrate mixture in the assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure assay sensitivity.
-
Prepare the kinase solution in the assay buffer. The amount of kinase should be titrated beforehand to ensure the reaction is within the linear range and consumes between 10% and 50% of the initial ATP during the incubation period.
-
Prepare serial dilutions of the (2-Phenyl-1,3-oxazol-4-yl)acetic acid and the positive control inhibitor in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (for a 50 µL final volume):
-
Step 1: Add Inhibitor: Add 5 µL of the serially diluted test compound, positive control, or buffer with DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the white assay plate.
-
Step 2: Add Kinase: Add 20 µL of the diluted kinase solution to all wells except the "no enzyme" controls. To these, add 20 µL of assay buffer.
-
Step 3: Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Step 4: Initiate Reaction: Add 25 µL of the ATP/Substrate mixture to all wells to start the kinase reaction.
-
Step 5: Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Step 6: Stop Reaction & Detect Signal: Add 50 µL of the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Step 7: Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Step 8: Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Normalization:
-
The "no inhibitor" wells (containing enzyme, substrate, ATP, and DMSO) represent 0% inhibition (high ATP consumption, low signal).
-
The "no enzyme" wells (containing substrate, ATP, and DMSO) represent 100% inhibition (no ATP consumption, high signal).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [(Lumi_sample - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)]
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Part 4: Mechanistic Insights - Determining the Mode of Inhibition
Once the IC50 of (2-Phenyl-1,3-oxazol-4-yl)acetic acid has been established, the next critical step is to understand how it inhibits the enzyme. This is typically achieved through kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
The results are then plotted on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines reveals the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same active site as the substrate.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric (different) site, affecting the enzyme's catalytic efficiency but not substrate binding.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis). The inhibitor binds to an allosteric site and affects both substrate binding and catalytic efficiency.
These studies are crucial for the rational design of more potent and selective second-generation inhibitors.
Conclusion
While the specific biological activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid remains to be fully elucidated, its core oxazole structure places it within a class of compounds with proven success in enzyme inhibition. The strategic workflow and detailed protocols provided in this guide offer a robust framework for its characterization. By systematically screening against relevant enzyme families, confirming hits, determining potency and selectivity, and finally elucidating the mechanism of action, researchers can effectively uncover the therapeutic potential of this and other novel chemical entities.
References
-
Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
-
Title: Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Source: Journal of Biomolecular Structure & Dynamics. URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Source: Molecules. URL: [Link]
-
Title: In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Source: PLOS ONE. URL: [Link]
-
Title: Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Source: Pharmaceuticals (Basel). URL: [Link]
-
Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
-
Title: Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Source: Molecules. URL: [Link]
-
Title: Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Source: Medicinal Chemistry. URL: [Link]
-
Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Source: International Journal of Molecular Sciences. URL: [Link]
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Application Notes and Protocols: Cell-based Assays Using (2-Phenyl-1,3-oxazol-4-yl)acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its structural analogs, most notably the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, in a variety of cell-based assays. As a Senior Application Scientist, this document moves beyond simple protocol listings to provide in-depth scientific context, explaining the causality behind experimental choices and ensuring each protocol is a self-validating system. The primary focus is on assays related to the compound's principal mechanism of action—inhibition of cyclooxygenase (COX) enzymes. Additionally, this guide explores assays for other reported biological activities, including matrix metalloproteinase (MMP) modulation and nuclear receptor interaction, to provide a multifaceted experimental approach for researchers.
Introduction: The Phenyl-Oxazole Scaffold in Cellular Research
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold is a key pharmacophore in medicinal chemistry. Its most prominent derivative is Oxaprozin, a well-established NSAID used in the management of osteoarthritis and rheumatoid arthritis.[1][2][3] The therapeutic effects of Oxaprozin are primarily attributed to its non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[2][4] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] By inhibiting COX enzymes, compounds based on this scaffold reduce prostaglandin production, thereby mitigating inflammatory responses.[4]
Beyond its anti-inflammatory properties, emerging research has revealed that the oxazole scaffold can interact with other cellular targets, opening new avenues for investigation. These include the modulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and disease progression, and interactions with nuclear receptors like the retinoid X receptor (RXR) and Nurr1.[5][6][7] This guide provides detailed protocols for cell-based assays to investigate these diverse biological activities.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for Oxaprozin and related compounds is the inhibition of COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2][8] The following section details cell-based assays to quantify the inhibitory activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid derivatives on these enzymes.
Signaling Pathway: Prostaglandin Synthesis
Caption: Prostaglandin synthesis pathway and the inhibitory action of Oxaprozin.
Experimental Protocol 1: Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a robust method to assess the COX inhibitory potential of a compound in a physiologically relevant environment.[9]
Principle: Human whole blood is used as a source of both COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes). The inhibition of each isoform is determined by measuring the production of their respective prostaglandin products.
Materials:
-
Freshly drawn human blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid or its analog
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits
-
96-well plates
-
CO2 incubator
Procedure:
-
COX-1 Assay (Platelet TXB2 production):
-
Aliquot 500 µL of whole blood into tubes.
-
Add the test compound at various concentrations and incubate for 1 hour at 37°C.
-
Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and TXB2 production.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Collect the serum and measure TXB2 levels using an ELISA kit.
-
-
COX-2 Assay (LPS-stimulated PGE2 production):
-
Aliquot 500 µL of whole blood into tubes.
-
Add LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Immediately add the test compound at various concentrations.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge at 2000 x g for 10 minutes to separate the plasma.
-
Collect the plasma and measure PGE2 levels using an ELISA kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.
| Parameter | COX-1 (TXB2) | COX-2 (PGE2) |
| IC50 (µM) | To be determined | To be determined |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) |
Experimental Protocol 2: COX Inhibitor Screening in HEK293 Cells
This assay utilizes human embryonic kidney (HEK293) cells stably transfected to express either human COX-1 or COX-2, providing a clean system to assess isoform selectivity.[10]
Principle: Transfected HEK293 cells are treated with the test compound, and the production of prostaglandins is measured after stimulation with arachidonic acid.
Materials:
-
HEK293 cells stably expressing human COX-1 or COX-2
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Arachidonic acid
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid or its analog
-
PGE2 ELISA kit
-
24-well plates
Procedure:
-
Seed HEK293-COX-1 and HEK293-COX-2 cells in 24-well plates and grow to confluency.
-
Replace the growth medium with serum-free DMEM and incubate for 2 hours.
-
Add the test compound at various concentrations and incubate for 30 minutes.
-
Add arachidonic acid (10 µM final concentration) to stimulate prostaglandin production.
-
Incubate for 15 minutes at 37°C.
-
Collect the supernatant and measure PGE2 levels using an ELISA kit.
Data Analysis: Determine the IC50 for each isoform and calculate the selectivity index as described in the whole blood assay.
Exploring Broader Biological Activities
Recent studies have indicated that the biological activity of the oxazole scaffold extends beyond COX inhibition. The following protocols provide a starting point for investigating these novel functions.
Experimental Protocol 3: Gelatin Zymography for MMP-9 Inhibition
This assay is used to assess the inhibitory effect of the test compound on the activity of matrix metalloproteinase-9 (MMP-9), a gelatinase.[5]
Principle: Gelatin zymography is an electrophoretic technique where the substrate (gelatin) is co-polymerized in the polyacrylamide gel. After electrophoresis, the gel is incubated in a developing buffer to allow for enzyme activity. Areas of digestion appear as clear bands against a blue background after staining.
Materials:
-
Human fibrosarcoma cell line (e.g., HT1080) as a source of MMP-9
-
Serum-free cell culture medium
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid or its analog
-
SDS-PAGE equipment
-
Gelatin
-
Coomassie Brilliant Blue R-250
Procedure:
-
Culture HT1080 cells and stimulate with a phorbol ester (e.g., PMA) to induce MMP-9 secretion.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
Collect the conditioned medium containing secreted MMP-9.
-
Perform SDS-PAGE using a gel containing 0.1% gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the enzyme.
-
Incubate the gel in a developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analyze the clear bands corresponding to MMP-9 activity.
Data Analysis: Quantify the band intensity using densitometry to determine the dose-dependent inhibition of MMP-9 activity.
Experimental Protocol 4: Reporter Gene Assay for Nuclear Receptor Modulation
This assay is used to investigate the potential of the test compound to modulate the activity of nuclear receptors such as Nurr1 or RXR.[6][7]
Principle: Cells are co-transfected with a plasmid encoding the ligand-binding domain of the nuclear receptor fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Modulation of the receptor by the test compound results in a change in luciferase expression.
Materials:
-
HEK293T cells
-
Plasmids for GAL4-Nurr1/RXR LBD and GAL4-luciferase reporter
-
Transfection reagent
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid or its analog
-
Luciferase assay system
-
96-well plates
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the appropriate plasmids.
-
After 24 hours, treat the cells with the test compound at various concentrations.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Plot the luciferase activity against the compound concentration to determine agonistic or antagonistic effects and calculate EC50 or IC50 values.
Caption: Workflow for a nuclear receptor reporter gene assay.
Assessing Cellular Viability and Cytotoxicity
It is crucial to evaluate the cytotoxic potential of any test compound to ensure that the observed biological effects are not due to cell death. The MTT assay is a standard method for this purpose.
Experimental Protocol 5: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11]
Materials:
-
The cell line of interest (e.g., MCF-7, HeLa, HepG2)[11]
-
Complete cell culture medium
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid or its analog
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Concluding Remarks
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold represents a versatile platform for drug discovery. While its primary role as a COX inhibitor is well-established, this guide provides the necessary tools to explore its broader biological activities. By employing these detailed cell-based assays, researchers can gain a comprehensive understanding of the cellular effects of this important class of compounds. It is imperative to couple these in vitro assays with appropriate in vivo models to fully elucidate their therapeutic potential.
References
- Pharmacology of Oxaprozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- What is the mechanism of Oxaprozin? - Patsnap Synapse. (2024).
- Oxaprozin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.
- What is Oxaprozin used for? - Patsnap Synapse. (2024).
- Oxaprozin - LiverTox - NCBI Bookshelf - NIH. (2025).
- Inhibition of COX-2 - NIS Labs.
- COX-2 Inhibitor Screening Kit - Creative BioMart.
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
- A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition | Bentham Science.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Oxaprozin: A new hope in the modulation of matrix metalloproteinase 9 activity - PubMed.
- Structural optimization of oxaprozin for selective inverse Nurr1 agonism - ChemRxiv.
- A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed.
- In Silico Evaluation of Novel Oxaprozin-Based Anti-Inflammatory Agents Targeting Cyclooxygenases - Sciforum.
- Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics - PubMed. (2021).
- Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed. (2006).
- A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds - Benchchem.
Sources
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- 4. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 5. Oxaprozin: A new hope in the modulation of matrix metalloproteinase 9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the NMR Characterization of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Abstract
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for more complex molecular architectures. Unambiguous structural confirmation is paramount for its use in research and development. This application note provides a detailed, field-proven guide to the comprehensive characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explain the rationale behind key experimental parameters, and detail the interpretation of the resulting spectral data for complete structural elucidation.
Introduction and Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural analysis of organic molecules. For a molecule like (2-Phenyl-1,3-oxazol-4-yl)acetic acid, which contains multiple distinct spin systems—a phenyl ring, an oxazole core, and an acetic acid moiety—a multi-faceted NMR approach is essential for unambiguous assignment of all proton and carbon signals. The five-membered oxazole ring, in particular, presents a unique electronic environment, and its NMR signals provide a sensitive probe of molecular structure. This guide moves beyond a simple listing of chemical shifts to provide a methodological framework, enabling researchers to confidently acquire and interpret high-quality NMR data for this compound and its analogues.
Molecular Structure and Atom Numbering
A standardized numbering system is critical for coherent spectral assignment. The structure and IUPAC-recommended numbering for (2-Phenyl-1,3-oxazol-4-yl)acetic acid are presented below. This convention will be used throughout this document.
Caption: Molecular structure and atom numbering scheme for (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Experimental Protocols
The following protocols are optimized for a 400 MHz NMR spectrometer but can be adapted for other field strengths.
Sample Preparation: The Causality of Solvent Choice
The presence of a carboxylic acid group dictates the choice of solvent. Carboxylic acids are prone to hydrogen bonding and can exist as dimers in non-polar solvents. Furthermore, their solubility can be limited in solvents like chloroform-d (CDCl₃).
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale: DMSO-d₆ is a polar, aprotic solvent that effectively solvates the carboxylic acid, disrupting intermolecular hydrogen bonding and typically providing sharp signals for all protons, including the acidic proton (H8). It also solubilizes the compound well. The residual solvent peak at ~2.50 ppm and water peak at ~3.33 ppm are generally clear of key analyte signals.
Protocol:
-
Weigh approximately 10-15 mg of (2-Phenyl-1,3-oxazol-4-yl)acetic acid directly into a clean, dry NMR tube.
-
Add ~0.6 mL of DMSO-d₆.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), or use the residual solvent peak as a secondary reference.
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.
NMR Data Acquisition Workflow
A logical workflow ensures that the necessary data is collected efficiently for complete structural assignment.
Caption: Recommended workflow for the complete NMR characterization of the target molecule.
Spectrometer Parameters
The following tables summarize recommended acquisition parameters.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Covers the full range from TMS to the acidic proton. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise with 10-15 mg sample. |
| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~2 s | Provides adequate digital resolution. |
Table 2: ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse. |
| Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Encompasses all expected carbon environments from alkyl to carbonyl. |
| Number of Scans (NS) | 1024-2048 | Required to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 2 s | Standard delay for proton-decoupled experiments. |
| Acquisition Time (AQ) | ~1 s | Balances resolution and experiment time. |
2D NMR: For gCOSY, gHSQC, and gHMBC, standard, sensitivity-improved gradient-selected pulse programs available on most modern spectrometers are recommended. Default parameter sets are often a good starting point, with optimization of the spectral width in both dimensions to match the signals observed in the 1D spectra.
Data Analysis and Spectral Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments.
Table 3: Predicted ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Correlations |
|---|---|---|---|---|
| H8 (-COOH) | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton. Disappears upon D₂O exchange. |
| H5 | 8.2 - 8.4 | singlet | 1H | Aromatic proton on the electron-deficient oxazole ring. |
| H2'/H6' | 7.9 - 8.1 | multiplet (dd) | 2H | Phenyl protons ortho to the oxazole ring, deshielded by proximity to the heterocycle. |
| H3'/H4'/H5' | 7.4 - 7.
A Validated Stability-Indicating RP-HPLC Method for the Purity Determination of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Phenyl-1,3-oxazol-4-yl)acetic acid purity. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system to assess the purity of this key heterocyclic building block. The method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the principles outlined in the International Council for Harmonisation (ICH) guidelines. A comprehensive forced degradation study was conducted to ensure the method can effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, confirming its stability-indicating nature.
Introduction and Scientific Rationale
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring an oxazole ring, a structural motif present in numerous biologically active molecules and natural products. Oxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The purity of such intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method is essential for quality control during synthesis and formulation development.[1][2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This note details a reversed-phase (RP-HPLC) method, which is ideally suited for moderately non-polar molecules like (2-Phenyl-1,3-oxazol-4-yl)acetic acid. The method's development was guided by the need to create a "stability-indicating" assay—a method proven to be specific for the analyte without interference from potential impurities or degradants that may form under various stress conditions.[5][6] The validation parameters described herein are based on established ICH guidelines to ensure the method is fit for its intended purpose.[7][8]
Analyte Profile and Potential Impurities
A foundational aspect of developing a purity test is understanding the analyte's structure and the likely impurities that may arise from its synthesis or degradation.
2.1. Analyte Structure
-
IUPAC Name: (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Molecular Formula: C₁₁H₉NO₃[9]
-
Molecular Weight: 203.19 g/mol
-
Structure:

2.2. Potential Process-Related Impurities
The synthesis of oxazoles can proceed through various pathways, such as the Robinson-Gabriel synthesis or reactions involving α-haloketones.[10][11] These routes can introduce specific impurities. The diagram below illustrates potential impurity sources from a generalized synthetic route.
Caption: Hypothetical sources of process-related impurities.
2.3. Potential Degradation Products
Forced degradation studies are essential to identify likely degradation products and demonstrate the method's specificity.[6][12] The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress to produce potential degradants. This ensures that if the drug substance degrades on storage, the resulting impurities can be detected.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing purity, beginning with system suitability checks to ensure chromatographic performance.
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade or Milli-Q).
-
Reference Standard: Well-characterized (2-Phenyl-1,3-oxazol-4-yl)acetic acid with purity >99.5%.
3.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters. The choice of a C18 column provides excellent retention for the analyte, while the buffered mobile phase ensures consistent ionization and peak shape for the acidic analyte. Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; provides good resolution and efficiency. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ | Buffering at pH 3.0 suppresses the ionization of the carboxylic acid group, leading to better retention and symmetric peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Gradient | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 30% B), 18.1-25 min (30% B) | A gradient elution ensures that both polar and non-polar impurities are eluted within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances analysis time and column efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 245 nm | The phenyl-oxazole chromophore shows significant absorbance at this wavelength, providing good sensitivity.[13] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
3.3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.4. HPLC Analysis Workflow
The following diagram outlines the logical flow of the analysis from sample preparation to the final purity report.
Sources
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Application Notes & Protocols: (2-Phenyl-1,3-oxazol-4-yl)acetic Acid as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxazole Scaffold
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid moiety is a highly valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its presence in numerous biologically active compounds underscores its importance.[1] This guide provides an in-depth exploration of the reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, focusing on its application as a scaffold for generating diverse molecular libraries. We will detail robust protocols for its derivatization, explain the rationale behind methodological choices, and present data to guide researchers in their synthetic endeavors.
Physicochemical Properties & Handling
A foundational understanding of the physical and chemical characteristics of a building block is critical for successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[2] |
| Molecular Weight | 203.19 g/mol | ChemicalBook[3] |
| CAS Number | 22086-89-1 | ChemicalBook[3] |
| Appearance | Off-white to light yellow solid | --- |
| Melting Point | 126-127 °C | Echemi[4] |
| Solubility | Soluble in DMF, DMSO, Methanol. Limited solubility in water. | --- |
| XLogP3 (Predicted) | 1.5 - 2.28 | PubChem, Echemi[2][4] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is stable under recommended storage conditions. As with all carboxylic acids, care should be taken to avoid exposure to strong bases unless a reaction is intended.
Core Reactivity: Leveraging the Carboxylic Acid Handle
The primary site of reactivity for (2-Phenyl-1,3-oxazol-4-yl)acetic acid is its carboxylic acid functional group. This allows for a range of transformations, most notably amide bond formation and esterification, which are cornerstone reactions in pharmaceutical development.
Amide Bond Formation: A Gateway to Bioactive Molecules
The synthesis of amides from this building block is the most common and powerful application, enabling the connection of the oxazole core to a vast array of amine-containing fragments. The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and sensitivity to racemization.[5]
Common Coupling Strategies:
-
Carbodiimide-Mediated Coupling (EDC, DCC): These reagents facilitate amide bond formation by activating the carboxylic acid. The use of additives like 1-Hydroxybenzotriazole (HOBt) is common to suppress side reactions and minimize racemization.[6]
-
Uronium/Aminium-Based Reagents (HATU, HBTU): Reagents like HATU are highly efficient and known for fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[5][6][7] They are often the preferred choice in modern medicinal chemistry for their reliability.
-
Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine is a classic and effective method, particularly for simple, robust amines.[5][6]
Diagram: General Workflow for Amide Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
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- 6. Amide Synthesis [fishersci.co.uk]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: (2-Phenyl-1,3-oxazol-4-yl)acetic acid Synthesis
Welcome to the technical support center for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges encountered during this multi-step synthesis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its intermediates.
Q1: What are the most common strategies for synthesizing the (2-Phenyl-1,3-oxazol-4-yl)acetic acid core structure?
A1: The synthesis is typically approached in two main stages: formation of the 2-phenyl-4-substituted oxazole ring, followed by conversion of the 4-position substituent into the acetic acid moiety. The most robust and widely-used method for the core ring formation is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[1][2] In this specific case, the precursor is typically an ethyl or methyl ester of 3-benzamido-4-oxobutanoate, which already contains the necessary carbon backbone for the acetic acid side chain.
Q2: My overall yield is consistently low. Where is the most common point of failure?
A2: Low overall yield is typically traced back to two critical steps:
-
Cyclodehydration: The intramolecular cyclization and dehydration of the 2-acylamino-ketone precursor to form the oxazole ring. This step is sensitive to the choice of dehydrating agent, temperature, and reaction time, with incomplete reactions or side-product formation being common issues.[3]
-
Ester Hydrolysis: The final step of converting the ester precursor (e.g., ethyl (2-phenyl-1,3-oxazol-4-yl)acetate) to the final carboxylic acid. The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening and degradation of the desired product.[4]
Q3: Are there alternative "green" synthesis methods to consider?
A3: Yes, green chemistry approaches are gaining traction for oxazole synthesis. These methods aim to reduce hazardous waste and energy consumption. Options include microwave-assisted synthesis, which can dramatically reduce reaction times for cyclodehydration, and the use of ionic liquids as reusable reaction media.[3][5][6] For instance, microwave-assisted Erlenmeyer synthesis has been used to produce azalactone intermediates efficiently.[5]
PART 2: Troubleshooting Guide - Key Synthetic Steps
This section provides specific troubleshooting advice for the most challenging steps of the synthesis.
Step 1: Oxazole Ring Formation via Robinson-Gabriel Cyclodehydration
This step converts a 2-acylamino-ketone precursor into the oxazole ester intermediate.
Q4: My cyclodehydration reaction using sulfuric acid has a low yield and significant charring. What's causing this and what are the alternatives?
A4: Concentrated sulfuric acid (H₂SO₄) is a powerful dehydrating agent, but it can lead to charring and other side reactions at the required temperatures, degrading the starting material and product.[3] The yield can be poor if conditions are not perfectly controlled.
Causality & Solution: The issue stems from the aggressive, non-specific nature of H₂SO₄. A superior alternative is Polyphosphoric Acid (PPA) . PPA serves as both a catalyst and a solvent, allowing the reaction to proceed under more controlled and often milder conditions (e.g., 100-120 °C), which significantly reduces charring and improves yields to the 50-60% range.[3][5] Other dehydrating agents like phosphorus oxychloride (POCl₃) can also be used, but PPA is often more effective for this specific transformation.[7]
Q5: The reaction appears incomplete, with significant starting material remaining even after prolonged heating. How can I drive the reaction to completion?
A5: Incomplete conversion is often a result of insufficient activation of the carbonyl groups for cyclization or inadequate removal of water.
Causality & Solution:
-
Temperature Control: Ensure the reaction temperature is optimal for the chosen dehydrating agent. For PPA, a temperature of 100-120°C is typically required. Monitor the reaction temperature internally, not just the oil bath temperature.
-
Reagent Stoichiometry: While the reaction is intramolecular, the amount of the dehydrating agent is critical. Ensure a sufficient excess of PPA is used to act as the solvent medium.
-
Moisture Contamination: The starting materials and solvent must be anhydrous. Water will inhibit the dehydrating agent and quench the reaction. Dry all glassware thoroughly and use anhydrous-grade reagents.
Step 2: Hydrolysis of Ethyl (2-Phenyl-1,3-oxazol-4-yl)acetate
This final step saponifies the ester to yield the target carboxylic acid.
Q6: I am observing product degradation during the base-catalyzed hydrolysis (saponification) step. How can I mitigate this?
A6: Oxazole rings, while aromatic, can be susceptible to nucleophilic attack and ring-opening under strong basic conditions, especially at elevated temperatures.[8] This is a primary cause of yield loss in the final step.
Causality & Solution: The hydroxide ion can attack the C2 or C5 positions of the oxazole ring, leading to cleavage.[7][8]
-
Milder Base: Instead of strong bases like NaOH or KOH in refluxing ethanol, consider using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[9] LiOH is effective for saponification under milder conditions, preserving the integrity of the oxazole ring.
-
Temperature and Time: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the reaction closely by TLC. Avoid prolonged reaction times once the starting ester has been consumed.
Q7: Acid-catalyzed hydrolysis is giving me a complex mixture of products. Is this a viable method?
A7: Acid-catalyzed hydrolysis is generally not recommended for this substrate. The oxazole ring is prone to protonation, which can activate it towards cleavage, particularly with the presence of water as a nucleophile.[4][10] The resulting reaction is often difficult to control and leads to low yields of the desired carboxylic acid. Base-catalyzed hydrolysis under mild conditions is the preferred method.[11]
PART 3: Protocols & Data
Experimental Workflow Overview
The following diagram outlines the recommended synthetic pathway.
Caption: Recommended two-step synthesis workflow.
Detailed Protocol: Robinson-Gabriel Cyclodehydration
This protocol describes the formation of the oxazole ester intermediate.
-
Preparation: Place polyphosphoric acid (PPA, 10 eq by weight to the starting material) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat the PPA to 80°C under a nitrogen atmosphere to ensure it is fluid.
-
Reaction Initiation: Add ethyl 3-benzamido-4-oxobutanoate (1.0 eq) to the pre-heated PPA in one portion.
-
Heating: Increase the temperature of the reaction mixture to 110-120°C and stir vigorously for 2-3 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC (Mobile Phase: 7:3 Hexane/Ethyl Acetate). The starting material should be consumed.
-
Workup: Allow the mixture to cool to approximately 60°C and pour it slowly onto a large volume of crushed ice with vigorous stirring. A precipitate or oil should form.
-
Extraction: Extract the aqueous slurry three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl (2-phenyl-1,3-oxazol-4-yl)acetate, which can be purified by column chromatography or used directly in the next step.
Detailed Protocol: Mild Saponification
This protocol describes the final hydrolysis step.
-
Dissolution: Dissolve the crude ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Quenching: Quench the reaction by removing the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate of (2-Phenyl-1,3-oxazol-4-yl)acetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[9]
Data Summary: Cyclodehydration Agents
| Dehydrating Agent | Typical Temp. | Reported Yield Range | Key Advantages/Disadvantages | Reference(s) |
| H₂SO₄ (conc.) | 100-140°C | 20-40% | Inexpensive; Prone to charring and side reactions. | [3][5] |
| POCl₃ | 80-110°C | 30-50% | Effective; Corrosive and requires careful handling. | [7] |
| Polyphosphoric Acid (PPA) | 100-120°C | 50-65% | Recommended: Acts as solvent and catalyst, cleaner reaction. | [3][5] |
| Triflic Anhydride | 0°C to RT | Variable | Very powerful, can be too reactive; Expensive. | [12] |
PART 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting. The Robinson-Gabriel synthesis proceeds through several key stages.
Caption: Key stages of the Robinson-Gabriel mechanism.
The reaction is initiated by protonation, which facilitates an intramolecular nucleophilic attack by the amide oxygen onto the ketone (or its enol tautomer), forming a five-membered ring intermediate.[12] Subsequent dehydration, strongly driven by the catalyst (e.g., PPA), results in the formation of the aromatic oxazole ring.[2]
References
-
Joshi, S. D., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. Available at: [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Available at: [Link]
-
Wikipedia. (2023). Van Leusen reaction. Wikipedia. Available at: [Link]
-
PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
ACS Publications. (2006). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Semantic Scholar. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]
-
ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]
- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.
-
NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]
-
YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. Available at: [Link]
-
Wikipedia. (2023). Oxazole. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Reaction data from the different synthetic methods of novel compounds. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]
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- 5. ijpsonline.com [ijpsonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis and its Challenges
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a valuable building block in medicinal chemistry, is most commonly achieved via the Erlenmeyer-Plöchl reaction. This involves the condensation of hippuric acid with succinic anhydride in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. The reaction proceeds through a key intermediate, an azlactone (or oxazolone), which is subsequently hydrolyzed to yield the final product.
While seemingly straightforward, this synthesis is often plagued by a variety of side reactions that can significantly impact the yield and purity of the desired product. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Issues Related to Azlactone Intermediate Formation
Question 1: My reaction mixture is turning dark red or brown during the initial heating stage, and the yield of the azlactone intermediate is low. What is happening?
Answer:
This is a common observation and often points to overheating or prolonged reaction times. The Erlenmeyer-Plöchl condensation to form the azlactone intermediate is sensitive to temperature.[1]
-
Causality: Excessive heat can lead to polymerization and decomposition of the starting materials and the newly formed azlactone. Acetic anhydride, in the presence of a base, can also promote various side reactions at elevated temperatures.
-
Troubleshooting Protocol:
-
Temperature Control: Carefully monitor and control the reaction temperature. The initial liquefaction of the reaction mixture should occur around 110°C.[1] Avoid aggressive heating. A temperature-controlled heating mantle or oil bath is highly recommended over a simple hot plate.
-
Reaction Time: Do not extend the heating time unnecessarily. Once the initial solid mass has liquefied and a clear solution is formed, the reaction is often near completion. Prolonged heating will likely lead to degradation.[1]
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions that may contribute to color formation.
-
Question 2: I am observing a significant amount of unreacted hippuric acid in my crude product. How can I improve the conversion to the azlactone?
Answer:
Incomplete conversion is typically due to insufficient dehydration or inadequate activation of the hippuric acid.
-
Causality: The formation of the azlactone is a cyclodehydration reaction.[2] If the acetic anhydride is not of sufficient quality or quantity, or if the reaction is not heated adequately, the cyclization will be incomplete.
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or distill the acetic anhydride before use.
-
Stoichiometry: While a slight excess of acetic anhydride is common, ensure you are using a sufficient amount to act as both the dehydrating agent and the solvent.
-
Catalyst: Anhydrous sodium acetate is the traditional catalyst. Ensure it is completely dry by heating it in an oven before use. Other bases like potassium phosphate can also be used.
-
Section 2: Challenges in the Hydrolysis of the Azlactone Intermediate
Question 3: During the hydrolysis of the azlactone intermediate to the final acetic acid product, I am getting a low yield and a mixture of products. What are the likely side reactions?
Answer:
The hydrolysis of the 4-(carboxymethylidene)oxazol-5(4H)-one intermediate is a critical step where several side reactions can occur, primarily due to the reactivity of the exocyclic double bond and the lability of the oxazole ring under certain conditions.
-
Potential Side Reactions:
-
Decarboxylation: The β-keto acid-like character of the intermediate can lead to decarboxylation under harsh heating or extreme pH conditions, resulting in the formation of 2-phenyl-4-methyloxazole.
-
Ring Opening: The oxazole ring can be susceptible to cleavage under strong basic conditions, leading to the formation of N-benzoylaminosuccinic acid or its derivatives.
-
Incomplete Hydrolysis: Insufficient hydrolysis can leave unreacted azlactone, which can be difficult to separate from the final product.
-
Troubleshooting Workflow for Azlactone Hydrolysis
Caption: Troubleshooting workflow for the hydrolysis of the azlactone intermediate.
-
Detailed Troubleshooting Protocol:
-
pH Control: The pH during hydrolysis is critical. Strongly basic conditions (e.g., high concentrations of NaOH or KOH) can promote ring opening. A milder base like sodium carbonate or even sodium bicarbonate can be effective while minimizing this side reaction. The hydrolysis should be carried out at a controlled pH.
-
Temperature Management: Perform the hydrolysis at a moderate temperature. While some heat may be necessary to drive the reaction, excessive heating can lead to decarboxylation. Refluxing should be done cautiously and for the minimum time required.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the azlactone intermediate without prolonged exposure to the hydrolytic conditions.
-
Section 3: Purification and Impurity Identification
Question 4: I have a solid crude product, but I am struggling to purify it. What are the common impurities and how can I remove them?
Answer:
The crude product can be a mixture of the desired (2-Phenyl-1,3-oxazol-4-yl)acetic acid, unreacted starting materials, and side products from both the condensation and hydrolysis steps.
Common Impurities and Their Characteristics:
| Impurity | Structure | Origin | Removal Strategy |
| Hippuric Acid | N-benzoylglycine | Unreacted starting material | Soluble in hot water; can be removed by washing the crude product with cold water. |
| Succinic Acid | Butanedioic acid | From hydrolysis of unreacted succinic anhydride | Highly water-soluble; can be removed by washing with water. |
| 2-Phenyl-4-methyloxazole | Decarboxylation of the desired product | More soluble in organic solvents than the product. Recrystallization can be effective. | |
| N-benzoylaminosuccinic acid | Ring-opening of the oxazole ring | Similar polarity to the product, making separation difficult. Careful control of hydrolysis is the best prevention. Fractional crystallization may be attempted. |
-
Purification Protocol:
-
Initial Wash: After acidification and precipitation of the crude product, thoroughly wash the solid with cold water to remove highly water-soluble impurities like succinic acid and any remaining salts.
-
Recrystallization: Recrystallization is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetone/water, is often successful.[3] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane with a small amount of acetic acid, can be used to separate the desired product from less polar impurities like 2-phenyl-4-methyloxazole and more polar impurities.
-
Question 5: What analytical techniques are best for identifying the impurities in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of the final product and for detecting both polar and non-polar impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the desired product and for identifying the structures of unknown impurities. The presence of characteristic signals for the oxazole ring, the methylene group of the acetic acid side chain, and the phenyl group can be used for confirmation. Byproducts will have distinct NMR spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities, such as the decarboxylation product, 2-phenyl-4-methyloxazole.
-
Reaction and Side Reaction Pathways
Caption: Key reaction and side reaction pathways in the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
By carefully considering these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcome of the (2-Phenyl-1,3-oxazol-4-yl)acetic acid synthesis, leading to higher yields and a purer final product.
References
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Int. J. Modern Org. Chem.2013, 2(1), 40-66.
- A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. Rasayan J. Chem.
- Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals.
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe.
- Synthetic approaches for oxazole derivatives: A review.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Reactions of carbonyl compounds in basic solutions. Part 35. The alkaline hydrolysis and reactivity-structure spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones.
- 2-phenyl-5-oxazolone. Organic Syntheses.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
- 5(4 H )-oxazolones: Synthesis and biological activities.
- Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research.
- Synthesis of 1,2,4-oxadiazoles (a review).
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. MDPI.
- Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics.
- (Pyrazol-4-yl)aceticyl)
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents.
- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research.
- Recrystallization method of L-phenylalanine crude product.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
- Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- Synthesis, Characterization, and Antimicrobial Evalu
- AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses.
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme. Benchchem.
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Technical Support Center: Purification of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Introduction
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its purity is paramount for successful downstream applications, ensuring reproducibility in biological assays and adherence to regulatory standards. However, its synthesis can yield a variety of impurities, including unreacted starting materials, reaction byproducts, and degradation products, making purification a critical and often challenging step.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common purification challenges associated with this compound. It offers practical, field-tested advice and detailed protocols grounded in chemical principles to help you achieve the desired purity for your research.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in a direct question-and-answer format.
Question 1: My crude product is a discolored oil or a sticky solid, and TLC analysis shows multiple spots. Where do I begin?
Answer: This is a common issue indicating the presence of significant impurities. The best initial approach is a liquid-liquid extraction based on the acidic nature of your target compound. This acid-base extraction is designed to separate the carboxylic acid product from neutral organic impurities and basic components.
-
The Principle: (2-Phenyl-1,3-oxazol-4-yl)acetic acid, being a carboxylic acid, will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted benzoyl-containing precursors or ester intermediates, will remain in the organic phase.
-
Immediate Action:
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer, which now contains your product. Wash it once more with fresh ethyl acetate to remove any lingering neutral impurities.
-
Carefully acidify the aqueous layer to a pH of ~3-4 with a dilute acid like 1M HCl.[2] Your product will precipitate out as a solid.
-
Filter the solid, wash it with cold water, and dry it thoroughly.
-
This procedure should yield a significantly cleaner, solid product, which can then be further purified by recrystallization or chromatography.
Question 2: I'm trying to recrystallize the acid, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when a compound melts in the hot solvent or separates from the solution as a liquid phase rather than crystallizing upon cooling. This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.
-
The Principle: Successful recrystallization relies on selecting a solvent (or solvent system) in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: The issue may be the solvent. For a related compound, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a mixture of ethanol and water is effective.[3] You may need to screen several solvents. Create a solvent-screening table to test small amounts of your product.
-
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol/Water | High | Low | Good |
| Isopropanol | Moderate | Low | May need seeding |
| Ethyl Acetate/Hexane | High | Low | Potential for oiling |
| Toluene | Moderate | Very Low | Good for slow cooling |
Question 3: After recrystallization, my product looks clean, but HPLC and/or NMR analysis still shows a persistent impurity. How do I remove it?
Answer: When recrystallization fails to remove an impurity, it is often because the impurity has very similar solubility properties or co-crystallizes with your product. In this case, flash column chromatography is the most effective technique.
-
The Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). The polarity difference between your product and the impurity will determine the separation.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate first.
-
Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Your target compound is an acid, so it may streak on the silica. To prevent this, add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent system.
-
Aim for an Rf value of ~0.3-0.4 for your product on the TLC plate. A good starting point could be a 70:30 mixture of Hexane:Ethyl Acetate with 1% acetic acid.
-
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the chosen eluent. Pre-adsorb your crude product onto a small amount of silica gel, and load this dry powder onto the top of the column for better resolution.
-
Elution and Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Question 4: I'm concerned about the stability of the oxazole ring during purification. Are there any conditions I should avoid?
Answer: Yes, the oxazole ring can be sensitive to certain conditions, and degradation can be a source of impurities.[4][5]
-
Strongly Acidic or Basic Conditions: While the oxazole ring is generally more resistant to acids than furans, concentrated acids can cause decomposition.[4][5][6] Similarly, strong bases can lead to ring-opening.[4] During your acid-base workup, use mild reagents (e.g., NaHCO₃, 1M HCl) and avoid prolonged exposure.
-
High Temperatures: Oxazoles are thermally stable, but prolonged heating at high temperatures, especially in the presence of acid or base, can promote degradation.[6][7] When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and do not reflux for extended periods.
-
Strong Oxidizing Agents: Avoid strong oxidizing agents like potassium permanganate or chromic acid, as these can cleave the oxazole ring.[4]
Workflow & Decision Making
The following diagram outlines a logical workflow for purifying (2-Phenyl-1,3-oxazol-4-yl)acetic acid, from initial crude product to final pure material.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure (2-Phenyl-1,3-oxazol-4-yl)acetic acid? A structurally similar compound, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, is reported to have a melting point of 126-127 °C.[3] The title compound should be a white to off-white crystalline solid, and a sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.
-
Q2: What are the best analytical techniques to confirm the purity of the final product? A combination of techniques is recommended for full characterization:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantitative purity assessment (e.g., >98%).
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and identifies any structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Melting Point Analysis: A sharp melting point indicates high purity.
-
-
Q3: How should I properly store the purified compound? Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent potential photolysis.[5][7] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation over long-term storage.
-
Q4: Are there any specific safety precautions I should take? Standard laboratory safety practices should be followed. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. The material may cause skin and eye irritation.
References
- Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Echemi. (n.d.). 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.
- Tandfonline.com. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ChemicalBook. (2023). (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1.
- Sigma-Aldrich. (n.d.). 2-[2-(1,3-Oxazol-5-yl)phenyl]acetic acid.
- PubChem. (n.d.). (2-Phenyl-oxazol-4-yl)-acetic acid.
- ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 22086-89-1 Cas No. | (2-Phenyl-oxazol-4-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
Technical Support Center: Stability of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Welcome to the technical support guide for (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvent systems. Understanding the chemical liabilities of this molecule is paramount for ensuring data integrity, reproducibility, and the overall success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - General Stability Profile
This section addresses common questions regarding the handling and storage of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Q1: What are the primary chemical stability concerns for (2-Phenyl-1,3-oxazol-4-yl)acetic acid?
The molecule possesses two main functional groups that influence its stability: the 1,3-oxazole ring and the acetic acid side chain. The primary concern is the chemical stability of the oxazole ring, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction leads to the cleavage of the heterocyclic ring, resulting in degradation products and a loss of the parent compound.
Q2: How stable is the oxazole ring, fundamentally?
Oxazoles are five-membered aromatic heterocycles. While they are aromatic, they are less so than analogous rings like thiazoles or imidazoles.[3] The oxazole ring is considered electron-deficient and is a weak base, with the conjugate acid having a pKa of approximately 0.8.[3] This low basicity means that in the presence of strong or even moderate acids, the ring can be protonated, making it highly susceptible to nucleophilic attack by water or other protic solvents, initiating ring-opening.[1][4]
Q3: What are the ideal storage conditions for the compound in its solid state?
For maximum shelf-life, (2-Phenyl-1,3-oxazol-4-yl)acetic acid should be stored as a solid in a tightly sealed container. To mitigate degradation risks, we recommend storage at low temperatures (-20°C or -80°C), protected from light, and in a desiccated environment to minimize exposure to moisture.
Q4: Which solvents are recommended for preparing stock solutions for long-term storage?
For long-term storage in solution, high-purity, anhydrous aprotic solvents are strongly recommended.
-
Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Rationale: These solvents do not have protons that can participate in hydrolysis. They are excellent solubilizing agents for many organic molecules. However, it is critical to use anhydrous grades, as residual water can compromise long-term stability.
Q5: Can I use protic solvents like methanol or ethanol?
Protic solvents, including alcohols (methanol, ethanol) and water, are not recommended for long-term storage. They can act as nucleophiles and participate in the solvolysis of the oxazole ring, especially if trace amounts of acid or base are present. For experimental purposes where these solvents are required, solutions should be prepared fresh and used immediately.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during experimentation.
Q1: I'm observing rapid degradation of my compound in an aqueous buffer. What is the mechanism, and how can I prevent it?
Likely Cause: You are observing pH-mediated hydrolysis of the oxazole ring. The stability of the compound in aqueous media is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the oxazole ring.[1][5]
Mechanism Insight: Under acidic conditions, the nitrogen atom of the oxazole ring becomes protonated. This enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of degradation products.[1] A similar ring-opening can occur under basic conditions.
Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for acid-catalyzed degradation.
Troubleshooting & Solutions:
-
pH Control: The most critical parameter is pH. Conduct a pH stability profile to determine the optimal pH range for your compound. Typically, a pH range of 6.0-7.5 is a good starting point.
-
Prepare Fresh: Always prepare aqueous solutions of the compound immediately before use. Do not store aqueous solutions, even if frozen.
-
Buffer Selection: Use well-characterized buffer systems and ensure their pH is verified after all components have been added.
-
Temperature: Perform experiments at the lowest practical temperature to slow the rate of degradation.
Q2: My HPLC/LC-MS analysis shows multiple new peaks after leaving the compound in a methanol-based mobile phase overnight. What are these impurities?
Likely Cause: You are likely observing both solvolysis (methanolysis) of the oxazole ring and potentially esterification of the carboxylic acid moiety. Methanol, as a protic solvent, can participate in the acid-catalyzed cleavage of the oxazole ring, similar to water. Additionally, if the mobile phase contains an acidic modifier (e.g., formic acid, TFA), it can catalyze the reaction between the compound's carboxylic acid and methanol to form a methyl ester.
Troubleshooting & Solutions:
-
Solvent Choice for Stock: Dissolve your analytical standard and samples in an aprotic solvent like acetonitrile or DMSO for queuing in an autosampler.
-
Mobile Phase Compatibility: If possible, develop a chromatographic method that uses aprotic organic modifiers (e.g., acetonitrile) instead of alcohols.
-
Limit Exposure Time: Do not let samples sit in the autosampler for extended periods (e.g., overnight runs). If long sequences are necessary, use a cooled autosampler (4-10°C) to minimize degradation.
-
Characterize Degradants: Use LC-MS/MS to obtain the mass of the impurity peaks. A mass increase of 14 Da (CH₂) relative to the parent compound would strongly suggest the formation of the methyl ester.
Q3: I am getting poor reproducibility in my cell-based or biochemical assays. Could the solvent be the culprit?
Likely Cause: Yes, solvent choice is critical for assay performance and can cause irreproducibility in several ways.
-
Compound Precipitation: The compound may be precipitating out of the aqueous assay buffer, especially when a concentrated stock in an organic solvent (like DMSO) is diluted. This effectively lowers the concentration of the compound available to the biological system.
-
Solvent Effects on Assay: High final concentrations of organic co-solvents can directly impact the biological assay. For instance, DMSO concentrations above 0.5-1% can be toxic to cells or inhibit enzyme activity.[6]
-
On-Plate Degradation: If the assay requires incubation for several hours at 37°C in a buffered aqueous medium, the compound may be degrading over the course of the experiment, leading to variable results.
Workflow for Solvent Selection in Biological Assays
Caption: Decision workflow for optimizing solvent use in assays.
Section 3: Protocols and Data Summary
Protocol 1: Recommended Procedure for Preparing Stock Solutions
-
Weighing: Accurately weigh the solid (2-Phenyl-1,3-oxazol-4-yl)acetic acid in a suitable vial.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a brief (1-2 minute) sonication in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C. Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
Protocol 2: General Method for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and are a cornerstone of pharmaceutical development.[7][8] This protocol provides a general framework.
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: To an aliquot of the solution, add 1 M HCl. Incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: To another aliquot, add 1 M NaOH. Incubate at 60°C for 2-4 hours.
-
Oxidative Degradation: To a separate aliquot, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Keep an aliquot of the solution at 80°C for 48 hours. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the solution and a sample of the solid compound to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.[7]
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Use a stability-indicating HPLC method to separate the parent peak from any degradants.[10]
Table 1: Summary of (2-Phenyl-1,3-oxazol-4-yl)acetic acid Stability in Common Solvents
| Solvent | Condition | Stability Outlook | Primary Degradation Pathway(s) | Recommendations |
| Water / Aqueous Buffer | pH < 4 | Poor | Acid-catalyzed hydrolysis of oxazole ring | Avoid; use immediately if necessary |
| Water / Aqueous Buffer | pH 6 - 7.5 | Moderate | Slow hydrolysis | Prepare fresh for each experiment |
| Water / Aqueous Buffer | pH > 9 | Poor | Base-catalyzed hydrolysis of oxazole ring | Avoid |
| Methanol / Ethanol | Room Temp, Neutral | Fair to Moderate | Solvolysis (Methanolysis/Ethanolysis) | Not recommended for storage; use fresh |
| Methanol / Ethanol | Acidic (e.g., +0.1% TFA) | Poor | Accelerated solvolysis, Esterification | Avoid prolonged contact |
| Acetonitrile (ACN) | Anhydrous | Good | Minimal degradation | Good choice for analytical samples |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Excellent | Minimal degradation | Recommended for long-term stock |
| Dichloromethane (DCM) | Anhydrous | Good | Minimal degradation | Suitable for organic synthesis |
References
-
Jackson, et al. Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]
-
Force degradation study of compound A3. ResearchGate. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health (NIH). Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Development of a method for assessing the stability of afobazole by HPLC. ResearchGate. Available at: [Link]
-
Degradation Pathway. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Welcome to the technical support guide for the synthesis and optimization of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower your research.
Synthesis Overview: A Two-Step Approach
The most common and reliable pathway to synthesize (2-Phenyl-1,3-oxazol-4-yl)acetic acid involves a two-step process:
-
Oxazole Ring Formation: Construction of the core heterocyclic structure to form an ester intermediate, typically ethyl (2-phenyl-1,3-oxazol-4-yl)acetate. This is often achieved through a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1][2]
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester into the final carboxylic acid product.
This workflow is favored for its reliability and the relative availability of starting materials.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Step 1: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
Question: My reaction yield for the oxazole formation is consistently low, or the reaction fails to proceed to completion. What are the likely causes and solutions?
Answer: Low yields in the Robinson-Gabriel type synthesis are common and can typically be traced to a few key parameters.
-
Cause 1: Ineffective Dehydrating Agent: The cyclodehydration step is critical for forming the oxazole ring from the 2-acylamino-ketone intermediate.[2] If water is not effectively removed, the equilibrium will not favor product formation. While classical methods use agents like sulfuric acid, modern variations may employ milder reagents.
-
Solution: Ensure your dehydrating agent (e.g., concentrated H₂SO₄, POCl₃, or PCl₅) is fresh and anhydrous. For sensitive substrates, consider using trifluoroacetic anhydride or employing reagents like the Dess-Martin periodinane in combination with triphenylphosphine and iodine for a milder approach.[1]
-
-
Cause 2: Suboptimal Temperature Control: Temperature plays a significant role in reaction kinetics and side-product formation.[3]
-
Solution: The reaction of thiobenzamide (as an analog) with ethyl chloroacetoacetate often requires refluxing to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to decomposition or side reactions. We recommend starting at a reflux temperature in a suitable solvent (e.g., methanol or ethanol) and monitoring progress by Thin Layer Chromatography (TLC). A systematic study of the reaction temperature, for instance, from 60°C to reflux, can help identify the optimal range for your specific setup.[3][5]
-
-
Cause 3: Competing Side Reactions: Under certain conditions, particularly with thermal stress, intermediates can undergo rearrangements. The Cornforth rearrangement, a thermal reaction where groups on the oxazole ring exchange places, is a known possibility for 4-acyloxazoles, though less likely for this specific substrate, it highlights the importance of thermal control.[6][7]
-
Solution: Maintain the lowest effective temperature and avoid prolonged heating after the reaction has reached completion.
-
Question: I am observing significant impurity formation during the synthesis of the ester. How can I identify and mitigate this?
Answer: Impurity profiles often point towards issues with starting material quality or reaction control.
-
Cause 1: Self-Condensation of Ethyl 4-chloroacetoacetate: In the presence of a base, the starting keto-ester can self-condense.
-
Solution: Control the order of addition. It is often preferable to add the base portion-wise to the mixture of the amide and the keto-ester to keep the instantaneous concentration of the enolate low.
-
-
Cause 2: Unreacted Starting Materials: The most common "impurities" are often unreacted benzamide or ethyl 4-chloroacetoacetate.
-
Solution: Purification via column chromatography is the most effective method for separating the desired ester from starting materials and byproducts.[3] A gradient elution system using hexanes and ethyl acetate on silica gel is typically effective.
-
Step 2: Hydrolysis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
Question: The hydrolysis of my ester is incomplete, and I have difficulty isolating the pure carboxylic acid. What should I optimize?
Answer: Incomplete saponification is a frequent challenge, often related to reagent choice, stoichiometry, or solubility.
-
Cause 1: Insufficient Base or Reaction Time: The hydrolysis requires a stoichiometric amount of base (typically an alkali hydroxide) to react with the ester and then neutralize the resulting carboxylic acid.
-
Solution: Use a molar excess of the base (1.5 to 2.0 equivalents) to ensure the reaction goes to completion. Lithium hydroxide (LiOH) is often preferred due to the higher solubility of lithium carboxylates in mixed aqueous/organic solvent systems.[4] Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical reaction time is 4-12 hours at room temperature or with gentle heating (40-50°C).
-
-
Cause 2: Poor Solubility: The ester may not be fully soluble in a purely aqueous basic solution, leading to a slow, heterogeneous reaction.
-
Solution: Employ a biphasic solvent system to facilitate hydrolysis. A mixture of an organic solvent like tetrahydrofuran (THF) or ethanol with an aqueous solution of the base (e.g., LiOH in water) is highly effective.[8] This ensures the ester is in the same phase as the hydroxide ions.
-
-
Cause 3: Difficulty in Product Isolation (Work-up): The final product is an acid, and its isolation relies on proper pH adjustment.
-
Solution: After the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent. Dilute the remaining aqueous residue with water and perform an ether wash to remove any unreacted ester or neutral impurities.[4] Then, carefully acidify the aqueous layer with a mineral acid (e.g., 1N HCl) to a pH of 3-4. The carboxylic acid will precipitate out or can be extracted with an organic solvent like ethyl acetate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the oxazole ring formation in this synthesis? A1: The reaction is a classic example of the Robinson-Gabriel synthesis.[1][2] It proceeds via the initial formation of a 2-acylamino-ketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization. The final step is a dehydration event that results in the aromatic oxazole ring.[9]
Q2: Which base is superior for the final hydrolysis step: LiOH, NaOH, or KOH? A2: While all three are effective, LiOH is often the preferred choice in research settings. Its smaller cation size can sometimes lead to different coordination and reactivity, and the resulting lithium carboxylate salts often have better solubility in mixed solvent systems, which can accelerate the reaction. However, for larger-scale syntheses, the more cost-effective NaOH or KOH are also excellent choices.
Q3: How can I effectively monitor the progress of both reaction steps? A3: Thin Layer Chromatography (TLC) is the most straightforward method.
-
For Step 1 (Ester Formation): Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The product ester will be less polar than the starting amide but more polar than some non-polar impurities.
-
For Step 2 (Hydrolysis): Use a similar mobile phase. The product carboxylic acid will have a much lower Rf value (it will stick to the baseline) than the starting ester. The disappearance of the higher Rf ester spot indicates reaction completion.
Q4: Are there any greener or more modern alternatives to the classical synthesis methods? A4: Yes, research is ongoing to develop more sustainable protocols. This includes the use of microwave-assisted synthesis to reduce reaction times, exploring metal-free catalytic systems, and one-pot procedures that combine multiple steps to minimize waste and purification efforts.[5][10] For instance, some methods now allow for the direct synthesis of oxazoles from carboxylic acids, bypassing the need to first create activated derivatives like acid chlorides.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate
-
To a stirred suspension of benzamide (1.21 g, 10 mmol) in a suitable solvent like methanol (20 mL), add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction typically requires several hours (e.g., 12-24 hours).[4]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ester.[12]
Protocol 2: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Dissolve the purified ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (2.31 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring for the disappearance of the starting ester by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1N HCl.[4]
-
A white precipitate of the product should form. Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Data Summary for Reaction Optimization
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis (Saponification) |
| Key Reagents | Benzamide, Ethyl 4-chloroacetoacetate | Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate, Alkali Base |
| Solvent | Methanol, Ethanol | THF/Water, Ethanol/Water |
| Base | N/A (Acid-catalyzed cyclodehydration) | LiOH, NaOH, or KOH |
| Molar Ratio | Amide:Ketoester (1:1 to 1:1.1) | Ester:Base (1:1.5 to 1:2.0) |
| Temperature | Reflux (e.g., 60-80°C) | Room Temperature to 50°C |
| Typical Time | 12-24 hours | 4-12 hours |
| Typical Yield | 50-70% | 85-95% |
| Purification | Column Chromatography | Acid-base extraction / Recrystallization |
References
- Cornforth, J. W., et al. (1949). "A synthesis of acylamidomalondialdehydes." Journal of the Chemical Society, 330.
- Wikipedia. (n.d.). "Oxazole."
- BenchChem. (2025).
- BenchChem. (2025). "Optimizing reaction conditions for amine-substituted oxazole synthesis."
- BenchChem. (2025). "Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
- CUTM Courseware. (n.d.). "Oxazole.pdf."
- Indian Journal of Pharmaceutical Sciences. (2021).
- Chem-Station Int. Ed. (2017). "Cornforth Rearrangement."
- National Institutes of Health (NIH). (2022).
- Wikipedia. (n.d.). "Robinson–Gabriel synthesis."
- Macmillan Group. (n.d.). "Oxazole."
- ResearchGate. (n.d.). "Robinson–Gabriel synthesis | Request PDF."
- SynArchive. (n.d.). "Robinson-Gabriel Synthesis."
- ResearchGate. (n.d.).
- YouTube. (2023). "Robinson-Gabriel synthesis of oxazoles | Organic Chemistry."
- ResearchGate. (n.d.). "Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time | Request PDF."
- ChemicalBook. (n.d.). "(2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis."
- ResearchGate. (n.d.). "Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram."
- Wikipedia. (n.d.). "Erlenmeyer–Plöchl azlactone and amino-acid synthesis."
- BenchChem. (2025). "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis."
- Wiley Online Library. (n.d.). "Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis."
- Semantic Scholar. (n.d.). "Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia."
- ResearchGate. (2016). "Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents."
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 7. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting (2-Phenyl-1,3-oxazol-4-yl)acetic acid NMR peak assignments
Troubleshooting Guide for (2-Phenyl-1,3-oxazol-4-yl)acetic acid Peak Assignments
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting assistance for the assignment of ¹H and ¹³C NMR peaks for (2-Phenyl-1,3-oxazol-4-yl)acetic acid. As a molecule with distinct aromatic, heterocyclic, and acidic functionalities, its NMR spectrum can present several challenges, from subtle peak overlaps to issues with labile protons. This guide is structured in a practical question-and-answer format to directly address common problems you may encounter during your analysis.
I. Understanding the Expected Spectrum: Predicted Chemical Shifts
Before troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum. While experimental conditions can cause variations, theoretical predictions and data from analogous structures provide a solid foundation for peak assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Phenyl-1,3-oxazol-4-yl)acetic acid
The following table summarizes the predicted chemical shifts (in ppm) for the key nuclei in (2-Phenyl-1,3-oxazol-4-yl)acetic acid. These values are estimated based on spectral data of similar compounds and established NMR principles.
| Atom/Group | Proton (¹H) Predicted δ (ppm) | Carbon (¹³C) Predicted δ (ppm) | Notes |
| Phenyl-H (ortho) | 7.9 - 8.1 | ~126.5 | Deshielded due to proximity to the oxazole ring. |
| Phenyl-H (meta) | 7.4 - 7.6 | ~129.0 | |
| Phenyl-H (para) | 7.4 - 7.6 | ~131.0 | |
| Oxazole-H5 | 7.5 - 7.8 | ~123.0 - 125.0 | The sole proton on the oxazole ring, appears as a singlet. |
| Methylene (-CH₂-) | 3.7 - 3.9 | ~30 - 35 | Singlet, adjacent to the oxazole ring and the carboxyl group. |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (variable) | ~170 - 175 | Broad singlet, highly dependent on solvent, concentration, and temperature. |
| Phenyl-C1 (ipso) | - | ~127.0 | |
| Oxazole-C2 | - | ~161.0 | Carbon attached to the phenyl group. |
| Oxazole-C4 | - | ~138.0 - 140.0 | Carbon attached to the acetic acid group. |
| Oxazole-C5 | - | ~123.0 - 125.0 | Carbon bearing the H5 proton. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR analysis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Q1: The carboxylic acid proton peak at ~10-12 ppm is very broad or not visible at all. Is this normal?
Answer: Yes, this is a very common observation for carboxylic acid protons. The broadness or even disappearance of this peak is due to several factors:
-
Chemical Exchange: The acidic proton can undergo rapid chemical exchange with residual water in the NMR solvent or with other acidic protons. This exchange process broadens the signal. In solvents like D₂O, the proton will be completely replaced by deuterium, and the peak will disappear entirely. This can actually be a useful diagnostic experiment to confirm the identity of the -COOH peak.[1][2]
-
Hydrogen Bonding: Carboxylic acids can form intermolecular hydrogen bonds, leading to dimers or oligomers. The equilibrium between these species can also contribute to peak broadening.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly influence the chemical shift and appearance of the -COOH proton.[2]
Troubleshooting Steps:
-
D₂O Exchange: To confirm the peak assignment, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton signal should disappear or significantly diminish.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as DMSO-d₆, can sometimes result in a sharper -COOH peak due to stronger hydrogen bonding with the solvent.
-
Low Temperature: Cooling the sample can slow down the rate of chemical exchange, potentially leading to a sharper signal.
Q2: The aromatic signals from the phenyl group are overlapping and difficult to assign. How can I resolve them?
Answer: Overlapping signals in the aromatic region are a frequent challenge. For the 2-phenyl group, the ortho, meta, and para protons have similar electronic environments, leading to closely spaced multiplets.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aromatic signals.
Experimental Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other.[3] You will see cross-peaks connecting the ortho protons to the meta protons, and the meta protons to the para proton. This allows you to "walk" through the spin system of the phenyl ring and assign the signals.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[4] This is particularly useful for assigning the corresponding carbon signals once the proton assignments are known.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the ortho protons of the phenyl group should show a correlation to the C2 carbon of the oxazole ring.
Q3: I see unexpected peaks in my spectrum. What could be the source of these impurities?
Answer: Unexpected peaks can arise from various sources, including residual solvents, starting materials, or byproducts from the synthesis. A common route to this type of oxazole is a variation of the Dakin-West reaction.
Potential Impurities and their Expected Signals:
| Impurity | Potential ¹H NMR Signals (ppm) | Notes |
| Ethyl Acetate | ~1.2 (t), ~2.0 (s), ~4.1 (q) | Common recrystallization or extraction solvent. |
| Dichloromethane | ~5.3 (s) | Common extraction solvent. |
| Acetic Anhydride | ~2.2 (s) | A potential unreacted starting material from a Dakin-West type synthesis.[5] |
| Pyridine | ~7.4, ~7.8, ~8.6 | Often used as a base/solvent in the Dakin-West reaction.[5] |
| Oxazolone Intermediate | Varies | A potential byproduct from an incomplete Dakin-West reaction.[5] |
Troubleshooting Steps:
-
Check Residual Solvents: Compare the chemical shifts of the unknown peaks with standard tables of NMR solvent impurities.
-
Review Synthesis Route: Consider the starting materials and reagents used in the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. Incomplete reactions or side reactions can lead to impurities. For instance, in a Dakin-West reaction, oxazole byproducts can sometimes form.[6]
-
Purification: If impurities are significant, re-purifying the sample by column chromatography or recrystallization may be necessary.
Q4: The singlet for the oxazole proton (H5) is broader than expected. What could cause this?
Answer: While H5 is a singlet, its peak shape can be influenced by several factors.
Troubleshooting Diagram:
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000481 Phenyl Acetate at BMRB [bmrb.io]
Improving the solubility of (2-Phenyl-1,3-oxazol-4-yl)acetic acid for bioassays
Last Updated: 2026-01-17
Introduction
Welcome to the technical support guide for (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in bioassay applications. Due to its chemical structure—a heterocyclic carboxylic acid—this molecule often exhibits limited aqueous solubility, which can create significant hurdles in achieving accurate and reproducible experimental results.
This guide is designed to provide not just procedural steps, but also the underlying scientific rationale for each approach, empowering you to make informed decisions and effectively troubleshoot solubility issues.
Frequently Asked Questions (FAQs)
Q1: My (2-Phenyl-1,3-oxazol-4-yl)acetic acid won't dissolve in my aqueous assay buffer. What is the most common reason for this?
A: The primary reason is the compound's chemical nature. As a carboxylic acid, its solubility is highly dependent on pH. In its neutral (protonated) form, which is favored in acidic to neutral solutions, the molecule is less polar and thus poorly soluble in water. To improve solubility, you must deprotonate the carboxylic acid group to form a more polar carboxylate salt.
Q2: What is the first solvent I should try for making a high-concentration stock solution?
A: For initial stock preparation, an organic co-solvent is typically required. Dimethyl sulfoxide (DMSO) is the most common and effective starting point. It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] However, always prepare the highest concentration stock possible in DMSO to minimize the final percentage of DMSO in your assay, as it can exhibit cytotoxicity at concentrations as low as 0.25-1%.[2][3]
Q3: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A: This is a classic problem of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous solution exceeds its maximum solubility, even with the small amount of DMSO present. The troubleshooting guide below outlines several strategies to overcome this, including pH adjustment of the final buffer, using alternative co-solvents, or employing solubility enhancers like cyclodextrins.
Q4: Can I use sonication or heat to help dissolve the compound?
A: Yes, gentle warming (e.g., to 37°C) and brief sonication can help overcome the activation energy barrier of dissolution. However, these are aids, not solutions. If the compound is fundamentally insoluble under your conditions, it will likely precipitate out again upon cooling or standing. Always check for compound stability at elevated temperatures before applying heat.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems.
Symptom 1: Compound fails to dissolve in 100% organic solvent (e.g., DMSO, Ethanol).
-
Potential Cause: The compound may be highly crystalline or you may be attempting to create a solution that exceeds its absolute solubility limit even in organic solvents.
-
Recommended Solution:
-
Verify Purity: Ensure the compound is of high purity. Impurities can sometimes hinder dissolution.
-
Gentle Agitation & Warming: Vortex the sample and gently warm it to 37°C. Brief sonication can also be effective.
-
Try an Alternative Solvent: If DMSO fails, consider other solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note that these may have different toxicity profiles in your assay system.
-
Reduce Target Concentration: Your desired stock concentration may not be achievable. Prepare a more dilute stock solution.
-
Symptom 2: Compound dissolves in organic stock but precipitates upon dilution into aqueous media (e.g., PBS, cell culture media).
-
Potential Cause A: pH-Dependent Solubility. As a carboxylic acid, the compound is significantly more soluble at a pH above its acid dissociation constant (pKa), where it exists as a charged carboxylate ion.[4]
-
Recommended Solution (pH Adjustment):
-
Adjust Buffer pH: Prepare your final assay buffer at a pH of 7.4 or higher. This will ensure the carboxylic acid is deprotonated and thus more soluble. A pH at least 2 units above the pKa is ideal.
-
Protocol: See Protocol 2 for a detailed pH adjustment methodology.
-
Potential Cause B: Insufficient Solubilizing Power of the Final Solution. The small percentage of co-solvent in the final dilution is not enough to keep the lipophilic compound in solution.
-
Recommended Solution (Solubility Enhancers):
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like this one, forming an "inclusion complex" that is water-soluble.[8][9][10]
-
Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[1][10]
-
Protocol: See Protocol 3 for a methodology on using cyclodextrins.
-
Technical Data Summary
While experimental data for the exact target molecule is sparse, we can estimate its properties based on structurally similar compounds and computational models.
| Property | Estimated Value / Data | Implication for Solubility |
| Molecular Structure | (2-Phenyl-1,3-oxazol-4-yl)acetic acid | Contains a lipophilic phenyl-oxazole core and an ionizable carboxylic acid group. |
| XLogP3 | ~2.3 (Estimated for a methylated analog)[11] | Indicates moderate lipophilicity. Compounds with LogP > 2 often have solubility challenges. |
| pKa (Carboxylic Acid) | ~3-5 (Estimated)[5] | The compound will be predominantly in its neutral, less soluble form at pH < 5. |
| Common Solvents | DMSO, DMF, Ethanol, Methanol | Standard organic solvents for creating high-concentration stock solutions.[12] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation with an Organic Co-Solvent
This protocol is the first step for any experiment.
-
Weigh Compound: Accurately weigh a precise amount of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in a sterile microfuge tube or glass vial.
-
Add Solvent: Add the required volume of high-purity DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex vigorously for 1-2 minutes.
-
Gentle Heat/Sonication (Optional): If not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.
-
Storage: Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Modification Approach for Aqueous Solutions
Use this method when diluting your organic stock into an aqueous buffer to prevent precipitation.
-
Prepare a Basic Solution: Create a small volume of a dilute basic solution, such as 0.1 N NaOH.
-
Prepare Concentrated Aqueous Stock:
-
Start with a small volume of your aqueous assay buffer (e.g., PBS at pH 7.4).
-
Add the required volume of your DMSO stock solution. It will likely precipitate.
-
While vortexing, add the 0.1 N NaOH solution dropwise until the precipitate dissolves completely. The solution should become clear. This indicates the formation of the soluble sodium salt.
-
-
Adjust Final pH: Check the pH of this concentrated aqueous stock. Carefully adjust it back to your desired final assay pH (e.g., 7.4) using a dilute acid like 0.1 N HCl. The compound should remain in solution.
-
Final Dilution: This pH-adjusted, concentrated aqueous stock can now be safely diluted into the final assay buffer.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
This is an excellent alternative if pH modification is not suitable for your assay.
-
Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer to a concentration of 10-20% (w/v). This solution will serve as the vehicle.
-
Method A (Direct Dissolution):
-
Directly add the powdered (2-Phenyl-1,3-oxazol-4-yl)acetic acid to the HP-β-CD solution.
-
Vortex and/or sonicate until the compound is fully dissolved. This process may take longer as it relies on the formation of the inclusion complex.
-
-
Method B (Solvent Evaporation - for higher loading):
-
Dissolve the compound in a minimal amount of a volatile organic solvent like methanol or acetone.
-
In a separate container, dissolve the HP-β-CD in your aqueous buffer.
-
Slowly add the drug/organic solution to the stirring cyclodextrin solution.
-
Use a rotary evaporator or a stream of nitrogen to slowly remove the organic solvent, leaving a clear aqueous solution of the drug-cyclodextrin complex.
-
-
Verification: The resulting solution should be clear. It can be sterile-filtered and used directly in the assay.
Diagrams and Workflows
Solubility Troubleshooting Decision Tree
This diagram outlines the logical flow for addressing solubility issues with the target compound.
Caption: Decision tree for troubleshooting solubility.
Experimental Workflow: Formulation Development
This workflow illustrates the process of preparing and validating a soluble formulation for a bioassay.
Caption: Workflow for preparing and validating a formulation.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Echemi. (n.d.). 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- SourceForge. (2025). pH Adjustment in Wastewater Treatment: Mechanisms and Applications.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. humapub.com [humapub.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
Removal of impurities from (2-Phenyl-1,3-oxazol-4-yl)acetic acid synthesis
Technical Support Center: (2-Phenyl-1,3-oxazol-4-yl)acetic acid Synthesis
Welcome to the technical support guide for the synthesis and purification of (2-Phenyl-1,3-oxazol-4-yl)acetic acid (CAS 22086-89-1).[1] This valuable heterocyclic building block is pivotal in various research and development applications. However, achieving high purity can be challenging due to the formation of characteristic impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you identify, understand, and effectively remove common contaminants from your crude product.
Our approach is built on explaining the chemical principles behind each purification strategy, empowering you to make informed decisions and adapt these methods to your specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis?
A1: Based on common synthetic routes, such as the Robinson-Gabriel synthesis or variations involving the hydrolysis of an ester precursor, the primary impurities are typically:
-
Unreacted Starting Materials: Such as benzamide or ethyl 4-chloroacetoacetate.
-
Ethyl (2-Phenyl-1,3-oxazol-4-yl)acetate: The ester precursor, resulting from incomplete hydrolysis.[2]
-
Polymeric or Colored Byproducts: Often formed from side reactions or decomposition under harsh reaction conditions (e.g., strong acid at high temperatures).[3]
Q2: My crude product has a low and broad melting point. What does this indicate?
A2: A low and broad melting point is a classic sign of impurity. Pure crystalline solids have sharp, defined melting points. The presence of contaminants disrupts the crystal lattice, requiring less energy (a lower temperature) to melt, and the process occurs over a wider temperature range. This is a strong indication that one or more of the impurities mentioned above are present.
Q3: What is the fastest way to get a qualitative assessment of my product's purity?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. By spotting your crude product alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), you can quickly visualize the presence of unreacted starting materials or other byproducts. The target acid will typically have a lower Rf value than its corresponding ester due to its higher polarity.
Q4: My final product is off-white or yellowish instead of pure white. How can I fix this?
A4: A persistent color often points to high-molecular-weight, conjugated impurities that are difficult to remove by simple extraction. The most effective solution is recrystallization with an activated charcoal treatment. The charcoal adsorbs these colored impurities, allowing for the crystallization of the pure, colorless product.
Troubleshooting Guide: Step-by-Step Impurity Removal
This section addresses specific purification challenges with detailed, validated protocols.
Problem 1: Contamination with Neutral, Non-Acidic Impurities (e.g., Ethyl Ester Precursor)
-
Scenario: Your NMR or TLC analysis clearly shows the presence of ethyl (2-phenyl-1,3-oxazol-4-yl)acetate. This is the most common impurity when the synthesis involves a final hydrolysis step.
-
Root Cause: Incomplete saponification (hydrolysis) of the ethyl ester.
-
Underlying Principle: The most robust method to separate a carboxylic acid from a neutral compound like an ester is acid-base extraction.[4][5][6] This technique exploits the difference in solubility between the acidic product and the neutral impurity. By adding a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[7] The neutral ester remains in the organic phase.[4] Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid.[5][7][8]
-
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate (20-30 mL) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL).[5][6] Note: Using a strong base like NaOH is not recommended as it can potentially hydrolyze the ester impurity, complicating purification.[4]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your desired acid) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution (10 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3), which can be checked with litmus paper.[5] The pure (2-Phenyl-1,3-oxazol-4-yl)acetic acid will precipitate as a white solid.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly in a vacuum oven.
-
Verification: Confirm purity by melting point analysis and TLC.
-
Problem 2: Persistent Colored Impurities and Poor Crystal Formation
-
Scenario: After acid-base extraction, the product remains slightly colored (e.g., tan or yellow), or it oils out instead of crystallizing cleanly.
-
Root Cause: Presence of colored, polymeric, or structurally similar impurities that are not efficiently removed by extraction alone.
-
Underlying Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot but will become a poor solvent for the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution.[8][9] Activated charcoal can be used to adsorb colored impurities.[10]
-
Recommended Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: Ethanol/water is an excellent solvent system for many aryl-substituted carboxylic acids.[8][10] The product should be soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude, colored acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Charcoal Treatment (If Necessary): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% of the product weight). Heat the mixture at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Data Summary Table
| Purification Technique | Target Impurity | Key Reagents | Principle of Separation |
| Acid-Base Extraction | Neutral compounds (e.g., ethyl ester precursor) | Ethyl Acetate, aq. NaHCO₃, aq. HCl | Differential solubility of the acid's salt form vs. its neutral form.[4][6] |
| Recrystallization | Structurally similar byproducts, colored impurities | Ethanol, Water, Activated Charcoal | Differential solubility in a solvent system at varying temperatures.[8] |
Visual Workflow Guides
Synthesis and Impurity Formation Pathway
The following diagram illustrates a common synthetic route and highlights the origin of the primary impurity.
Caption: Fig 1. Common synthesis route and origin of the ester impurity.
Purification Decision Workflow
Use this flowchart to select the appropriate purification strategy based on your initial analysis.
Caption: Fig 2. Decision tree for selecting the optimal purification method.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Kiau, S., et al. (2009). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry.
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2019). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
Sources
- 1. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1 [chemicalbook.com]
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- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Overview of Synthetic Strategies
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid typically involves the formation of the core oxazole ring followed by manipulation of the C4-substituent, or building the ring with the acetic acid precursor already in place. Two primary, scalable routes are commonly considered, each with distinct advantages and challenges.
Caption: High-level overview of two common synthetic routes.
Route A, which combines the Dakin-West reaction and Robinson-Gabriel cyclodehydration, is often favored for its use of readily available starting materials like aspartic acid.[1][2] Route B provides a more direct path but may require specific starting materials like thiobenzamide for a related thiazole synthesis, which can be adapted.[3]
Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Section 2.1: Oxazole Ring Formation & Cyclodehydration
Question 1: My Robinson-Gabriel cyclodehydration yield has dropped significantly from 90% at lab scale to 60% in a 20L reactor. What is the primary cause?
Answer: A significant drop in yield upon scale-up of a cyclodehydration reaction is often linked to issues with heat and mass transfer .[4]
-
Causality:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature.[4] The Robinson-Gabriel cyclization is typically driven by strong dehydrating agents like H₂SO₄, POCl₃, or P₂O₅ and requires heating.[5][6] Localized overheating can lead to decomposition and the formation of tar-like side products, while insufficient heating results in an incomplete reaction.
-
Poor Mixing: Inadequate agitation in large reactors leads to non-uniform temperature and concentration gradients. The dehydrating agent may not be effectively dispersed, leaving pockets of unreacted starting material.
-
Reagent Addition: The rate of addition for the dehydrating agent (especially strong acids) is critical. A slow, controlled addition at lab scale is easy, but at a larger scale, poor subsurface addition can cause localized "hot spots" leading to degradation before the reagent is fully mixed.
-
-
Troubleshooting Steps:
-
Characterize Thermal Profile: Use a probe to monitor the internal reaction temperature, not just the jacket temperature. Ensure your reactor's heating system can provide uniform heating.
-
Optimize Agitation: Increase the stirring speed or evaluate the impeller design (e.g., anchor vs. pitched-blade turbine) to ensure thorough mixing for the given solvent viscosity and reactor geometry.
-
Control Reagent Addition: Implement a controlled addition protocol. For highly exothermic steps, consider adding the reagent subsurface via a dip tube to improve dispersion and minimize localized heating at the surface.
-
Question 2: During the Dakin-West reaction step, I'm observing racemization and the formation of multiple byproducts. How can this be controlled?
Answer: The Dakin-West reaction proceeds through an oxazolone (azlactone) intermediate, which is prone to racemization due to the acidity of the proton at the chiral center.[7] Byproduct formation often stems from the reactivity of the acetic anhydride.
-
Causality:
-
Racemization: The mechanism involves deprotonation of the oxazolone intermediate by a base (like pyridine) to form a resonance-stabilized, achiral anion.[7] Reprotonation is non-stereospecific. This is an inherent feature of the classic Dakin-West reaction.[8]
-
Byproduct Formation: Acetic anhydride is a powerful acylating agent. It can self-condense or react with impurities if the temperature is not well-controlled. The reaction is designed to convert an α-amino acid to an α-acetamido ketone.[8] Any deviation from the optimal stoichiometry or temperature can lead to incomplete reaction or side reactions.
-
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly, often around 90-100°C.[2] Use a well-calibrated reactor system.
-
Stoichiometry: Carefully control the equivalents of acetic anhydride and pyridine. Excess anhydride can lead to unwanted acylation of other functional groups if present.
-
Consider Alternatives: If enantiopurity is critical, the classic Dakin-West reaction may not be suitable. Modern enantioselective variants exist but may require different catalysts and conditions not yet proven at scale.[7] For this synthesis, starting with an achiral precursor might be a better overall strategy if possible.
-
Section 2.2: Side-Chain Manipulation (Ester Hydrolysis)
Question 3: The final saponification of ethyl (2-phenyl-1,3-oxazol-4-yl)acetate is slow and requires a large excess of NaOH, leading to a difficult work-up. Can this be optimized?
Answer: Yes, this is a common scale-up challenge. Difficult work-ups from using a large excess of base can be mitigated by optimizing conditions and considering alternative hydrolysis methods.
-
Causality:
-
Phase Transfer Issues: At a large scale, the organic ester may not mix efficiently with the aqueous base, creating a biphasic system where the reaction only occurs at the interface. This slows the reaction rate dramatically.
-
Oxazole Ring Instability: While generally stable, the oxazole ring can be susceptible to nucleophilic attack and cleavage under harsh basic conditions (high concentration of NaOH, prolonged heating), leading to isonitrile formation or other degradation products.[5][9]
-
Work-up Complications: Neutralizing a large excess of NaOH generates significant amounts of salt, which can complicate extractions and product isolation by trapping the product in the aqueous layer or causing emulsions.
-
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Use a water-miscible co-solvent like Tetrahydrofuran (THF) or Methanol to create a homogeneous reaction mixture. This dramatically increases the reaction rate and allows for the use of fewer equivalents of base.
-
Use a Milder Base: Consider using Lithium Hydroxide (LiOH) instead of NaOH or KOH.[3] LiOH is often effective for ester hydrolysis under milder conditions.
-
Monitor pH During Acidification: During the work-up, add acid slowly and monitor the pH to precipitate the carboxylic acid product. Overshooting the pH can cause the product to redissolve (if it's amphoteric) or lead to degradation. The target pH is typically 3-4 for precipitation.[3]
-
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (50 L Reactor) | Rationale for Change |
| Solvent System | Ethanol/Water (Biphasic) | THF/Water (Homogeneous) | Improves mixing and reaction rate, reducing need for excess base. |
| Base (LiOH) | 3.0 equivalents | 1.5 - 2.0 equivalents | A homogeneous system requires less excess reagent to drive the reaction. |
| Temperature | 60°C (Reflux) | 40-50°C (Jacket Control) | Milder conditions are possible with a better solvent system, preserving ring integrity. |
| Reaction Time | 12 hours | 4-6 hours | Increased efficiency from better mass transfer. |
| Monitoring | TLC | HPLC/UPLC | Provides more accurate, quantitative data on reaction completion. |
Section 2.3: Work-up and Purification
Question 4: After acidifying the reaction mixture to precipitate the product, I get an oily solid that is difficult to filter and purify. How can I obtain a crystalline product?
Answer: Obtaining an oil or "gummy" solid instead of a clean precipitate is usually due to residual solvents, impurities acting as an anti-solvent, or cooling the solution too quickly.
-
Causality:
-
Impurities: Unreacted starting material or organic-soluble byproducts can hinder the crystallization process.
-
Rate of Precipitation: Crashing the product out of solution by adding acid too quickly or rapidly cooling often leads to amorphous solids or oils.
-
Incorrect pH: The isoelectric point of the product is where it has minimum solubility. Deviating from this pH can increase its solubility, preventing clean precipitation.
-
-
Troubleshooting Steps:
-
"Anti-Solvent" Crystallization: After acidification and extraction into an organic solvent (e.g., Ethyl Acetate), concentrate the solution and add a non-polar "anti-solvent" like heptane or hexane slowly until the solution becomes turbid. Then, cool slowly to promote the growth of well-defined crystals.
-
pH Control: Use a pH meter and add the acid dropwise with vigorous stirring. Once you reach the target pH (e.g., 3-4), allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete precipitation before filtering.
-
Trituration: If an oil is obtained, it can sometimes be induced to crystallize by trituration. Remove the supernatant, add a small amount of a solvent in which the product is poorly soluble (like cold diethyl ether or heptane), and scratch the flask with a glass rod or stir vigorously.
-
Detailed Experimental Protocols
3.1. Lab-Scale: Synthesis of Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (Precursor)
This protocol is adapted from related Dakin-West and Robinson-Gabriel procedures.[1][2]
-
N-Benzoyl-L-aspartic acid diethyl ester: To a solution of L-aspartic acid diethyl ester hydrochloride (1 eq) in DCM, add triethylamine (2.5 eq) at 0°C. Slowly add benzoyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 12 hours. Work up by washing with water, 1M HCl, and brine. Dry over MgSO₄ and concentrate to yield the N-benzoylated product.
-
Dakin-West Reaction: To the N-benzoylated intermediate (1 eq), add acetic anhydride (5 eq) and pyridine (5 eq). Heat the mixture to 90°C for 4 hours. Cool and pour onto ice-water. Extract with ethyl acetate, wash with copper (II) sulfate solution to remove pyridine, then wash with brine. Dry and concentrate.
-
Robinson-Gabriel Cyclodehydration: Dissolve the crude keto-amide from the previous step in ethyl acetate. Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and reflux for 2 hours. Monitor by TLC. Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography (Hexane:Ethyl Acetate) to yield the title ester.
3.2. Scale-Up Protocol: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
Charging the Reactor: Charge the 50 L reactor with ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (1.0 kg, 1 eq) and THF (10 L). Begin agitation.
-
Base Addition: In a separate vessel, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in deionized water (10 L). Add the LiOH solution to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 45°C and hold for 4-6 hours. Monitor the reaction progress by taking samples for HPLC analysis every hour until <1% of starting material remains.
-
Work-up & Isolation: Cool the reactor to 20°C. Remove the THF under reduced pressure. Add ethyl acetate (20 L) to the remaining aqueous solution and stir. In a separate vessel, prepare a 2M HCl solution. Slowly add the HCl to the reactor with vigorous stirring to adjust the pH to 3-4.
-
Extraction: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (10 L).
-
Crystallization & Filtration: Concentrate the organic layer under vacuum to approximately 5 L. Slowly add heptane (15 L) with stirring. Cool the mixture to 0-5°C and hold for 2 hours to allow for full crystallization. Filter the product and wash the cake with cold heptane (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting yield issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most robust and scalable? Route A, the Aspartic Acid-based approach, is often preferred for large-scale synthesis. Aspartic acid derivatives are readily available and relatively inexpensive. The reaction sequence, while multi-step, involves well-understood named reactions (Dakin-West, Robinson-Gabriel) that have been successfully scaled in many pharmaceutical processes.[1][10]
Q2: What are the primary safety concerns when scaling up this synthesis? The primary safety concerns involve:
-
Use of Acetic Anhydride and Pyridine: Both are corrosive and have noxious fumes. The reaction is often heated, increasing vapor pressure. Perform in a well-ventilated area or closed system.
-
Strong Acids/Dehydrating Agents: Reagents like H₂SO₄ or POCl₃ are highly corrosive and can react violently with water. Their addition can be highly exothermic and requires careful control of addition rate and temperature.
-
Flammable Solvents: The use of solvents like THF, Ethyl Acetate, and Heptane requires appropriate grounding of equipment to prevent static discharge and ensuring the reactor is inerted (e.g., with nitrogen) to avoid flammable vapor/air mixtures.
Q3: How can I effectively monitor the reaction at a 100L scale where TLC is impractical? For large-scale reactions, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the standard monitoring tools.
-
Method: Develop a validated HPLC method that can clearly separate the starting material, intermediates, and the final product.
-
Sampling: Use a sample bomb or a dedicated, safe sampling port to draw aliquots from the reactor. Quench the reaction immediately upon sampling (e.g., in a vial containing a small amount of acidic or basic water, depending on the reaction step) to get an accurate snapshot of the reaction's progress.
-
Criteria: Define a clear completion criterion (e.g., <1% starting material remaining) before starting the batch.
Q4: What are the most likely impurities in the final product? Common impurities may include:
-
Unreacted Starting Material: Ethyl (2-phenyl-1,3-oxazol-4-yl)acetate from incomplete hydrolysis.
-
Ring-Opened Products: From harsh basic conditions during hydrolysis.
-
Salts: Inorganic salts (e.g., NaCl, Li₂SO₄) from the work-up if the product is not washed thoroughly. These can typically be controlled by ensuring complete reaction via HPLC monitoring and by implementing the optimized purification/crystallization procedures described above.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wallace, O. B., et al. (2003). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. The Journal of Organic Chemistry, 68(7), 2623–2632. Retrieved from [Link]
-
Wallace, O. B., et al. (2003). Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists. PubMed. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Retrieved from [Link]
-
Wallace, O. B., et al. (2003). Application of the Dakin-West Reaction for the Synthesis of Oxazole-Containing Dual PPARr/γ Agonists. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referenced in YouTube video, specific URL not available).
-
ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Dr MSH FAIZI SIR. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to (2-Phenyl-1,3-oxazol-4-yl)acetic acid and Structurally Related Oxazole Derivatives as Anti-Inflammatory Agents
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage with a wide variety of biological targets through non-covalent interactions, making it a cornerstone in the design of novel therapeutic agents.[3][4] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]
This guide focuses on the anti-inflammatory potential of oxazole derivatives, centering on the specific molecule (2-Phenyl-1,3-oxazol-4-yl)acetic acid . The presence of an acetic acid moiety is a classic pharmacophore found in many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and diclofenac, where it plays a critical role in binding to the active site of cyclooxygenase (COX) enzymes. By dissecting the structure of our topic compound and comparing it with other key oxazole derivatives, we will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and selectivity as anti-inflammatory agents.
Section 1: Profiling the Core Compound: (2-Phenyl-1,3-oxazol-4-yl)acetic acid
(2-Phenyl-1,3-oxazol-4-yl)acetic acid serves as our foundational structure for this comparative analysis. Its design incorporates two key features suggestive of anti-inflammatory activity: the rigid, aromatic oxazole core substituted with a phenyl group, and the flexible carboxylic acid side chain.
-
Chemical Structure: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol
-
Key Features:
-
2-Phenyl Group: Provides a critical lipophilic region for potential hydrophobic interactions within a target enzyme's active site.
-
4-Acetic Acid Moiety: Presents an acidic carboxyl group, essential for ionic interactions or hydrogen bonding with key amino acid residues in enzyme targets like COX.
-
Oxazole Core: Acts as a bioisostere for other aromatic systems and provides a stable, planar scaffold to orient the key functional groups in a precise three-dimensional arrangement.
-
Synthetic Strategy: A Generalized Approach
The synthesis of 2,4-disubstituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[7] More contemporary methods allow for the direct synthesis from carboxylic acids and isocyanides, offering broader functional group tolerance and efficiency.[8]
A common and illustrative pathway involves the reaction of an α-haloketone with a primary amide, a variation of the Robinson-Gabriel synthesis. This method is robust and highlights the fundamental bond formations required to construct the oxazole ring.
Caption: Generalized workflow for the synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Section 2: The Comparative Landscape: Alternative Oxazole Scaffolds
To understand the unique potential of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, we must compare it to other well-characterized oxazole derivatives. The choice of comparators is critical to illuminate the structure-activity relationship.
-
Oxaprozin: A clinically approved NSAID, Oxaprozin features a 2,5-diphenyloxazole core with a propionic acid side chain at the C4 position. It is largely non-selective between COX-1 and COX-2.[6] This makes it an ideal benchmark for evaluating the impact of the side chain length (acetic vs. propionic) and substitution at the C5 position.
-
Diaryl Oxazoles/Isoxazoles: A class of compounds extensively studied for their potential as selective COX-2 inhibitors.[9][10] These molecules often feature specific substituents, such as a p-sulfonamide or p-sulfone group on one of the phenyl rings, which is crucial for binding to the secondary pocket unique to the COX-2 active site.
-
5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A close structural analog of our topic compound.[11] The addition of a small methyl group at the C5 position allows for a direct assessment of how steric hindrance or additional hydrophobic interactions at this position can modulate enzyme binding and activity.
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.
Section 5: Conclusion and Future Outlook
The analysis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in the context of its structural peers reveals it to be a promising, albeit fundamentally non-selective, anti-inflammatory scaffold. Its core structure contains the essential pharmacophoric elements for COX inhibition: a hydrophobic region and a critical carboxylic acid anchor.
However, the true potential for innovation lies in the strategic modification of this core. The SAR analysis strongly suggests that future research should focus on the C5 position of the oxazole ring. The introduction of small, sterically appropriate substituents at this position could significantly enhance COX-2 selectivity, paving the way for the development of safer NSAIDs with an improved gastrointestinal safety profile. Further exploration of substitutions on the 2-phenyl ring with bioisosteres of the sulfonamide group could also yield potent and highly selective next-generation anti-inflammatory agents.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [3][4]2. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [12][13][14]3. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [15]4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [5][16][17][18]5. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [19]6. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [6]8. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [1]11. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [9]15. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [10]16. Structure activity relationship of synthesized compounds. ResearchGate. [2]17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [20]21. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [8]23. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [21]24. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [7]26. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID. ChemicalBook. [22]27. 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Echemi. [11]29. Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
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A Comparative Analysis of the Anti-inflammatory Potential of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its Analogs
Abstract
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its structurally related analogs. Due to the limited publicly available data on the specific parent compound, this guide will focus on a comparative assessment of closely related oxazole and oxadiazole derivatives, providing a framework for evaluating their potential as anti-inflammatory agents. We will delve into the key experimental assays used to characterize these compounds, present available data in a comparative format, and discuss the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Inflammation with Oxazole-Based Compounds
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing pain and inflammation.[1] The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions such as gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The structural versatility of the oxazole scaffold allows for the synthesis of a wide array of derivatives with tailored biological activities. The acetic acid moiety, present in many classical NSAIDs like diclofenac, is often incorporated into heterocyclic scaffolds to enhance their anti-inflammatory potential. This guide will explore the anti-inflammatory landscape of compounds centered around the (2-Phenyl-1,3-oxazol-4-yl)acetic acid core structure.
Assessing Anti-inflammatory Activity: A Multi-faceted Approach
A thorough evaluation of a compound's anti-inflammatory potential necessitates a combination of in vivo and in vitro assays. This dual approach provides a comprehensive understanding of a compound's efficacy in a biological system and its specific molecular targets.
In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted and well-established acute inflammatory model for the preliminary screening of potential anti-inflammatory agents.[4]
Experimental Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins, mediated by the induction of COX-2.[5] By measuring the reduction in paw volume (edema) after administration of a test compound, we can assess its ability to suppress this inflammatory cascade.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
In Vitro Mechanistic Studies: Targeting the Enzymes and Mediators of Inflammation
In vitro assays are crucial for elucidating the mechanism of action of a potential anti-inflammatory drug. Key assays include COX inhibition and the measurement of pro-inflammatory cytokine release.
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.
Experimental Rationale: The assay typically measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout. By incubating the purified enzyme with the test compound and a substrate, the degree of inhibition can be quantified. Comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for COX-1 and COX-2 allows for the determination of the selectivity index (SI = IC50(COX-1)/IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.
Workflow for In Vitro COX Inhibition Assay:
Caption: Workflow for assessing inhibition of LPS-induced cytokine release.
Comparative Anti-inflammatory Activity
Table 1: In Vivo Anti-inflammatory Activity of Selected Oxazole/Oxadiazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) | Reference |
| Derivative A (A 2-phenyl-1,3-oxazole derivative) | 20 | 3 | 55.2% | Diclofenac Sodium (10 mg/kg) | 68.4% | [1][6] |
| Derivative B (A 1,3,4-oxadiazole derivative) | 20 | 4 | 61.9% | Indomethacin (20 mg/kg) | 64.3% | [7] |
| Derivative C (Another 2-phenyl-1,3-oxazole derivative) | 25 | 4 | 45.9% | Indomethacin (10 mg/kg) | 58.7% | [8] |
Analysis of In Vivo Data: The data presented in Table 1, though for derivatives, suggests that the 2-phenyl-oxazole/oxadiazole scaffold possesses significant in vivo anti-inflammatory activity. The percentage of edema inhibition for these derivatives is comparable to that of established NSAIDs like diclofenac and indomethacin, highlighting their potential as anti-inflammatory drug candidates. The variations in activity between the derivatives are likely attributable to the different substituents on the core scaffold, which can influence factors such as solubility, bioavailability, and target binding affinity.
Table 2: In Vitro COX Inhibition Data for Selected Oxazole/Oxadiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) (Reference) | Reference |
| Isoxazole Derivative 1 | >100 | 0.65 | >153 | Celecoxib | 0.30 | [9] |
| Isoxazole Derivative 2 | 8.5 | 0.57 | 14.9 | Celecoxib | 0.30 | [9] |
| 1,4-Benzoxazine Derivative | 112.1 | 0.57 | 196.6 | Celecoxib | 0.30 |
Analysis of In Vitro Data: The in vitro data for related isoxazole and benzoxazine derivatives in Table 2 indicates a promising trend of COX-2 selectivity. The high selectivity indices for some of these compounds suggest that the oxazole and related heterocyclic scaffolds can be tailored to preferentially inhibit the COX-2 isoform, which is a desirable characteristic for minimizing gastrointestinal side effects. The IC50 values in the sub-micromolar range demonstrate potent enzymatic inhibition.
Mechanistic Insights: The Role of COX Inhibition and Beyond
The primary mechanism by which many oxazole-based anti-inflammatory agents are thought to exert their effects is through the inhibition of COX enzymes. [1]The phenylacetic acid moiety is a common pharmacophore in many non-selective NSAIDs and is known to interact with the active site of COX enzymes.
Signaling Pathway of Prostaglandin Synthesis and its Inhibition:
Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.
Beyond direct COX inhibition, some heterocyclic compounds may exert their anti-inflammatory effects through other mechanisms, such as the modulation of pro-inflammatory cytokine production and interference with other signaling pathways involved in inflammation. The data from LPS-induced cytokine release assays would provide further clarity on these potential pleiotropic effects.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This would involve:
-
In vivo studies using the carrageenan-induced paw edema model to determine its efficacy and dose-response relationship.
-
In vitro COX-1 and COX-2 inhibition assays to ascertain its potency and selectivity.
-
In vitro cytokine release assays to investigate its effects on inflammatory cell signaling.
-
Gastrointestinal safety profiling to assess its ulcerogenic potential compared to traditional NSAIDs.
Such studies will be instrumental in validating the therapeutic potential of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and paving the way for its further development as a novel anti-inflammatory drug.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and are given free access to food and water. They are fasted for 12 hours before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, positive control, or test compound is administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Materials: Ovine COX-1 and human recombinant COX-2, assay buffer, heme, arachidonic acid (substrate), fluorometric probe, test compound, and a suitable microplate reader.
-
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately add the fluorometric probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group.
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A Technical Guide to the Structure-Activity Relationship of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Analogs as Modulators of Peroxisome Proliferator-Activated Receptors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (2-Phenyl-1,3-oxazol-4-yl)acetic acid analogs, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Scaffold
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold serves as a versatile template for the design of PPAR modulators. Its core structure comprises three key pharmacophoric elements that can be systematically modified to fine-tune biological activity, selectivity, and pharmacokinetic properties:
-
The 2-Phenyl Ring: This lipophilic region often interacts with a hydrophobic pocket within the PPAR ligand-binding domain. Substitutions on this ring can significantly impact potency and receptor subtype selectivity.
-
The 1,3-Oxazole Core: This heterocyclic ring acts as a central scaffold, orienting the phenyl ring and the acetic acid moiety in a spatially favorable conformation for receptor binding.
-
The Acetic Acid Moiety: The acidic head group is crucial for anchoring the ligand to the receptor via interactions with key amino acid residues in the binding pocket.
This guide will dissect the SAR of this compound class by examining the impact of structural modifications at each of these positions, supported by comparative experimental data from publicly available research.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid analogs as PPAR agonists are highly dependent on the nature and position of substituents. The following sections provide a detailed comparison of analog performance based on modifications to the core scaffold.
Modifications of the 2-Phenyl Ring
Substitutions on the 2-phenyl ring have a profound effect on the interaction of the ligand with the hydrophobic pocket of the PPAR ligand-binding domain.
Table 1: Impact of Phenyl Ring Substitution on PPARα/γ Agonist Activity
| Compound ID | R1 (para-position) | R2 (meta-position) | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| 1a | H | H | 1500 | >10000 |
| 1b | OCH₃ | H | 500 | 5000 |
| 1c | Cl | H | 800 | 7000 |
| 1d | H | OCH₃ | 1200 | 8000 |
| 1e | OCH₃ | OCH₃ | 250 | 2500 |
Data are hypothetical and for illustrative purposes, based on general trends observed in related chemical series.
Analysis:
As illustrated in Table 1, para-substitution on the phenyl ring with an electron-donating group like methoxy (Compound 1b ) generally leads to an increase in potency for both PPARα and PPARγ compared to the unsubstituted analog (Compound 1a ). The introduction of a halogen, such as chlorine (Compound 1c ), can also enhance potency, albeit to a lesser extent. Meta-substitution (Compound 1d ) appears to be less favorable than para-substitution. Interestingly, di-substitution with methoxy groups at both the meta and para positions (Compound 1e ) results in a significant boost in potency, particularly for PPARα. This suggests that the hydrophobic pocket can accommodate and favorably interact with multiple substituents.
The Role of the Oxazole Core and Bioisosteric Replacements
The 1,3-oxazole ring serves as a rigid scaffold. While modifications to the core itself are less common, its replacement with other five-membered heterocycles can influence activity. Furthermore, the linker between the oxazole and the phenyl ring can be altered.
Table 2: Influence of Heterocyclic Core and Linker on PPARα Activity
| Compound ID | Heterocyclic Core | Linker to Phenyl Ring | PPARα EC50 (nM) |
| 2a | 1,3-Oxazole | Direct | 500 |
| 2b | 1,3-Thiazole | Direct | 750 |
| 2c | 1,2,4-Oxadiazole | Direct | 1200 |
| 2d | 1,3-Oxazole | -CH₂- | 900 |
Data are hypothetical and for illustrative purposes, based on general trends observed in related chemical series.
Analysis:
Replacing the oxazole with a thiazole (Compound 2b ) often results in a slight decrease in activity, while a 1,2,4-oxadiazole (Compound 2c ) is generally less tolerated. This highlights the importance of the specific heteroatom arrangement in the ring for optimal receptor interaction. The introduction of a methylene linker between the phenyl ring and the oxazole (Compound 2d ) also tends to reduce potency, suggesting that a more constrained, direct connection is preferred for this particular scaffold.
The Acetic Acid Moiety and its Bioisosteres
The carboxylic acid group is a critical feature for PPAR agonism, forming key hydrogen bonds with amino acid residues in the ligand-binding pocket. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties. Therefore, exploring bioisosteric replacements is a common strategy in drug design.[4][5]
Table 3: Bioisosteric Replacements for the Acetic Acid Moiety
| Compound ID | Acidic Head Group | PPARα EC50 (nM) |
| 3a | -CH₂COOH | 500 |
| 3b | Tetrazole | 800 |
| 3c | Acylsulfonamide | 1500 |
| 3d | Hydroxamic Acid | 2500 |
Data are hypothetical and for illustrative purposes, based on general trends observed in related chemical series.
Analysis:
As shown in Table 3, replacing the carboxylic acid with a tetrazole (Compound 3b ) can maintain a reasonable level of activity, as tetrazoles are well-known carboxylic acid bioisosteres with similar acidity.[4] However, other replacements like acylsulfonamides (Compound 3c ) and hydroxamic acids (Compound 3d ) generally lead to a significant loss of potency in this scaffold. This underscores the specific and crucial role of the carboxylate in anchoring the ligand within the PPAR binding site.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial.
General Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Analogs
The synthesis of the title compounds can be achieved through a multi-step sequence, a representative example of which is outlined below.
Scheme 1: Representative Synthesis of (2-Aryl-1,3-oxazol-4-yl)acetic Acid Analogs
Caption: General synthetic route for (2-Phenyl-1,3-oxazol-4-yl)acetic acid analogs.
Step-by-step Protocol:
-
Amide Formation: To a solution of the appropriately substituted benzoic acid in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes, then add glycine methyl ester hydrochloride (1.0 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature overnight.
-
Oxazole Formation: To the crude N-aroylglycine methyl ester, add phosphorus oxychloride (2.0 eq) in dioxane and heat the mixture to 80 °C. Then, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise and continue heating for 4-6 hours.
-
Hydrolysis: The resulting ethyl (2-aryl-1,3-oxazol-4-yl)acetate is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The final product is purified by column chromatography.
PPARα/γ Luciferase Reporter Assay
The biological activity of the synthesized compounds is evaluated using a cell-based luciferase reporter assay.
Workflow for PPAR Luciferase Reporter Assay
Caption: Simplified pathway of PPAR activation by a ligand.
The acidic head group of the (2-Phenyl-1,3-oxazol-4-yl)acetic acid analogs forms crucial hydrogen bonds with polar residues such as Ser289, His323, His449, and Tyr473 in the PPARγ ligand-binding domain. The 2-phenyl ring extends into a hydrophobic pocket, and substitutions on this ring can enhance van der Waals interactions, thereby increasing binding affinity and potency. The oxazole core acts as a rigid spacer, ensuring the optimal orientation of these two key interacting moieties.
Conclusion and Future Directions
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold represents a promising starting point for the development of novel PPAR modulators. The SAR studies reveal that:
-
Para-substitution on the 2-phenyl ring with electron-donating groups is generally favorable for enhancing potency.
-
The 1,3-oxazole core is a preferred heterocyclic scaffold , with other isomers often leading to reduced activity.
-
The acetic acid moiety is critical for activity , and while bioisosteric replacements are possible, they often result in a loss of potency.
Future efforts in this area should focus on optimizing the pharmacokinetic properties of these analogs while maintaining their high potency and selectivity. This may involve the introduction of metabolic soft spots or the use of prodrug strategies to improve bioavailability. Further exploration of substitutions on the oxazole ring itself could also yield novel analogs with improved profiles.
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A Comparative Guide to the In Vitro Validation of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the biological activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. Given its structural features, this compound is hypothesized to act as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes. This document outlines a systematic approach to test this hypothesis, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Hypothesis and Comparator Selection
The chemical structure of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, featuring an acidic moiety, is common in compounds that inhibit COX enzymes.[1] These enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins (PGs).[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[3][4]
Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug development, as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][5]
To effectively benchmark the bioactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, we have selected two gold-standard comparator compounds:
-
Indomethacin : A potent, non-selective COX inhibitor, known to inhibit both COX-1 and COX-2.[6][7] It serves as a benchmark for potent anti-inflammatory activity but also represents the potential for gastrointestinal side effects.
-
Celecoxib : A highly selective COX-2 inhibitor.[8] It provides a benchmark for a desirable safety profile, specifically regarding COX-1 sparing.
Experimental Plan for In Vitro Validation
A tiered approach is essential for robust in vitro validation. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by direct target engagement assays, and finally, a cell-based functional assay to confirm activity in a biological context.
Caption: In Vitro Validation Workflow.
Assay 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: Before assessing the specific anti-inflammatory activity, it is crucial to determine the concentrations at which the compound does not exert general toxicity. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests either cytotoxicity or a cytostatic effect, which could confound the results of subsequent functional assays.[9]
Detailed Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, Indomethacin, and Celecoxib in culture medium. Add these dilutions to the cells and incubate for 24 hours. Include vehicle control (e.g., DMSO) wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Assay 2: Target Engagement (COX-1/COX-2 Inhibition Assay)
Rationale: This is a direct test of the mechanistic hypothesis. A fluorometric or colorimetric inhibitor screening kit is used to measure the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. This allows for the determination of the half-maximal inhibitory concentration (IC50) for each isoform and the calculation of a selectivity index.[11]
Detailed Protocol:
-
Reagent Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In separate wells of a 96-well plate, add the enzyme, heme, and serial dilutions of the test compounds (and comparators). Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation time (e.g., 2 minutes), add a developing reagent that measures the prostaglandin G2 produced. The signal is inversely proportional to COX activity.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Analysis: Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value for each enzyme. The Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Assay 3: Cellular Functional Assay (LPS-Induced PGE2 Production)
Rationale: This assay confirms that the compound can inhibit COX activity within a relevant cellular environment. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent prostaglandin E2 (PGE2) production in macrophage cells.[12] Measuring the reduction of PGE2 in the cell supernatant provides a functional readout of the compound's anti-inflammatory efficacy.[13]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test and comparator compounds for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells to induce inflammation and COX-2 expression. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14][15] The principle of this assay is the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites.[16][17]
-
Analysis: Calculate the percentage of PGE2 inhibition relative to the LPS-only treated cells and determine the IC50 value for each compound.
Comparative Data Analysis & Interpretation
The data generated from these assays should be compiled to provide a clear comparison of (2-Phenyl-1,3-oxazol-4-yl)acetic acid against the benchmarks. The following tables present hypothetical but realistic data for illustrative purposes.
Table 1: Cytotoxicity in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
|---|---|
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | > 100 |
| Indomethacin | > 100 |
| Celecoxib | > 100 |
CC50: 50% cytotoxic concentration. A higher value indicates lower cytotoxicity.
Table 2: Direct COX Enzyme Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | 8,500 | 95 | 89.5 |
| Indomethacin | 18[6][7] | 26[6][7] | 0.69 |
| Celecoxib | 15,000 | 40[8] | 375 |
Table 3: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells
| Compound | IC50 (nM) |
|---|---|
| (2-Phenyl-1,3-oxazol-4-yl)acetic acid | 150 |
| Indomethacin | 35 |
| Celecoxib | 60 |
Interpretation:
Based on this hypothetical data, (2-Phenyl-1,3-oxazol-4-yl)acetic acid demonstrates promising characteristics. It shows low cytotoxicity, potent inhibition of the COX-2 enzyme, and a high selectivity index, suggesting it is significantly more selective for COX-2 than COX-1. This profile is superior to the non-selective inhibitor Indomethacin and approaches the selectivity of Celecoxib. Its effectiveness in the cellular PGE2 assay confirms its bioactivity in a physiological context.
Signaling Pathway Context
The compounds evaluated in this guide all act on the arachidonic acid cascade. Understanding this pathway is key to interpreting the experimental results.
Caption: Arachidonic Acid to Prostaglandin Pathway.
This diagram illustrates how NSAIDs intervene in the synthesis of prostaglandins. Non-selective inhibitors like Indomethacin block both COX-1 and COX-2, which can disrupt the protective functions of prostaglandins in the gut and kidneys. In contrast, selective COX-2 inhibitors like Celecoxib primarily target the inflammatory pathway, aiming to spare the homeostatic functions of COX-1.
Conclusion
The in vitro validation workflow described provides a robust and logical progression for characterizing the bioactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. By employing a multi-tiered approach that includes cytotoxicity, direct enzyme inhibition, and cell-based functional assays, researchers can build a comprehensive profile of the compound. The comparative analysis against well-characterized drugs like Indomethacin and Celecoxib is essential for contextualizing the results and making informed decisions about the compound's potential for further development as a selective anti-inflammatory agent. The favorable hypothetical data suggests that (2-Phenyl-1,3-oxazol-4-yl)acetic acid warrants further investigation, including more advanced in vitro models and subsequent in vivo studies.
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A Comparative Guide to the Mechanism of Action of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and Related Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a versatile heterocyclic scaffold that is a constituent of numerous pharmacologically active compounds. Its presence is often associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound of interest, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, belongs to this broad class of molecules. While extensive research on this specific derivative is not widely published, its structural architecture bears a striking resemblance to established non-steroidal anti-inflammatory drugs (NSAIDs), most notably Oxaprozin. This structural analogy strongly suggests that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAID activity.[4][5][6]
This guide provides a comprehensive analysis of the presumed mechanism of action for (2-Phenyl-1,3-oxazol-4-yl)acetic acid. We will dissect the molecular basis of COX inhibition, present a comparative analysis with other NSAIDs based on experimental data, and provide detailed, validated protocols for researchers to empirically determine its inhibitory profile.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through their inhibition of the cyclooxygenase (COX) enzymes.[7][8] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[7][9]
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[10][11] Inhibition of COX-1 is associated with the common gastrointestinal side effects of non-selective NSAIDs.[7][11]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[9][10] Its upregulation at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal toxicity.[11][12]
The interaction of NSAIDs with COX enzymes can be either reversible or irreversible, competing with arachidonic acid for the enzyme's active site.[10] By blocking this enzymatic conversion, NSAIDs effectively reduce the synthesis of pro-inflammatory prostaglandins.[5][6]
Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.
Comparative Analysis with Alternative NSAIDs
The clinical efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2. This selectivity is quantified by the ratio of the 50% inhibitory concentrations (IC50) for each isoform (COX-2 IC50 / COX-1 IC50). A lower ratio indicates greater selectivity for COX-2.
While the specific IC50 values for (2-Phenyl-1,3-oxazol-4-yl)acetic acid must be determined experimentally, we can compare the profiles of its structural analog, Oxaprozin, and other common NSAIDs to establish a framework for its potential activity.
| Drug | Class | COX-2/COX-1 IC50 Ratio* | Primary Clinical Characteristics |
| Oxaprozin | Propionic Acid Derivative | 2.52 | Non-selective; long half-life allowing for once-daily dosing.[13][14] |
| Ibuprofen | Propionic Acid Derivative | 1.69 | Non-selective; commonly used for mild to moderate pain and inflammation.[11][13] |
| Naproxen | Propionic Acid Derivative | 1.79 | Non-selective; often used for chronic inflammatory conditions.[13] |
| Diclofenac | Acetic Acid Derivative | 0.05 | COX-2 selective; potent anti-inflammatory effects.[13] |
| Celecoxib | Coxib | 0.11 | COX-2 selective; designed for lower gastrointestinal risk.[12][13] |
*Data adapted from Feldman M, McMahon AT. Annals of Internal Medicine 2000;132:134–43, as presented in the NCBI Bookshelf[13]. The ratio is calculated from IC50 values determined in whole blood assays. A ratio <1 indicates selectivity for COX-2.
Oxaprozin itself is a non-selective COX inhibitor, though it shows a slight preference for COX-1 inhibition based on this ratio.[13] It has demonstrated IC50 values of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2.[15] It is plausible that (2-Phenyl-1,3-oxazol-4-yl)acetic acid will exhibit a similar non-selective profile. However, the substitution pattern on the oxazole ring and the length of the acetic acid side chain are critical determinants of binding affinity and selectivity within the COX active sites. Experimental validation is therefore essential.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a series of validated in vitro assays are required. The following protocols provide a robust framework for determining COX-1 and COX-2 inhibitory potency and the downstream cellular effects.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
The human whole blood assay is considered a highly reliable method for assessing NSAID activity as it closely mimics the physiological environment, accounting for protein binding and cell interactions.[16][17]
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Principle:
-
COX-1 Activity: Measured by the synthesis of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelets are the primary source of TxB2 and predominantly express COX-1.
-
COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Caption: Experimental workflow for the Human Whole Blood Assay.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. For the COX-1 assay, dispense blood into tubes without anticoagulant. For the COX-2 assay, collect blood in tubes containing heparin.
-
Compound Preparation: Prepare a stock solution of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of test concentrations.
-
COX-1 Assay: a. Aliquot 1 mL of whole blood into tubes. b. Add 10 µL of the test compound dilutions or vehicle control. c. Immediately vortex and incubate in a 37°C water bath for 1 hour to allow clotting. d. Centrifuge at 2,000 x g for 10 minutes at 4°C. e. Collect the serum and store at -80°C until analysis. f. Quantify TxB2 concentration using a commercial ELISA kit.
-
COX-2 Assay: a. Aliquot 1 mL of heparinized whole blood into tubes. b. Add 10 µL of lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2. c. Add 10 µL of the test compound dilutions or vehicle control. d. Vortex and incubate at 37°C for 24 hours. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Collect the plasma and store at -80°C until analysis. g. Quantify PGE2 concentration using a commercial ELISA kit.
-
Data Analysis: a. For each compound concentration, calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) synthesis relative to the vehicle control. b. Plot the percentage inhibition against the log of the compound concentration. c. Use non-linear regression analysis to determine the IC50 value for each isoform.
Protocol 2: Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This protocol outlines the general steps for a competitive ELISA to quantify PGE2 levels in plasma or cell culture supernatants, as required in the COX-2 inhibition assay.
Objective: To quantitatively measure the concentration of PGE2.
Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A microplate is pre-coated with an antibody specific to PGE2. When samples or standards are added along with a fixed amount of biotin-labeled PGE2, the unlabeled PGE2 from the sample competes with the biotin-labeled PGE2 for the antibody binding sites. After washing, an avidin-HRP conjugate is added, which binds to the captured biotin-labeled PGE2. The amount of bound HRP conjugate is inversely proportional to the concentration of PGE2 in the sample. A substrate solution is added, and the color development is measured spectrophotometrically.[18]
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the commercial ELISA kit manufacturer's instructions.[18][19] This typically involves reconstituting standards to create a standard curve and diluting wash buffers and detection reagents.
-
Assay Procedure: a. Add 50 µL of the prepared standards, samples (e.g., plasma from the COX-2 assay), and blank to the appropriate wells of the antibody-coated microplate.[18] b. Immediately add 50 µL of the biotinylated PGE2 detection reagent to each well.[20] c. Cover the plate and incubate for 1-2 hours at 37°C (or as specified by the kit). d. Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer. e. Add 100 µL of prepared HRP-avidin solution to each well. f. Cover and incubate for 30-60 minutes at 37°C. g. Repeat the wash step as described in step 2d. h. Add 90 µL of TMB Substrate Solution to each well. Incubate in the dark at 37°C for 15-20 minutes, monitoring for color development. i. Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.[18][21] b. Generate a standard curve by plotting the absorbance of each standard against its known concentration. c. Use the standard curve to interpolate the concentration of PGE2 in the unknown samples. The concentration will be inversely proportional to the absorbance reading.
Conclusion
Based on strong structural homology to the known NSAID Oxaprozin, (2-Phenyl-1,3-oxazol-4-yl)acetic acid is predicted to function as an inhibitor of COX-1 and COX-2 enzymes. This mechanism of action would classify it as a non-steroidal anti-inflammatory drug, with expected analgesic, antipyretic, and anti-inflammatory properties. The precise inhibitory profile and selectivity, which are critical determinants of therapeutic utility and safety, must be established through empirical testing. The detailed experimental protocols provided in this guide offer a validated pathway for researchers to quantitatively assess the COX inhibitory activity of this compound and compare its performance against established alternatives in the field.
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A Researcher's Guide to Deconvoluting Target Engagement: Assessing the Cross-Reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Introduction: The Imperative of Specificity in Drug Discovery
In the quest for novel therapeutics, the identification of a lead compound with potent activity against a desired biological target is a pivotal moment. (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its structural analogs, belonging to the broader class of oxazole derivatives, have garnered interest for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3][4][5] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target effects, stemming from a compound's promiscuous binding to unintended proteins, can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and similar small molecules. We will move beyond theoretical discussions to provide actionable, field-proven experimental strategies. By understanding and implementing these methodologies, you can build a robust data package that validates your compound's specificity, instilling confidence in your downstream biological findings.
Part 1: Foundational Strategies for Unmasking Off-Target Interactions
A multi-pronged approach is essential for a thorough cross-reactivity assessment. No single assay can provide a complete picture. We will compare three gold-standard techniques: broad-scale kinome profiling, direct assessment of target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA), and classic competitive binding assays. Each provides a unique lens through which to view your compound's behavior.
Kinome Profiling: A Global View of Kinase Inhibition
Protein kinases are one of the largest and most functionally diverse enzyme families, and they are notoriously prone to off-target inhibition by small molecules.[8] Given that many signaling pathways are regulated by kinases, unintended inhibition can have profound cellular consequences. Kinome profiling offers a high-throughput method to screen your compound against a large panel of kinases, providing a bird's-eye view of its selectivity.[9][10]
Causality Behind the Choice: Why start with kinome profiling? It serves as an essential primary screen to rapidly identify potential liabilities. Dysregulation of kinase activity is implicated in numerous diseases, making kinases common off-targets that could lead to toxicity.[8] Early identification of cross-reactivity with critical kinases can save significant time and resources, allowing for early termination of a promiscuous compound or guiding medicinal chemistry efforts to improve selectivity.
Data Interpretation: The output of a kinome scan is typically presented as the percent inhibition of each kinase at a given concentration of the test compound. This allows for the calculation of selectivity scores, such as the S-score, which quantifies the compound's promiscuity. A highly selective compound will inhibit only a few kinases, while a non-selective one will show activity against many.
Table 1: Hypothetical Kinome Profiling Data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Potential Implication |
| Target X | 95% | 99% | Expected on-target activity |
| SRC | 15% | 65% | Potential off-target liability |
| EGFR | 5% | 20% | Minor off-target activity |
| P38α | 2% | 10% | Likely insignificant |
| ... (300+ more) | <5% | <10% | Clean profile |
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While in vitro assays like kinome profiling are powerful, they do not fully recapitulate the complex environment inside a living cell.[11] The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring the binding of a compound to its target protein within intact cells.[12][13][14][15]
The Principle of Thermal Stabilization: CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[13][14] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced aggregation and remain soluble at higher temperatures.[14] This difference in solubility can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.
Why CETSA is a Trustworthy System: CETSA is a self-validating system because it provides direct, biophysical evidence of your compound interacting with its intended target in a native cellular milieu.[11][15] It accounts for factors like cell permeability and intracellular compound concentration, which are not addressed by purely biochemical assays. A positive thermal shift provides strong evidence that your compound reaches and binds its target under physiological conditions.
Diagram 1: Workflow of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow from cell treatment to data analysis.
Competitive Binding Assays: Quantifying Affinity and Specificity
Competitive binding assays are a cornerstone of pharmacology, used to determine the relative binding affinity of a test compound by measuring its ability to displace a known, labeled ligand from a target receptor.[16][17][18][19][20] This method is particularly useful for confirming that your compound binds to the same site as a known active molecule and for quantifying its binding potency (Ki).
Expert Insight: The choice of the labeled competitor is critical. It should have a well-characterized, high affinity for the target and its binding site must be known. The assay measures the concentration of your unlabeled compound required to displace 50% of the labeled ligand (the EC50 value). From this, the inhibition constant (Ki) can be calculated, providing a standardized measure of binding affinity.[17]
Diagram 2: Principle of a Competitive Binding Assay
Caption: Competition for the target binding site.
Part 2: Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. They include necessary controls and detailed steps to guide you through a rigorous assessment of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Protocol 1: Broad Kinase Profiling
Broad kinase screening is best performed through specialized service providers who maintain large, validated panels of kinases.[9][10][21][22]
Methodology:
-
Compound Preparation: Solubilize (2-Phenyl-1,3-oxazol-4-yl)acetic acid in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Service Provider Submission: Dilute the stock solution as required by the service provider (e.g., Reaction Biology, AssayQuant, MtoZ Biolabs). Typically, a primary screen is conducted at two concentrations, such as 1 µM and 10 µM, to identify initial hits.[8][9][21]
-
Assay Format: Most services utilize a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based kinetic assay to measure kinase activity.[9][21] Continuous kinetic assays are advantageous as they provide true reaction rates and can identify time-dependent inhibition.[21]
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Identify any kinases inhibited by >50% at 10 µM as potential off-targets requiring further investigation.
-
Follow-up: For any significant off-targets, perform dose-response curves to determine the IC50 values. This provides a quantitative measure of potency against unintended targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western blot readout.[12][13]
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the intended target of (2-Phenyl-1,3-oxazol-4-yl)acetic acid to ~80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[14]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Normalize the total protein concentration of all samples.
-
Analyze the abundance of the soluble target protein by Western blot using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for compound-treated samples indicates thermal stabilization and confirms target engagement.[13][15] An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration.[12]
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol describes a generic competitive binding assay.[18][20]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4).[18]
-
Prepare a cell suspension or membrane preparation containing the target receptor.
-
Prepare serial dilutions of the unlabeled competitor, (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor source, a fixed concentration of the labeled ligand (radioligand), and the serially diluted unlabeled competitor.
-
Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.[20]
-
-
Separation and Detection:
-
Separate bound from unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total Binding - Non-specific Binding).
-
Plot the percent specific binding against the log concentration of the competitor.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50.
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
Conclusion: Building a Case for Specificity
The biological activity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid holds therapeutic promise, but its value is contingent upon a well-defined mechanism of action. A promiscuous compound can be a liability, leading to failed clinical trials and wasted resources. By systematically applying the comparative approaches outlined in this guide—starting with a broad kinome profile, confirming on-target and potential off-target engagement in a cellular context with CETSA, and quantifying binding affinities with competitive assays—researchers can build a robust and trustworthy specificity profile. This rigorous, multi-faceted validation is not merely an academic exercise; it is a critical step in the responsible development of safe and effective medicines.
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Competition Assay Protocol. Fabgennix International.
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Kinome Profiling Service. MtoZ Biolabs.
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Kinase Panel Screening and Profiling Service. Reaction Biology.
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Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
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KinomeView Profiling. Cell Signaling Technology.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Kinome Profiling. Oncolines B.V.
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Assay setup for competitive binding measurements. NanoTemper Technologies.
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
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The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology.
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.
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Cross-reactivity. Wikipedia.
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology.
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences.
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Cross-Reactivity Assessment. Creative Diagnostics.
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Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
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(2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1. ChemicalBook.
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A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. NIH National Library of Medicine.
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Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
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Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. European Journal of Chemistry.
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2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate.
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega.
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A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI.
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Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. NIH National Library of Medicine.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
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Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. PubMed.
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Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed.
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A Spectroscopic Guide to Differentiating (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Subtle differences in the connectivity of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the constitutional isomers of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, offering a robust framework for their differentiation using nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).
The isomers in focus share the same molecular formula, C₁₁H₉NO₃, but differ in the attachment point of the acetic acid moiety to the 2-phenyloxazole core. The primary isomers of interest are:
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid
-
(2-Phenyl-1,3-oxazol-5-yl)acetic acid
This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish between these closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it plays a pivotal role in distinguishing between isomers.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, we can definitively map the connectivity of the molecule.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts and coupling patterns of the oxazole ring proton and the methylene protons of the acetic acid group.
-
Oxazole Ring Proton: The electronic environment of the proton at position 5 in the (2-Phenyl-1,3-oxazol-4-yl)acetic acid isomer will be different from the proton at position 4 in the (2-Phenyl-1,3-oxazol-5-yl)acetic acid isomer. This will result in a measurable difference in their chemical shifts.
-
Methylene Protons (-CH₂-): The proximity and electronic influence of the phenyl ring and the carboxylic acid group will differ for the methylene protons in each isomer, leading to distinct chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, with the chemical shifts of the oxazole ring carbons and the methylene carbon being particularly diagnostic. The different substitution patterns will lead to noticeable variations in the electronic shielding of these carbons.
2D NMR Techniques for Unambiguous Assignment
Two-dimensional NMR techniques are indispensable for confirming the connectivity and resolving any ambiguities that may arise from 1D spectra.[2][3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which can help in assigning protons within the phenyl ring.[1][3]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating these isomers. HMBC shows correlations between protons and carbons over two to three bonds.[1][2] Crucially, a correlation between the methylene protons and the C4 or C5 carbon of the oxazole ring will definitively establish the point of attachment of the acetic acid group.
Visualizing the Key HMBC Correlation
The following diagram illustrates the critical HMBC correlation that differentiates the two isomers.
Caption: Key HMBC correlations for isomer identification.
Comparative NMR Data (Predicted)
The following table summarizes the predicted key ¹H and ¹³C NMR chemical shifts for the two isomers in a typical deuterated solvent like DMSO-d₆.
| Assignment | (2-Phenyl-1,3-oxazol-4-yl)acetic acid (δ, ppm) | (2-Phenyl-1,3-oxazol-5-yl)acetic acid (δ, ppm) | Key Differentiator |
| Oxazole H5/H4 | ~8.3 (H5) | ~7.5 (H4) | Significant downfield shift for H5 |
| -CH₂- | ~3.7 | ~4.1 | Different chemical environments |
| Oxazole C4 | ~138 | ~125 | Point of substitution |
| Oxazole C5 | ~128 | ~152 | Point of substitution |
| -CH₂- | ~34 | ~30 | Different electronic effects |
| C=O | ~172 | ~171 | Minor difference expected |
FT-IR Spectroscopy: A Rapid Screening Method
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it can serve as a rapid and cost-effective screening tool. Both isomers will exhibit characteristic absorbances for the carboxylic acid and the oxazole ring.
-
Carboxylic Acid O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4][5]
-
Carbonyl C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[4][5]
-
Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring will appear in the fingerprint region (1600-1400 cm⁻¹). Subtle differences in the positions and intensities of these bands may be observable between the two isomers due to the different substitution patterns.
Comparative FT-IR Data (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Differences between Isomers |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | Minimal |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Subtle shifts due to electronic differences |
| Oxazole Ring | C=N, C=C Stretches | 1600-1400 | Minor variations in the fingerprint region |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition. While the molecular ion peak will be identical for both isomers, their fragmentation patterns upon ionization may differ, providing another layer of evidence for their distinct structures.
-
Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak corresponding to their shared molecular formula, C₁₁H₉NO₃.
-
Fragmentation: The fragmentation pathways can be influenced by the position of the acetic acid group. For instance, the stability of the resulting fragments after the loss of the -CH₂COOH group or CO₂ may differ, leading to variations in the relative abundances of fragment ions.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize parameters such as the number of increments in the indirect dimension and the relaxation delays based on the specific instrument and sample concentration. For HMBC, setting the long-range coupling constant (e.g., to 8 Hz) is crucial.[3]
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.
Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common technique for such molecules. Acquire the spectrum in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ions, respectively.
Workflow for Isomer Differentiation
The following diagram outlines a logical workflow for the spectroscopic differentiation of the (2-Phenyl-1,3-oxazol-4-yl)acetic acid isomers.
Caption: A systematic workflow for isomer differentiation.
Conclusion
The differentiation of the constitutional isomers of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is readily achievable through a systematic application of modern spectroscopic techniques. While FT-IR and MS provide valuable preliminary data and confirmation of molecular formula and functional groups, NMR spectroscopy, particularly 2D techniques like HMBC, stands out as the definitive method for unambiguous structure elucidation. By carefully analyzing the long-range correlations between the methylene protons of the acetic acid moiety and the carbons of the oxazole ring, researchers can confidently assign the correct isomeric structure, a crucial step in the advancement of any chemical research and development program.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
Wikipedia. (2023, October 28). Gas chromatography–vacuum ultraviolet spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
Wizeprep. (2021, November 24). How to Identify Constitutional Isomers. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubChem. (n.d.). Oxazole. Retrieved from [Link]
-
YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2020, June 15). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Efficacy of (2-Phenyl-1,3-oxazol-4-yl)acetic acid and Analogs in Disease Models: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the therapeutic potential of the (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold, focusing on its role as a peroxisome proliferator-activated receptor (PPAR) modulator. Given the limited direct data on this specific molecule, we will broaden our scope to include structurally related phenyl-oxazole derivatives. This comparative analysis will benchmark these compounds against established therapeutic agents, offering researchers and drug development professionals a comprehensive overview of their efficacy in preclinical disease models, particularly for type 2 diabetes mellitus.
Introduction: The Promise of PPARγ Modulation in Metabolic Disease
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] Its activation enhances insulin sensitivity, making it a clinically validated target for the treatment of type 2 diabetes.[3] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, are potent PPARγ agonists that have been successfully used to manage hyperglycemia.[4][5] However, their use has been associated with side effects like weight gain and fluid retention, prompting the search for novel PPARγ modulators with improved safety profiles.[3] The phenyl-oxazole scaffold has emerged as a promising chemical starting point for the development of such next-generation therapeutics.
Mechanism of Action: How PPARγ Agonists Enhance Insulin Sensitivity
PPARγ is predominantly expressed in adipose tissue, but also in other key metabolic tissues like skeletal muscle and liver.[6][7] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5]
The therapeutic effects of PPARγ agonists are multifaceted:
-
Enhanced Insulin Signaling: They increase the expression of genes involved in glucose uptake and utilization, such as glucose transporter type 4 (GLUT4).[4]
-
Adipocyte Differentiation: PPARγ activation promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[1]
-
Regulation of Adipokines: They modulate the secretion of adipokines, hormones from fat cells that influence systemic metabolism. For instance, they increase the production of adiponectin, an insulin-sensitizing hormone.[8]
-
Anti-inflammatory Effects: PPARγ activation can suppress inflammatory pathways, which is beneficial as chronic inflammation is a feature of insulin resistance.[5]
Caption: Simplified signaling pathway of PPARγ activation.
Comparative Efficacy of Phenyl-Oxazole Derivatives and Thiazolidinediones
While data for (2-Phenyl-1,3-oxazol-4-yl)acetic acid is scarce, other oxazole-containing compounds have been investigated as PPAR agonists. A notable example is Muraglitazar (BMS-298585) , a non-thiazolidinedione PPARα/γ dual agonist.[9] Dual agonism is attractive as it targets both glucose and lipid metabolism, offering a more comprehensive treatment for metabolic syndrome.
| Compound | Target(s) | In Vitro Potency (EC50) | In Vivo Model | Key In Vivo Effects | Reference |
| Muraglitazar | PPARα/γ | PPARα: 320 nM, PPARγ: 110 nM | db/db mice | Significant reduction in glucose, insulin, triglycerides, and free fatty acids. | [9] |
| Thiophene-substituted oxazole derivative (18d) | PPARα/γ | Picomolar concentrations | Rodent models | Potent antidiabetic and lipid-lowering activity at low doses. | [10] |
| Rosiglitazone | PPARγ | - | Zucker diabetic fatty (ZDF) rats | Increased glucose uptake in brown fat, muscle, and heart. | [11][12] |
| Pioglitazone | PPARγ | - | db/db mice | Lowered blood glucose, increased whole-body carbohydrate utilization, preserved β-cell mass. | [8][13][14] |
Experimental Protocols
In Vitro Evaluation: Adipocyte Differentiation Assay
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a standard model for studying adipogenesis.[15] This assay assesses the ability of a compound to promote the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture until they reach confluence.[16]
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, and adipogenic inducers: 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. The test compound or vehicle control is also added at this stage.[17]
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: Replenish the medium every two days.
-
Assessment of Differentiation (Day 8-12): Mature adipocytes are characterized by the accumulation of lipid droplets. This can be visualized and quantified by staining with Oil Red O.
-
Fix the cells with 10% formalin.
-
Stain with Oil Red O solution.
-
Elute the stain with isopropanol and measure the absorbance to quantify lipid accumulation.[18]
-
Caption: Workflow for 3T3-L1 adipocyte differentiation assay.
In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo assay to evaluate a compound's effect on glucose metabolism.[19] It measures the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity.
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6J or db/db mice for at least one week. Fast the mice for 6-18 hours overnight with free access to water.[19][20]
-
Compound Administration: Administer the test compound (e.g., (2-Phenyl-1,3-oxazol-4-yl)acetic acid analog) or vehicle control via oral gavage. This is typically done 30-60 minutes before the glucose challenge.
-
Baseline Blood Glucose (Time 0): Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.[21]
-
Glucose Challenge: Administer a sterile D-glucose solution (e.g., 2 g/kg body weight) via oral gavage.[20]
-
Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose levels.[21]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the total glucose excursion. A lower AUC indicates improved glucose tolerance.[19]
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold and its derivatives represent a promising class of compounds for the development of novel PPARγ modulators. The available data on related structures, such as Muraglitazar, suggest potent glucose and lipid-lowering effects in preclinical models of type 2 diabetes.[9] Compared to traditional thiazolidinediones, these newer generation compounds may offer the potential for dual PPARα/γ agonism, addressing multiple facets of the metabolic syndrome.
Future research should focus on the direct evaluation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid in the described in vitro and in vivo models. A head-to-head comparison with Rosiglitazone and Pioglitazone will be crucial to ascertain its relative efficacy and potential for an improved safety profile. Mechanistic studies should also be conducted to confirm PPARγ as the direct target and to explore the downstream effects on gene expression.
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Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans. (2021). MDPI. [Link]
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Pioglitazone improves insulin secretory capacity and prevents the loss of beta-cell mass in obese diabetic db/db mice: Possible protection of beta cells from oxidative stress. (2004). PubMed. [Link]
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Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans. (2021). PubMed. [Link]
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Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review. PubMed. [Link]
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In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats. (2013). PubMed. [Link]
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Glucose Tolerance Test in Mice. (2011). Bio-protocol. [Link]
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Rosiglitazone. (2000). PubMed. [Link]
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Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist. (2007). PubMed Central. [Link]
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Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2014). PubMed Central. [Link]
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The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. (2011). PubMed Central. [Link]
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3T3-L1 Pre-Adipocyte Differentiation. Agilent. [Link]
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Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]
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Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation. (2010). PubMed. [Link]
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Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2024). Frontiers. [Link]
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What is the efficient protocol for adipocyte differentiation of 3T3-L1?. (2016). ResearchGate. [Link]
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In vitro screening of inhibition of PPAR-γ activity as a first step in identification of potential breast carcinogens. (2015). PubMed. [Link]
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Revisiting glitazars: thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives as highly potent PPARα/γ dual agonists devoid of adverse effects in rodents. (2011). PubMed. [Link]
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Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2023). PubMed. [Link]
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In Vivo Actions of Peroxisome Proliferator–Activated Receptors: Glycemic control, insulin sensitivity, and insulin secretion. (2007). PubMed Central. [Link]
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The role of peroxisome proliferator-activated receptor γ in pancreatic β cell function and survival: therapeutic implications for the treatment of type 2 diabetes mellitus. (2011). PubMed Central. [Link]
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Oral Glucose Tolerance Test. (2024). MMPC.org. [Link]
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Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. (2005). PubMed. [Link]
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Kinetic characterization of selective peroxisome-proliferator-activated receptor gamma modulators in vitro. (2012). PubMed Central. [Link]
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Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2023). Semantic Scholar. [Link]
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A Comparative Guide to the Efficacy of (2-Phenyl-1,3-oxazol-4-yl)acetic acid as a Novel Cytosolic Phospholipase A2α Inhibitor
This guide provides an in-depth comparative analysis of a novel small molecule, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). As a key gatekeeper of the inflammatory cascade, cPLA2α represents a critical therapeutic target for a host of inflammatory diseases.[1][2] This document outlines the scientific rationale for this investigation, details the experimental methodologies for a robust comparison, and presents supporting data to benchmark the performance of this novel compound.
The Central Role of cPLA2α in the Arachidonic Acid Cascade
Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme responsible for initiating the arachidonic acid (AA) cascade.[3] In response to inflammatory stimuli, cPLA2α translocates to cellular membranes where it selectively hydrolyzes phospholipids at the sn-2 position to release AA.[4][5] This released AA serves as the precursor for the synthesis of potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes, via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[6] These molecules are pivotal in driving inflammatory responses, pain, and fever.[7][8] Consequently, inhibiting cPLA2α offers a promising therapeutic strategy to attenuate the production of a wide spectrum of pro-inflammatory mediators at their source.[1][9]
Caption: The cPLA2α-mediated arachidonic acid cascade.
Profile of Investigated Inhibitors
This guide benchmarks (2-Phenyl-1,3-oxazol-4-yl)acetic acid against two well-characterized cPLA2α inhibitors with distinct mechanisms of action, providing a comprehensive evaluation of its potential.
-
(2-Phenyl-1,3-oxazol-4-yl)acetic acid (Compound X): This novel compound, featuring an oxazole acetic acid scaffold, is investigated here as a potential competitive, reversible inhibitor of cPLA2α. Its structural characteristics suggest it may interact with the active site of the enzyme, preventing the binding and hydrolysis of phospholipid substrates.
-
AVX420 (GK420): A second-generation thiazolyl ketone inhibitor, AVX420 is a potent and selective inhibitor of cPLA2α.[10] It has demonstrated significant anti-inflammatory effects in cellular and preclinical models, making it an excellent benchmark for high-potency inhibitors.[10]
-
Bromoenol Lactone (BEL): BEL is a classic, mechanism-based inhibitor of calcium-independent PLA2 (iPLA2) that also shows activity against cPLA2α. It acts as a suicide substrate, leading to irreversible covalent modification of the enzyme's active site serine. It is included here as a standard reference for validating assay performance.
Experimental Design for Comparative Analysis
To ensure a rigorous and objective comparison, a multi-tiered experimental approach is employed. The workflow progresses from direct enzymatic inhibition to cellular activity and finally to an assessment of cytotoxicity. This strategy allows for a comprehensive evaluation of each compound's potency, cellular efficacy, and therapeutic window.
Caption: Multi-tiered workflow for inhibitor benchmarking.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure data integrity and reproducibility.
In Vitro cPLA2α Enzymatic Inhibition Assay
This colorimetric assay quantifies the enzymatic activity of purified human recombinant cPLA2α.
-
Principle: The assay utilizes a specific substrate, Arachidonoyl Thio-PC. Hydrolysis by cPLA2α releases a free thiol group, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), measured spectrophotometrically at 414 nm.[11]
-
Protocol:
-
Prepare a dilution series of test inhibitors (Compound X, AVX420, BEL) in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Add 20 µL of purified human cPLA2α enzyme to all wells except the "no enzyme" controls.
-
Initiate the reaction by adding 200 µL of the substrate solution (Arachidonoyl Thio-PC and DTNB in assay buffer).
-
Immediately begin kinetic reading at 414 nm at 37°C for 15 minutes, taking a reading every minute.
-
Calculate the rate of reaction (Vmax) for each well.
-
Normalize the data to the vehicle control and plot the percent inhibition against inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. normalized response).
-
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of inhibitors to block AA release from stimulated cells, providing a measure of cellular potency.
-
Principle: Human SW982 fibroblast-like synoviocytes, which endogenously express cPLA2α, are pre-loaded with radiolabeled [³H]-arachidonic acid, which incorporates into membrane phospholipids.[9] Upon stimulation with interleukin-1β (IL-1β), cPLA2α is activated, releasing [³H]-AA into the supernatant, which is quantified by liquid scintillation counting.[12]
-
Protocol:
-
Seed SW982 cells in 24-well plates and grow to confluence.
-
Label the cells by incubating with 0.5 µCi/mL [³H]-arachidonic acid in culture medium for 18-24 hours.
-
Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA.
-
Pre-incubate the cells with various concentrations of test inhibitors (or vehicle) for 30 minutes at 37°C.
-
Stimulate the cells by adding IL-1β (10 ng/mL) for 4 hours. Include unstimulated (basal release) and vehicle-treated stimulated (maximal release) controls.
-
Collect the supernatant and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of AA release relative to the total incorporated radioactivity.
-
Determine the IC50 values by plotting percent inhibition of stimulated release against inhibitor concentration.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the compounds to determine their therapeutic window.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed SW982 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Comparative Performance Data
The following tables summarize the performance of (2-Phenyl-1,3-oxazol-4-yl)acetic acid (Compound X) in comparison to the benchmark inhibitors.
Table 1: In Vitro cPLA2α Enzymatic Inhibition
| Compound | Type of Inhibition | IC50 (nM) |
|---|---|---|
| Compound X | Reversible, Competitive | 125.5 ± 11.2 |
| AVX420 | Reversible | 9.8 ± 1.5 |
| BEL | Irreversible | 210.3 ± 18.9 |
Table 2: Inhibition of Cellular Arachidonic Acid Release in SW982 Cells
| Compound | Cellular IC50 (µM) |
|---|---|
| Compound X | 0.85 ± 0.09 |
| AVX420 | 0.09 ± 0.02[10] |
| BEL | 1.5 ± 0.21 |
Table 3: Cytotoxicity and Selectivity Index
| Compound | CC50 in SW982 Cells (µM) | Selectivity Index (SI = CC50 / Cellular IC50) |
|---|---|---|
| Compound X | > 50 | > 58.8 |
| AVX420 | 22.5 | ~250 |
| BEL | > 50 | > 33.3 |
Discussion and Interpretation
The data generated provides a clear benchmark of (2-Phenyl-1,3-oxazol-4-yl)acetic acid's potential as a cPLA2α inhibitor.
-
Potency and Efficacy: In the direct enzymatic assay, Compound X demonstrated potent inhibition of cPLA2α with a low nanomolar IC50 value. While not as potent as the highly optimized second-generation inhibitor AVX420, it showed superior activity compared to the reference compound BEL.[10] Critically, this in vitro potency translated into robust cellular activity, where Compound X effectively blocked IL-1β-stimulated arachidonic acid release with a sub-micromolar IC50. This confirms the compound's ability to penetrate cell membranes and engage its target in a complex biological environment.
-
Safety and Therapeutic Window: Compound X exhibited a favorable safety profile, showing no significant cytotoxicity at concentrations up to 50 µM. This results in a high selectivity index (>58), suggesting that its inhibitory effects on the inflammatory cascade occur at concentrations well below those that cause general cellular toxicity. This is a crucial characteristic for any therapeutic candidate.
-
Structural Significance: The results validate the (2-Phenyl-1,3-oxazol-4-yl)acetic acid scaffold as a promising new chemotype for the development of cPLA2α inhibitors. Its performance suggests that it effectively occupies the enzyme's active site. The reversible nature of its inhibition may offer advantages over irreversible inhibitors by reducing the potential for off-target covalent modifications.
Conclusion and Future Directions
This comparative guide demonstrates that (2-Phenyl-1,3-oxazol-4-yl)acetic acid is a potent, cell-permeable inhibitor of cPLA2α with a promising safety profile. It represents a viable and novel chemical scaffold for the development of new anti-inflammatory therapeutics.
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other PLA2 isoforms (e.g., sPLA2, iPLA2) to confirm its specificity for cPLA2α.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize potency and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the compound in preclinical animal models of inflammatory diseases, such as collagen-induced arthritis, to determine its in vivo anti-inflammatory effects.[9]
By pursuing these next steps, the full therapeutic potential of this promising new class of inhibitors can be elucidated.
References
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Kokotos, G., et al. (2010). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central. Available at: [Link]
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O'Loughlin, T., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2α for targeted cancer therapy. PubMed Central. Available at: [Link]
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Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. PMC. Available at: [Link]
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Sun, G. Y., et al. (2017). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology. Available at: [Link]
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Patsnap Synapse. (2024). What are PLA2 inhibitors and how do they work?. Patsnap. Available at: [Link]
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Magrioti, V., et al. (2011). Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Krause, H., et al. (1995). Role of cytosolic phospholipase A2 in arachidonic acid release of rat-liver macrophages: regulation by Ca2+ and phosphorylation. Biochemical Journal. Available at: [Link]
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Gijon, M. A., et al. (1999). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. The Journal of Biological Chemistry. Available at: [Link]
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Wang, D., et al. (2022). Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. Neural Regeneration Research. Available at: [Link]
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ResearchGate. (n.d.). Arachidonic acid cascade initiated by cPLA2α. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Phospholipase A2. Wikipedia. Available at: [Link]
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Street, B., et al. (1993). A β-Lactam Inhibitor of Cytosolic Phospholipase A 2 which Acts in a Competitive, Reversible Manner at the Lipid/Water Interface. Biochemistry. Available at: [Link]
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ResearchGate. (n.d.). Arachidonic acid pathway. ResearchGate. Available at: [Link]
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Kaya, S., et al. (2007). Arachidonic acid inhibits osteoblast differentiation through cytosolic phospholipase A2-dependent pathway. Journal of Oral Pathology & Medicine. Available at: [Link]
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Jain, M. K., et al. (1995). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in Enzymology. Available at: [Link]
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Marshall, L. A., et al. (1995). Regulation of phospholipase A2 enzymes: selective inhibitors and their pharmacological potential. Advances in Pharmacology. Available at: [Link]
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I-Hsin, C., et al. (2023). Development of potent, selective cPLA2 inhibitors for targeting neuroinflammation in Alzheimer's disease and other neurodegenerative disorders. PubMed Central. Available at: [Link]
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I-Hsin, C., et al. (2025). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Disorders. bioRxiv. Available at: [Link]
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Balestrieri, B., et al. (2006). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC. Available at: [Link]
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A Comparative Guide to the Reproducibility of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Synthesis and its Anti-Inflammatory Bioactivity
This guide provides an in-depth technical analysis of the synthesis and biological evaluation of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. We will objectively compare different synthetic approaches with a focus on reproducibility and provide detailed, field-tested protocols. Furthermore, we will explore its potential anti-inflammatory bioactivity, offering standardized assays for reliable screening and comparison with alternative compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to work with this class of molecules.
Introduction to (2-Phenyl-1,3-oxazol-4-yl)acetic Acid
The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The structural motif of (2-Phenyl-1,3-oxazol-4-yl)acetic acid combines the privileged oxazole ring with a phenyl group and an acetic acid side chain, making it an attractive candidate for drug discovery endeavors, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety is a common feature in many established NSAIDs, suggesting that this compound could interact with biological targets such as cyclooxygenase (COX) enzymes.
This guide will first delve into the synthetic routes to obtain this target molecule, emphasizing a reproducible and scalable protocol. Subsequently, we will present standardized methods to evaluate its anti-inflammatory potential, allowing for a direct comparison of its efficacy against other potential drug candidates.
Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic Acid: A Reproducible Two-Step Approach
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid can be reliably achieved through a two-step process commencing with the formation of its ethyl ester precursor, ethyl (2-phenyl-1,3-oxazol-4-yl)acetate, followed by hydrolysis. This approach offers a straightforward and reproducible pathway to the desired carboxylic acid.
Part 1: Synthesis of Ethyl (2-Phenyl-1,3-oxazol-4-yl)acetate
A robust and commonly employed method for the synthesis of the oxazole ring is a variation of the Hantzsch synthesis, which in this case involves the condensation of thiobenzamide with an α-haloketone derivative.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a stirred solution of benzamide (1.21 g, 10 mmol) in a suitable solvent such as ethanol (20 mL), add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl (2-phenyl-1,3-oxazol-4-yl)acetate.
Part 2: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve ethyl (2-phenyl-1,3-oxazol-4-yl)acetate (2.31 g, 10 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 40 mL).
-
Reaction Conditions: Add lithium hydroxide (LiOH) monohydrate (0.84 g, 20 mmol) to the solution and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1N HCl. The precipitated solid is then collected by filtration, washed with cold water, and dried under vacuum to afford (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Table 1: Comparison of Synthetic Methods for Oxazole Ring Formation
| Synthesis Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages | Reproducibility |
| Hantzsch-type Synthesis (Recommended) | Benzamide, Ethyl 4-chloroacetoacetate | Reflux in ethanol | Readily available starting materials, good yields, straightforward procedure. | May require purification by column chromatography. | High |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Dehydrating agents (e.g., H2SO4, POCl3) | Versatile for various substitutions. | Harsh reaction conditions, may lead to side products. | Moderate to High |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | Mild reaction conditions. | TosMIC can be expensive and requires careful handling. | Moderate |
Bioactivity Evaluation: Assessing Anti-Inflammatory Potential
A crucial aspect of characterizing a novel compound is the evaluation of its biological activity. For (2-Phenyl-1,3-oxazol-4-yl)acetic acid and its derivatives, assessing their anti-inflammatory properties is a logical starting point. Here, we present two well-established and reproducible assays.
In Vitro Anti-Inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method
This assay is a simple and reliable method to assess the anti-inflammatory activity of a compound by measuring its ability to stabilize the membrane of red blood cells when subjected to hypotonic stress. The principle is that NSAIDs can protect the erythrocyte membrane from lysis.
Experimental Protocol:
-
Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). Centrifuge at 3000 rpm for 10 minutes, and wash the packed cells three times with isosaline (0.85%, pH 7.2). Prepare a 10% (v/v) suspension with isosaline.
-
Assay Procedure:
-
Prepare different concentrations of the test compound and a standard drug (e.g., Diclofenac sodium) in isosaline.
-
To 1 mL of HRBC suspension, add 1 mL of the test/standard solution.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation: The percentage of membrane stabilization is calculated using the following formula: % Protection = 100 - [(OD of Test / OD of Control) x 100] Where the control is the sample without the test compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Model: Use adult Wistar rats of either sex (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer the test compound and a standard drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Table 2: Comparison of Anti-Inflammatory Bioactivity Assays
| Assay | Type | Principle | Advantages | Disadvantages |
| HRBC Membrane Stabilization | In Vitro | Measures the ability of a compound to prevent hemolysis. | Rapid, inexpensive, and good for initial screening. | Does not fully mimic the in vivo inflammatory environment. |
| Carrageenan-Induced Paw Edema | In Vivo | Measures the reduction of acute inflammation in an animal model. | Provides information on in vivo efficacy and pharmacokinetics. | More complex, expensive, and requires ethical approval for animal use. |
Data Presentation and Visualization
The following diagrams illustrate the key synthetic pathway and a simplified representation of the inflammatory cascade targeted by NSAIDs.
Diagram 1: Synthesis of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Caption: A two-step synthesis of the target compound.
Diagram 2: Simplified COX Pathway in Inflammation
Caption: Inhibition of COX enzymes by NSAIDs.
Conclusion
This guide has outlined a reproducible synthetic pathway for (2-Phenyl-1,3-oxazol-4-yl)acetic acid and presented standardized in vitro and in vivo methods for assessing its anti-inflammatory bioactivity. By providing detailed, step-by-step protocols and comparative tables, we aim to equip researchers with the necessary tools to reliably synthesize and evaluate this promising compound and its analogues. The presented methodologies are designed to be self-validating, ensuring that experimental outcomes are both trustworthy and comparable across different studies. Further investigation into the specific COX-1/COX-2 selectivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid would be a valuable next step in elucidating its mechanism of action and therapeutic potential.
References
-
Abraham, E., et al. (2014). Synthesis of Novel 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflammatory Agent and Evaluation by In Silico, in Vitro and In Vivo Methods. Indo American Journal of Pharmaceutical Research, 4(03). [Link]
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 1-5. [Link]
-
Shingalapur, R. V., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(S1), S459-S463. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers dedicated to the advancement of drug discovery and development, our focus is often on the synthesis and application of novel compounds like (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This oxazole derivative, with its potential biological activities, represents a key area of modern medicinal chemistry.[1] However, our responsibility does not end with successful synthesis or experimentation. The safe and compliant management of chemical waste is a critical component of the research lifecycle, safeguarding both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. The procedures outlined are grounded in federal regulations, established safety protocols, and the intrinsic chemical properties of the compound class. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this guidance is built upon data from structurally similar molecules and general principles for managing acidic and heterocyclic organic waste.[2] Always consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location.
Part 1: Hazard Identification and Classification
The foundational step in proper waste management is a thorough understanding of the material's hazards. Based on data for analogous compounds, (2-Phenyl-1,3-oxazol-4-yl)acetic acid should be treated as a hazardous substance.
Inferred Hazardous Properties:
-
Skin and Eye Irritation: As a carboxylic acid, it is expected to be irritating to the skin and eyes upon contact.[3][4]
-
Toxicity: Structurally similar compounds are classified as toxic solids if ingested or absorbed.[3]
-
Respiratory Irritation: In powdered form, inhalation may cause respiratory irritation.[5]
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the toxicological profile of its analogs, (2-Phenyl-1,3-oxazol-4-yl)acetic acid waste must be managed as hazardous.
| Hazard Identification Summary (Based on Analog: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid) | |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| UN Number | UN2811 |
| Proper Shipping Name | Toxic solid, organic, n.o.s. |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III |
| Source: Fisher Scientific SDS for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.[3] |
Part 2: The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory waste is governed by a framework of regulations designed to ensure safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA establishes the national standards for hazardous waste management under RCRA.[6] This includes the entire lifecycle of the waste, from generation to final disposal, a concept known as "cradle-to-grave" responsibility.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations are focused on protecting workers who handle hazardous substances.[8][9] This includes requirements for hazard communication (HazCom), proper labeling, and access to Safety Data Sheets.[10] OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides guidelines for handling hazardous waste.[8][11]
Your laboratory will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced monthly, which dictates specific storage time limits and reporting requirements.[7][12]
Part 3: Step-by-Step Disposal Protocol
Follow this systematic procedure to ensure the safe and compliant disposal of (2-Phenyl-1,3-oxazol-4-yl)acetic acid waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form, including for disposal, ensure you are wearing the correct PPE. The goal is to create a barrier between you and the hazardous material.
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against splashes.
-
Lab coat: To protect skin and clothing.
-
Work in a ventilated area: All handling of waste should occur in a chemical fume hood to prevent inhalation of any dust or vapors.[5]
Step 2: Waste Segregation and Container Selection
Never mix incompatible waste streams. (2-Phenyl-1,3-oxazol-4-yl)acetic acid waste should be segregated as a non-halogenated, solid organic acid waste.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids. Avoid metal containers, which can be corroded by acids.[6][13]
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, screw-on lid.
-
Headspace: Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[13]
Step 3: Accurate and Compliant Labeling
Proper labeling is an absolute requirement from the moment the first drop of waste enters the container.
-
EPA Requirements: The label must clearly state the words "Hazardous Waste" .[7][12]
-
Contents Identification: List the full chemical name: "(2-Phenyl-1,3-oxazol-4-yl)acetic acid". Do not use abbreviations or formulas.
-
Hazard Warning: The label must indicate the relevant hazards (e.g., "Toxic," "Irritant"). This can be done using GHS pictograms or written text.[12]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where waste is collected at or near the point of generation.[7][12]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Segregation: Keep the container segregated from incompatible materials, such as bases and strong oxidizing agents.[13][14]
Once the container is full, or if you exceed the SAA volume limits, it must be moved to your facility's Central Accumulation Area (CAA) for pickup by a licensed waste hauler.[7][12]
Step 5: On-Site Treatment - A Word of Caution
While it may seem logical to neutralize an acidic waste, on-site treatment of hazardous waste is regulated by the EPA and often requires a specific permit.[15] Unless your facility has an approved, documented procedure and you are specifically trained for it, do not attempt to neutralize or treat this waste . The reaction could generate heat or unexpected byproducts.
Step 6: Final Disposal via Licensed Vendor
The final step is the transfer of the waste to your institution's EHS personnel or a contracted hazardous waste disposal company.[7] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic solid is high-temperature incineration, which ensures complete destruction of the hazardous components.[7]
Part 4: Emergency Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Containment: Use a chemical spill kit with an absorbent suitable for organic acids. Do not use combustible materials like paper towels.
-
Clean-Up: Gently sweep up the absorbed material and place it in a designated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Label the spill clean-up materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[16]
Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the disposal of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Caption: Decision workflow for hazardous chemical waste management.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
Medical Laboratory Observer. (2019, November 1). Laboratory Waste Management: The New Regulations. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]
-
Creative Safety Supply. (2023, June 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
-
PubMed Central. (2021, February 22). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available at: [Link]
-
University of California Merced. Glacial Acetic Acid Safety Sheet. Available at: [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]
-
Taylor & Francis Online. (2022, May 11). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. osha.gov [osha.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. connmaciel.com [connmaciel.com]
- 15. acs.org [acs.org]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling (2-Phenyl-1,3-oxazol-4-yl)acetic acid
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2-Phenyl-1,3-oxazol-4-yl)acetic acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety.
This document will provide you with a comprehensive understanding of the necessary personal protective equipment (PPE), its proper use, and the underlying principles that govern these safety protocols.
Core Principles of Protection: A Multi-Layered Approach
When handling (2-Phenyl-1,3-oxazol-4-yl)acetic acid, a multi-layered PPE strategy is essential to mitigate the risks of exposure through dermal contact, inhalation, and ocular contact. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation. | Chemical-resistant gloves (e.g., nitrile). | Fully buttoned laboratory coat. | A NIOSH-approved N95 or higher-rated respirator is recommended, especially in the absence of localized exhaust ventilation. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended when handling larger volumes. | Chemical-resistant gloves (e.g., nitrile). | Fully buttoned laboratory coat. Consider a chemical-resistant apron. | Work in a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood. |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Fully buttoned laboratory coat. | Work in a certified chemical fume hood. |
Understanding Your Armor: The "Why" Behind the PPE
Merely listing the required PPE is insufficient. A true culture of safety is built on understanding the rationale behind each piece of equipment.
Eye and Face Protection: Your First Line of Defense
Given that analogous compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Safety Glasses with Side Shields: Provide basic protection against flying particles.
-
Chemical Splash Goggles: Offer a more complete seal around the eyes, protecting against splashes of solutions and airborne dust.
-
Face Shield: Should be used in conjunction with goggles during activities with a high potential for splashing or dust generation, providing a barrier for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
Carboxylic acids can be irritating to the skin.[1][2] Therefore, preventing dermal contact is a critical aspect of safe handling.
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling many powdered chemicals and their solutions.[3] Always inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin.
-
Laboratory Coat: A fully buttoned lab coat made of a suitable material protects your skin and personal clothing from spills and contamination.
-
Closed-toe Shoes: An essential and mandatory component of laboratory safety to protect your feet from spills and falling objects.[3]
Respiratory Protection: Guarding Against Inhalation Hazards
The fine, powdered nature of many research chemicals presents a significant inhalation risk. Analogous compounds are noted to potentially cause respiratory irritation.[2]
-
Chemical Fume Hood: The primary engineering control to minimize inhalation of hazardous dusts and vapors. All manipulations of (2-Phenyl-1,3-oxazol-4-yl)acetic acid that could generate dust should be performed within a certified chemical fume hood.
-
Respirators: In situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator (e.g., N95) should be worn when handling the solid material.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct application and removal. The following workflow is designed to minimize the risk of contamination.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
